(S)-2-(4-Fluoro-2-methylphenyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(4-fluoro-2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2/c1-8-6-9(12)2-3-10(8)11-7-13-4-5-14-11/h2-3,6,11,13-14H,4-5,7H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYANWVNTGDQHGY-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609025 | |
| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
780744-28-7 | |
| Record name | (2S)-2-(4-Fluoro-2-methylphenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30609025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to obtain the chiral piperazine derivative, (S)-2-(4-fluoro-2-methylphenyl)piperazine. This compound is a valuable building block in medicinal chemistry, notably as a key intermediate in the synthesis of potent neurokinin 1 (NK1) receptor antagonists. This document will detail two primary synthetic strategies: the synthesis of the racemic compound followed by chiral resolution, and an asymmetric synthesis from a chiral epoxide precursor. Each section will provide in-depth procedural details, mechanistic insights, and critical parameters for successful execution. Furthermore, this guide includes protocols for the analytical characterization and quality control of the final product, as well as essential safety considerations.
Introduction
The piperazine moiety is a privileged scaffold in drug discovery, present in a multitude of clinically approved pharmaceuticals. The introduction of stereocenters into the piperazine ring allows for a more precise three-dimensional arrangement of pharmacophoric groups, often leading to enhanced potency and selectivity for biological targets. This compound has emerged as a crucial intermediate, particularly in the development of NK1 receptor antagonists for the treatment of depression and other central nervous system disorders. The ability to produce this compound in high enantiomeric purity is therefore of significant interest to the pharmaceutical industry.
This guide is intended to serve as a practical resource for researchers and process chemists, offering a detailed exploration of viable synthetic routes.
Synthetic Strategies
Two robust and scalable synthetic routes to this compound will be discussed in detail:
-
Route 1: Synthesis of Racemic 2-(4-Fluoro-2-methylphenyl)piperazine and Subsequent Chiral Resolution. This classical approach involves the straightforward synthesis of the racemic piperazine followed by separation of the enantiomers using a chiral resolving agent.
-
Route 2: Asymmetric Synthesis from a Chiral Epoxide. This method introduces the desired stereochemistry early in the synthetic sequence, potentially offering a more convergent and efficient pathway to the target molecule.
Route 1: Racemic Synthesis and Chiral Resolution
This route is a reliable and well-established method for obtaining the desired (S)-enantiomer. It is divided into two main stages: the synthesis of the racemic piperazine and the separation of the enantiomers.
Part 1: Synthesis of Racemic 2-(4-Fluoro-2-methylphenyl)piperazine
The synthesis of the racemic piperazine can be efficiently achieved through a reductive amination reaction between 2-(4-fluoro-2-methylphenyl)acetaldehyde and ethylenediamine, followed by in-situ reduction of the resulting dihydropyrazine intermediate.
Caption: Workflow for the synthesis of racemic 2-(4-fluoro-2-methylphenyl)piperazine.
Step 1: Preparation of 2-(4-Fluoro-2-methylphenyl)acetaldehyde
This protocol is a general guideline; specific conditions may need to be optimized.
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq) and a crystal of iodine in anhydrous tetrahydrofuran (THF). Add a small portion of 2-bromo-5-fluorotoluene (1.0 eq) to initiate the reaction. Once the reaction begins, add the remaining 2-bromo-5-fluorotoluene dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Ethylene Oxide: Cool the Grignard solution to 0 °C. Slowly bubble ethylene oxide gas through the solution or add a solution of ethylene oxide in THF. The reaction is exothermic and should be carefully controlled. After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Work-up and Isolation: Quench the reaction by slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(4-fluoro-2-methylphenyl)ethanol.
-
Oxidation: To a solution of the crude alcohol in dichloromethane (DCM) at -78 °C, add Dess-Martin periodinane (1.5 eq) portion-wise. Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 2-(4-fluoro-2-methylphenyl)acetaldehyde is used in the next step without further purification.
Step 2: Reductive Amination and Cyclization
-
To a stirred solution of the crude 2-(4-fluoro-2-methylphenyl)acetaldehyde (1.0 eq) in ethanol, add ethylenediamine (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature to form the dihydropyrazine intermediate.
-
Cool the reaction mixture to 0 °C and add sodium borohydride (2.5 eq) portion-wise. The addition is exothermic and should be controlled.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (4 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic 2-(4-fluoro-2-methylphenyl)piperazine. The crude product can be purified by column chromatography on silica gel.
Part 2: Chiral Resolution using (-)-O,O'-Dibenzoyl-L-tartaric Acid
Chiral resolution by diastereomeric salt formation is a widely used and effective method for separating enantiomers.[1] In this protocol, the racemic piperazine is reacted with an enantiomerically pure chiral acid, (-)-O,O'-Dibenzoyl-L-tartaric acid (DBTA), to form two diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[2][3][4][5]
Caption: Workflow for the chiral resolution of racemic 2-(4-fluoro-2-methylphenyl)piperazine.
-
Diastereomeric Salt Formation: Dissolve the racemic 2-(4-fluoro-2-methylphenyl)piperazine (1.0 eq) in a minimal amount of a suitable solvent system (e.g., methanol/water or ethanol). In a separate flask, dissolve (-)-O,O'-Dibenzoyl-L-tartaric acid (0.5 eq) in the same solvent system, heating gently if necessary.
-
Crystallization: Add the DBTA solution to the piperazine solution with stirring. Allow the mixture to cool slowly to room temperature and then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent system. The mother liquor, containing the other diastereomer, can be processed separately to recover the (R)-enantiomer if desired.
-
Liberation of the Free Base: Suspend the collected diastereomeric salt in water and add a 2M aqueous solution of sodium hydroxide until the pH is >12.
-
Extraction and Isolation: Extract the aqueous solution with dichloromethane (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Enantiomeric Purity Assessment: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Route 2: Asymmetric Synthesis from a Chiral Epoxide
This approach offers a more direct route to the enantiomerically pure product by introducing the stereocenter early in the synthesis. The key step is the ring-opening of a chiral epoxide with a suitable nitrogen nucleophile.
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of this compound.
This is a representative protocol and may require optimization.
Step 1 & 2: Synthesis and Resolution of 2-(4-Fluoro-2-methylphenyl)oxirane
The synthesis of the racemic epoxide can be achieved from 2-bromo-5-fluorotoluene as described in Route 1, but reacting the Grignard reagent with 2-chloroacetaldehyde followed by base-mediated cyclization. The resulting racemic epoxide is then subjected to hydrolytic kinetic resolution using a chiral catalyst such as Jacobsen's catalyst to obtain the desired (R)-epoxide in high enantiomeric excess. The corresponding (S)-diol is also formed and can be separated.
Step 3: Ring-Opening and Cyclization
-
Ring-Opening: To a solution of (R)-2-(4-fluoro-2-methylphenyl)oxirane (1.0 eq) in isopropanol, add N-benzylethylenediamine (1.2 eq). Heat the reaction mixture to reflux and stir for 12 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude amino alcohol can be purified by column chromatography.
-
Cyclization: Dissolve the purified amino alcohol in dichloromethane and cool to 0 °C. Add triethylamine (2.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with water and extract with dichloromethane. The organic layer is dried and concentrated. The crude product is then heated in a suitable solvent (e.g., toluene) to effect intramolecular cyclization.
-
Debenzylation: Dissolve the N-benzylpiperazine derivative in ethanol and add palladium on carbon (10 mol%). Hydrogenate the mixture at a suitable pressure (e.g., 50 psi) until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation: Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure to obtain this compound.
Analytical Characterization and Quality Control
The identity and purity of the final product should be confirmed by a combination of analytical techniques.
| Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts, Coupling Constants, Integration | Aromatic protons in the range of 6.8-7.2 ppm. Piperazine ring protons between 2.5-4.0 ppm. Methyl group singlet around 2.3 ppm. |
| ¹³C NMR | Chemical Shifts | Aromatic carbons between 110-165 ppm. Piperazine carbons between 40-60 ppm. Methyl carbon around 15-20 ppm. |
| Mass Spectrometry | Molecular Ion Peak | [M+H]⁺ corresponding to the molecular weight of the product. |
| Chiral HPLC | Enantiomeric Excess (% ee) | A single major peak for the (S)-enantiomer with >99% ee. |
Chiral HPLC Method
A general method for the chiral separation of piperazine derivatives can be developed using a polysaccharide-based chiral stationary phase.[6]
-
Column: Chiralpak® IC or similar
-
Mobile Phase: A mixture of n-hexane and a polar modifier such as isopropanol or ethanol, with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
Safety and Handling
-
2-Bromo-5-fluorotoluene: This is a combustible liquid that can cause skin and eye irritation, as well as respiratory irritation.[7][8][9][10][11] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sodium Borohydride: This is a flammable solid that reacts with water to produce flammable hydrogen gas.[4][12][13] It should be handled with care, away from sources of ignition, and quenched slowly and carefully.
-
(-)-O,O'-Dibenzoyl-L-tartaric Acid: This compound can cause serious eye irritation.[7][8][9][14][15] Appropriate eye protection should be worn when handling this reagent.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This technical guide has outlined two distinct and viable synthetic routes for the preparation of the valuable chiral intermediate, this compound. The choice of route will depend on factors such as the availability of starting materials, scalability requirements, and the desired level of enantiomeric purity. The racemic synthesis followed by chiral resolution is a robust and well-understood method, while the asymmetric synthesis from a chiral epoxide offers a more convergent approach. By following the detailed protocols and considering the safety precautions outlined in this guide, researchers and drug development professionals can confidently produce this key building block for the advancement of novel therapeutics.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - L(-)-Dibenzoyl-L-tartaric acid monohydrate, 98%. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-fluorotoluene. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of compounds starting from 2-fluorophenyl piperazine. Retrieved from [Link]
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Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
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Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Retrieved from [Link]
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Introduction: The Strategic Importance of Chiral Piperazines in Modern Drug Discovery
An In-depth Technical Guide to the Enantioselective Synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds, including a significant number of blockbuster drugs.[1][2] Analysis of FDA-approved pharmaceuticals reveals the piperazine moiety as one of the most common heterocyclic ring systems.[3] However, a deeper look into this landscape shows that the vast majority of these drugs feature substitutions only at the nitrogen atoms, leaving the vast, three-dimensional chemical space offered by carbon-substituted piperazines largely unexplored.[1]
As the pharmaceutical industry moves towards greater specificity and reduced off-target effects, the demand for enantiomerically pure compounds has become a regulatory and scientific necessity.[1][4] The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[4] This principle is particularly relevant for complex scaffolds like 2-substituted piperazines.
This compound stands out as a high-value chiral building block. It is a key intermediate in the synthesis of potent and selective neurokinin 1 (NK1) receptor antagonists, most notably Vestipitant, a compound investigated for its therapeutic potential in treating depression, anxiety, and emesis.[5] The precise stereochemical configuration of the C2 position is paramount for achieving the desired biological activity.
This guide provides an in-depth exploration of robust and scalable methodologies for the enantioselective synthesis of this compound. We will move beyond simple procedural lists to dissect the underlying strategic decisions, mechanistic rationales, and practical considerations inherent to each major synthetic philosophy. The focus is on providing researchers and drug development professionals with a field-proven perspective on constructing this critical chiral intermediate.
Strategy 1: Chiral Pool Synthesis - Leveraging Nature's Stereochemical Fidelity
The chiral pool approach is a foundational strategy in asymmetric synthesis. It leverages readily available, inexpensive, and enantiomerically pure starting materials, such as amino acids, to introduce the desired stereocenter.[6][7][8] This method is often characterized by multi-step, yet reliable and scalable, reaction sequences.
Rationale and Mechanistic Workflow
The core principle is to translate the stereochemistry of a natural α-amino acid into the target piperazine. A common pathway involves the conversion of the amino acid into a chiral 1,2-diamine, which then serves as the cornerstone for constructing the piperazine ring through cyclization.
The workflow below illustrates a generalized pathway starting from a chiral amino acid. The key is the preservation of the stereocenter throughout the transformation sequence.
Caption: Generalized workflow for chiral pool synthesis of 2-substituted piperazines.
Exemplary Protocol: Synthesis via an (S)-Amino Alcohol Precursor
This protocol outlines a practical sequence for synthesizing the target molecule, adapted from established methods for creating chiral 2-substituted piperazines.[6]
Step 1: Synthesis of (S)-2-((tert-butoxycarbonyl)amino)-N-(2-hydroxyethyl)propanamide
-
To a solution of Boc-(S)-Alanine (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv.) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv.).
-
Stir the mixture for 30 minutes.
-
Add ethanolamine (1.2 equiv.) dropwise and allow the reaction to warm to room temperature and stir for 16 hours.
-
Filter the resulting dicyclohexylurea (DCU) precipitate and wash with cold DCM.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (Silica, Ethyl Acetate/Hexanes gradient) to yield the desired amide.
Step 2: Reduction to (S)-tert-butyl (1-(2-hydroxyethylamino)propan-2-yl)carbamate
-
Prepare a solution of the amide from Step 1 (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M).
-
Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LAH, 3.0 equiv.) in anhydrous THF at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude chiral amino alcohol, which can often be used without further purification.
Step 3: Cyclization and Arylation (Conceptual Pathway) Causality Note: Direct arylation at this stage is complex. A more robust industrial approach involves preparing the aryl-amino alcohol precursor first. A more direct, though challenging, precursor would be (S)-2-amino-1-(4-fluoro-2-methylphenyl)ethanol. The synthesis would then proceed via aziridinium ion formation or a double alkylation sequence. A more common industrial route involves building the piperazinone first.
Data Summary & Field Insights
| Metric | Chiral Pool Synthesis |
| Starting Material | Readily available, inexpensive chiral amino acids |
| Stereocontrol | Excellent (>99% e.e.), derived from starting material |
| Scalability | Generally high, robust reactions |
| Key Reagents | Standard protecting groups (Boc), coupling agents (DCC), reducing agents (LAH) |
| Overall Yield | Moderate, due to the number of steps |
Expertise & Trustworthiness: The primary advantage of this strategy is its reliability. The stereocenter is set from the beginning, minimizing the risk of enantiomeric contamination. However, the multi-step nature can lead to lower overall yields and increased manufacturing costs. The choice of orthogonal protecting groups on the two nitrogen atoms is critical for subsequent functionalization, a key consideration in complex drug synthesis.[6]
Strategy 2: Catalytic Asymmetric Synthesis - The Modern Approach to Efficiency
Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. These methods construct the chiral center using a small amount of a chiral catalyst, offering the potential for shorter, more efficient, and highly scalable routes. Key strategies include the asymmetric hydrogenation of prochiral precursors like pyrazines or pyrazinones.[9][10]
Rationale and Mechanistic Workflow
This strategy hinges on the asymmetric reduction of a C=N or C=C bond within a prochiral heterocyclic precursor. A chiral metal complex, typically featuring iridium, rhodium, or ruthenium, coordinates to the substrate and delivers hydrogen from one specific face, thereby establishing the stereocenter with high enantioselectivity.
Caption: Catalytic cycle for asymmetric hydrogenation of a prochiral pyrazine.
Exemplary Protocol: Asymmetric Hydrogenation of a Pyrazine Precursor
This protocol is based on established iridium-catalyzed hydrogenations of substituted pyrazines.[10]
Step 1: Synthesis of 2-(4-Fluoro-2-methylphenyl)pyrazine
-
In a flame-dried flask under an inert atmosphere (Argon), combine 2-chloropyrazine (1.0 equiv.), (4-fluoro-2-methylphenyl)boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and sodium carbonate (2.0 equiv.) in a 3:1 mixture of toluene and water.
-
Degas the mixture and heat to 90 °C for 12 hours.
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the target pyrazine.
Step 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
In an autoclave, charge the 2-(4-Fluoro-2-methylphenyl)pyrazine (1.0 equiv.), [Ir(COD)Cl]₂ (0.5 mol%), and a suitable chiral phosphine ligand (e.g., (S)-SEGPHOS, 1.1 mol%) under an inert atmosphere.
-
Add a degassed solvent such as methanol or dichloromethane.
-
Pressurize the autoclave with hydrogen gas (50-100 atm).
-
Heat the reaction to 50-80 °C and stir for 24-48 hours.
-
Carefully vent the autoclave, concentrate the reaction mixture, and purify the product by chromatography to obtain the enantiomerically enriched piperazine. Enantiomeric excess (e.e.) is determined by chiral HPLC.
Data Summary & Field Insights
| Metric | Catalytic Asymmetric Synthesis |
| Starting Material | Prochiral pyrazines or pyrazinones |
| Stereocontrol | Good to Excellent (85-99% e.e.), dependent on catalyst/ligand |
| Scalability | Excellent; low catalyst loading is advantageous |
| Key Reagents | Precious metal catalysts (Ir, Rh, Ru), chiral phosphine ligands |
| Overall Yield | High, typically 2-3 steps |
Expertise & Trustworthiness: The power of this method lies in its efficiency. A complex chiral molecule is created in a single stereocenter-forming step. However, success is highly dependent on catalyst and ligand selection, which often requires extensive screening. Catalysts can be expensive and sensitive to air and moisture, posing challenges for process scale-up. The development of robust catalysts that tolerate a wide range of functional groups is a key area of ongoing research.[11]
Strategy 3: Chiral Auxiliary-Mediated Synthesis
This strategy involves temporarily attaching a chiral molecule—the auxiliary—to the substrate.[12] The auxiliary sterically directs subsequent reactions to occur from a specific face, thereby controlling the formation of the new stereocenter. After the desired transformation, the auxiliary is cleaved and can often be recovered.
Rationale and Mechanistic Workflow
For piperazine synthesis, a chiral auxiliary can be incorporated into the ring or attached to a side chain. For example, a chiral amine can be used as a building block, and its stereocenter directs the formation of the second stereocenter during ring formation or subsequent alkylation. Evans oxazolidinones are classic examples of powerful chiral auxiliaries.[12]
Caption: General principle of a chiral auxiliary-controlled reaction.
Conceptual Protocol: Diastereoselective Alkylation
This conceptual protocol illustrates the logic using an Evans-type auxiliary approach for creating a related chiral fragment.
-
Acylation: Acylate a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an appropriate acyl halide to form the N-acyl oxazolidinone.
-
Enolate Formation: Treat the adduct with a strong base like lithium diisopropylamide (LDA) at -78 °C to form a stereodefined Z-enolate, which is chelated by the lithium ion.
-
Diastereoselective Alkylation: Introduce an electrophile (e.g., 4-fluoro-2-methylbenzyl bromide). The bulky group on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the opposite face, leading to high diastereoselectivity.
-
Auxiliary Cleavage: Cleave the auxiliary under mild conditions (e.g., with lithium hydroperoxide) to release the chiral carboxylic acid, which can then be converted to the target piperazine through further synthetic steps.
Data Summary & Field Insights
| Metric | Chiral Auxiliary-Mediated Synthesis |
| Starting Material | Prochiral substrates and a stoichiometric amount of the auxiliary |
| Stereocontrol | Excellent (>98% d.e. is common), predictable based on auxiliary |
| Scalability | Good, but requires stoichiometric use and recovery of the auxiliary |
| Key Reagents | Chiral auxiliaries (e.g., Evans oxazolidinones), strong bases (LDA) |
| Overall Yield | Moderate to good, additional steps for attachment/removal |
Expertise & Trustworthiness: Chiral auxiliary methods are highly reliable and predictable, making them a workhorse in both academic and industrial settings. The main drawback is the need to use a stoichiometric amount of the often-expensive auxiliary and the addition of two steps to the sequence (attachment and removal). Efficient recovery and recycling of the auxiliary are crucial for the economic viability of this approach on a large scale.[12]
Conclusion and Future Outlook
The enantioselective synthesis of this compound is a solvable yet challenging task that sits at the intersection of process chemistry and medicinal chemistry. We have explored three distinct and powerful strategies:
-
Chiral Pool Synthesis: A reliable, albeit lengthy, route that offers unparalleled security in stereocontrol.
-
Catalytic Asymmetric Synthesis: An elegant, efficient, and highly scalable approach that represents the cutting edge of synthetic methodology.
-
Chiral Auxiliary-Mediated Synthesis: A robust and predictable method that provides excellent stereocontrol at the cost of atom economy.
The optimal strategy for any given application will depend on a careful balance of factors including cost of goods, scalability, development timeline, and the availability of specialized equipment and reagents. As drug development continues to demand more complex and stereochemically defined molecules, the continued innovation in asymmetric catalysis and the clever use of chiral building blocks will be paramount in delivering the next generation of therapeutics.
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An In-depth Technical Guide to (S)-2-(4-Fluoro-2-methylphenyl)piperazine: A Key Intermediate in Modern Drug Discovery
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of (S)-2-(4-Fluoro-2-methylphenyl)piperazine. This chiral piperazine derivative is a critical building block in the synthesis of advanced pharmaceutical agents, most notably Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist.[1] Understanding the nuances of its chemistry is paramount for researchers engaged in the development of novel therapeutics targeting the central nervous system and other biological pathways.
Molecular Identity and Physicochemical Properties
This compound is a chiral secondary amine featuring a piperazine ring substituted at the C2 position with a 4-fluoro-2-methylphenyl group. The stereochemistry at the C2 position is crucial for its application in stereospecific drug synthesis.
Structural and Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 746596-00-9 (dihydrochloride salt) | |
| Molecular Formula | C₁₁H₁₅FN₂ (Free Base) | |
| Molecular Weight | 194.25 g/mol (Free Base) | N/A |
| Molecular Formula | C₁₁H₁₇Cl₂FN₂ (Dihydrochloride Salt) | |
| Molecular Weight | 267.18 g/mol (Dihydrochloride Salt) |
Note: The CAS number is for the dihydrochloride salt, which is a common form for handling and storage of piperazine derivatives.
Predicted Physicochemical Data
| Property | Predicted Value |
| XLogP3 | 2.1 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Topological Polar Surface Area | 28.2 Ų |
These properties are computationally derived for the parent structure 2-(4-fluoro-2-methylphenyl)piperazine and serve as an estimation.
Significance in Medicinal Chemistry: The Gateway to Vestipitant
The primary significance of this compound lies in its role as a key chiral intermediate in the synthesis of Vestipitant.[1] Vestipitant is a highly potent and selective antagonist of the NK1 receptor, which has been investigated for the treatment of depression, anxiety, and other neurological disorders. The specific (S)-configuration of the piperazine moiety is essential for the high affinity and pharmacological activity of the final drug molecule. This underscores the critical need for robust and stereocontrolled synthetic methods to access this building block.
Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure 2-substituted piperazines is a well-explored area in organic chemistry, driven by the prevalence of this motif in bioactive molecules.[2] Several strategies can be employed to produce this compound with high optical purity.
Synthesis from Chiral Amino Acids
A reliable and frequently employed method for constructing chiral 2-substituted piperazines is to start from a readily available chiral α-amino acid.[3][4] This strategy leverages the inherent chirality of the starting material to establish the stereocenter in the final product.
Conceptual Workflow:
Figure 1: Synthesis from Chiral Amino Acids.
Detailed Protocol (Exemplary):
-
Peptide Coupling: Couple an N-protected chiral amino acid (e.g., N-Boc-L-alanine as a surrogate for the aryl-substituted glycine equivalent) with an N-protected glycine ester (e.g., ethyl N-benzylglycinate) using standard peptide coupling reagents like DCC or HATU.[4] The choice of protecting groups is critical to allow for selective removal in subsequent steps.
-
Deprotection and Cyclization: Selectively deprotect the amine and carboxylic acid functionalities necessary for intramolecular cyclization. For instance, removal of the Boc group under acidic conditions, followed by saponification of the ester, provides the linear dipeptide precursor. Heating this precursor promotes intramolecular amide bond formation to yield the chiral diketopiperazine.[4]
-
Reduction: The resulting diketopiperazine is then reduced to the piperazine. A strong reducing agent such as lithium aluminum hydride (LAH) or borane (BH₃) is typically required to reduce both amide bonds.[4]
-
Aryl Group Introduction: The aryl moiety can be introduced at various stages. A more direct approach involves starting with a chiral 2-amino-2-(4-fluoro-2-methylphenyl)acetic acid derivative. Alternatively, a precursor piperazine can be functionalized via N-arylation, though controlling regioselectivity for C-arylation at a later stage is more complex. A more common industrial approach is to construct the ring with the aryl group already in place.
Synthesis via Asymmetric Hydrogenation or Reduction
Another powerful strategy involves the asymmetric reduction of a prochiral precursor, such as a pyrazine or a phenacyl bromide derivative.
Conceptual Workflow:
Figure 2: Asymmetric Hydrogenation Approach.
Protocol Considerations:
-
Precursor Synthesis: The synthesis begins with the preparation of the corresponding pyrazine, which can be achieved through the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.
-
Asymmetric Hydrogenation: The key step is the asymmetric hydrogenation of the pyrazine ring using a chiral transition metal catalyst (e.g., Iridium or Rhodium complexes with chiral phosphine ligands). This method can provide high enantioselectivity.[5]
-
Alternative Asymmetric Reduction: An alternative approach starts with a phenacyl bromide derivative (2-bromo-1-(4-fluoro-2-methylphenyl)ethan-1-one). A Corey-Bakshi-Shibata (CBS) reduction can establish the chiral alcohol, which is then converted through several steps, including an Sₙ2 reaction with azide and subsequent ring construction, to the final chiral piperazine.[5]
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine and methyl substituents), the methyl group singlet, and the diastereotopic protons of the piperazine ring.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. The carbons attached to fluorine will exhibit characteristic C-F coupling.
-
¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight. The molecular ion peak [M+H]⁺ would be expected at m/z 195.12.
-
Chiral Chromatography
High-performance liquid chromatography (HPLC) using a chiral stationary phase (e.g., polysaccharide-based columns) is the definitive method for determining the enantiomeric excess (e.e.) of the synthesized material. A baseline separation of the (S) and (R) enantiomers is required for accurate quantification.
Handling, Storage, and Safety
As a chemical intermediate intended for research and development, this compound and its salts should be handled with appropriate care.
Safety and Hazard Information
Based on data for the dihydrochloride salt and related arylpiperazines, the following hazards should be considered[6][7]:
-
GHS Hazard Statements (Inferred):
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
The dihydrochloride salt is classified as an irritant.[6]
-
Handling Recommendations:
-
Use in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
The dihydrochloride salt is more stable and less prone to degradation than the free base.
Conclusion
This compound is a valuable chiral building block with direct applications in the synthesis of complex pharmaceutical agents. Its stereocontrolled synthesis is achievable through established methodologies in asymmetric synthesis, particularly those starting from chiral pool materials or employing asymmetric catalysis. A thorough understanding of its chemical properties, combined with rigorous analytical characterization and adherence to safety protocols, is essential for its successful application in drug discovery and development programs.
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Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
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A Technical Guide to the Spectroscopic Characterization of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural elucidation and characterization of the chiral molecule (S)-2-(4-Fluoro-2-methylphenyl)piperazine. As a substituted phenylpiperazine, this compound represents a core scaffold of significant interest in medicinal chemistry, appearing in numerous pharmaceuticals.[1] Rigorous spectroscopic analysis is paramount for confirming its chemical identity, stereochemistry, and purity, forming the foundation of any drug discovery and development program.
The methodologies and interpretation principles detailed herein adhere to the standards of Good Laboratory Practice (GLP) and are consistent with the validation requirements for analytical procedures outlined by the International Council for Harmonisation (ICH).[2][3][4] This ensures that the data generated is reliable, reproducible, and suitable for regulatory submissions.[5][6]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules.[7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's covalent framework and the chemical environment of each atom.
Experimental Protocol: NMR Analysis
A standardized protocol ensures data consistency and quality.[7]
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) within a 5 mm NMR tube.
-
Expert Insight: DMSO-d₆ is often preferred for piperazine derivatives as it helps to resolve the N-H proton signals, which might otherwise exchange too rapidly or be broadened in other solvents.
-
-
Add a small quantity of an internal standard, typically tetramethylsilane (TMS), to reference the chemical shifts to 0.00 ppm.
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the signals to singlets and enhance sensitivity. A greater number of scans is required due to the low natural abundance of ¹³C.
-
¹⁹F NMR: Acquire the proton-decoupled spectrum. ¹⁹F is a highly sensitive nucleus with 100% natural abundance, making this a rapid experiment.[8][9]
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the pure absorption mode.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the ¹H NMR signals to determine the relative ratios of protons.
Predicted NMR Data & Interpretation
Based on the known structure, the following spectral features are predicted. This predictive analysis is crucial for verifying the experimental outcome.
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Three distinct signals are expected in the aromatic region (~6.8-7.2 ppm). The fluorine and methyl groups on the phenyl ring will influence their chemical shifts and create complex splitting patterns (multiplets).
-
Piperazine Protons (CH, CH₂): The protons on the piperazine ring will appear in the aliphatic region (~2.8-4.0 ppm). Due to the chiral center at the C2 position, the adjacent methylene protons are diastereotopic and will likely appear as distinct multiplets. The single proton at the chiral center (C2-H) will also be a multiplet.
-
Methyl Protons (CH₃): A singlet corresponding to the three protons of the methyl group will appear in the upfield region (~2.2-2.5 ppm).
-
Amine Protons (N-H): Two broad singlets are expected for the two N-H protons, which will be exchangeable upon addition of D₂O. Their chemical shifts can vary depending on solvent and concentration.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Six signals are expected. The carbon directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-250 Hz).[10][11] Other aromatic carbons will show smaller couplings (²JCF, ³JCF).[12][13]
-
Piperazine Carbons: Four distinct signals are expected for the carbons of the piperazine ring.
-
Methyl Carbon: A single signal in the upfield region (~15-20 ppm) is expected for the methyl carbon.
¹⁹F NMR Spectroscopy:
-
Fluorine Signal: A single signal is expected for the fluorine atom. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment.[9][14] The signal may appear as a multiplet due to coupling with nearby aromatic protons.
| Technique | Predicted Chemical Shifts (δ, ppm) | Key Features & Rationale |
| ¹H NMR | Ar-H: ~6.8-7.2Piperazine CH/CH₂: ~2.8-4.0Ar-CH₃: ~2.2-2.5N-H: Variable (broad) | Aromatic signals split by F and H-H coupling. Diastereotopic piperazine protons due to the chiral center. N-H signals are exchangeable with D₂O. |
| ¹³C NMR | Aromatic C: ~110-165Piperazine C: ~40-60Ar-CH₃: ~15-20 | The C-F bond results in a large ¹JCF coupling constant (~245 Hz). Other carbons show smaller C-F couplings.[11] |
| ¹⁹F NMR | ~ -110 to -120 | Highly sensitive nucleus with a wide chemical shift range, providing a clean spectral window.[8][15] |
Part 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy provides crucial information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[16]
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and acquiring a background spectrum.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over a standard range (e.g., 4000-600 cm⁻¹).
-
Process the data by performing an ATR correction and baseline correction.
Predicted IR Data & Interpretation
The structure contains several key functional groups that will give rise to characteristic absorption bands.[17]
| Predicted Absorption (cm⁻¹) | Vibrational Mode | Functional Group |
| 3350 - 3310 (medium, sharp) | N-H Stretch | Secondary Amine (Piperazine)[18][19] |
| 3100 - 3000 (medium) | C-H Stretch | Aromatic Ring |
| 2950 - 2850 (medium) | C-H Stretch | Aliphatic (Piperazine & Methyl) |
| 1600 - 1450 (medium) | C=C Stretch | Aromatic Ring[20] |
| 1250 - 1020 (medium) | C-N Stretch | Aliphatic Amine[19] |
| ~1200 (strong) | C-F Stretch | Aryl Fluoride |
Expert Insight: The presence of a sharp N-H stretching band around 3330 cm⁻¹ is a key indicator of the secondary amine moieties within the piperazine ring.[21] The absence of a broad O-H band (3200-3550 cm⁻¹) confirms the absence of significant water content.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of a compound.[7] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula.
Experimental Protocol: ESI-MS Analysis
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like phenylpiperazines, which are readily protonated.[22] It is often coupled with liquid chromatography (LC-MS) for purity analysis.[23]
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid.
-
Causality: Formic acid is added to facilitate the protonation of the basic nitrogen atoms in the piperazine ring, leading to the formation of the [M+H]⁺ ion in positive ion mode.
-
-
Instrumentation: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Tandem MS (MS/MS): Select the protonated molecular ion ([M+H]⁺) as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern serves as a structural fingerprint.[24][25]
Predicted MS Data & Interpretation
Molecular Formula: C₁₁H₁₅FN₂ Monoisotopic Mass: 194.1223 g/mol
| Ion | Predicted m/z | Analysis Type | Interpretation |
| [M+H]⁺ | 195.1296 | HRMS (Full Scan) | The protonated molecular ion. Its accurate mass confirms the elemental composition (C₁₁H₁₆FN₂⁺). |
| Fragment Ions | Varies | Tandem MS (MS/MS) | Cleavage of the C-N bond between the phenyl and piperazine rings and fragmentation of the piperazine ring itself are common pathways for phenylpiperazine derivatives.[24][26][27] |
Expert Insight: The fragmentation pattern obtained from MS/MS analysis is highly specific. A key expected fragmentation would be the loss of the fluoromethylphenyl group, providing evidence for the connectivity of the molecule. This data is critical for structural confirmation and for distinguishing between isomers.[28]
Conclusion
The synergistic application of NMR, IR, and MS provides a self-validating system for the comprehensive characterization of this compound. NMR spectroscopy elucidates the precise covalent structure and stereochemistry, IR spectroscopy confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition and provides structural information through fragmentation. Adherence to these robust analytical protocols is fundamental to ensuring the quality, safety, and efficacy of potential drug candidates in a regulated environment.[29][30]
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A Researcher's Guide to the Commercial Sourcing of (S)-2-(4-Fluoro-2-methylphenyl)piperazine for Drug Discovery
Introduction: The Strategic Importance of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in Modern Medicinal Chemistry
This compound is a chiral piperazine derivative that has garnered significant interest within the pharmaceutical and life sciences sectors. Its value lies in its role as a key chiral building block for the synthesis of complex, biologically active molecules. The piperazine moiety is a privileged scaffold in drug design, frequently incorporated to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[1][2] The specific stereochemistry and substitution pattern of this compound make it a critical intermediate in the development of targeted therapeutics.
A notable application of this compound is in the synthesis of Vestipitant, a potent and selective NK1 receptor antagonist.[3][4] The discovery and development of such agents underscore the necessity for reliable commercial sources of high-purity chiral intermediates. This guide provides an in-depth overview of the commercial availability, supplier landscape, and critical quality considerations for researchers and drug development professionals looking to procure this compound.
Commercial Availability and Supplier Landscape
This compound is commercially available from a range of suppliers, primarily catering to the research and development (R&D) and preclinical manufacturing scales. The supplier landscape can be broadly categorized into three tiers:
-
Global Chemical Catalogs: Large, multinational suppliers such as Sigma-Aldrich (Merck) often list a wide array of building blocks, including substituted piperazines. These suppliers are typically well-suited for sourcing small quantities (milligrams to grams) required for initial screening and lead optimization studies.
-
Specialty and Niche Chemical Providers: Companies like Cayman Chemical, Matrix Scientific, and Apollo Scientific specialize in providing complex organic molecules, including chiral compounds for pharmaceutical research. They may offer various salt forms and provide more detailed analytical data.
-
Chemical Sourcing Platforms and Manufacturers: Online marketplaces like ChemicalBook and Echemi aggregate listings from numerous, often international, manufacturers and traders. These platforms can be valuable for identifying a broader range of potential suppliers and for sourcing larger, semi-bulk quantities.
The following table summarizes a selection of commercial suppliers for this compound and related derivatives, providing a snapshot of the available forms.
| Supplier | Product Name/Variant | CAS Number | Notes |
| Echemi | (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride | 1445440-34-3 | Offered as the dihydrochloride salt.[5] |
| Matrix Scientific | (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one | 1153574-57-2 | A related chiral piperazinone derivative.[6] |
| Sigma-Aldrich | 2-(4-trifluoromethylphenyl)piperazine | Not specified | A structurally similar analog.[7] |
| Cayman Chemical | 4-fluoro MBZP (hydrochloride) | 144734-44-1 | An analytical reference standard of a related piperazine.[8][9] |
Note: The availability and catalog listings from suppliers can change. Researchers should always verify the current status directly with the supplier.
Technical Specifications and Quality Control: A Self-Validating System
For any drug discovery program, the quality and purity of starting materials are paramount. The procurement process for a key intermediate like this compound must be treated as a self-validating system. This means not only relying on the supplier's documentation but also having a clear understanding of the required specifications and, where necessary, performing in-house verification.
Key Quality Documents
-
Certificate of Analysis (CoA): This is the most critical document. A comprehensive CoA should include:
-
Identity Confirmation: Data from techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure.
-
Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage area. For chiral molecules, chiral HPLC is essential to determine enantiomeric excess (e.e.).
-
Appearance: A description of the physical state (e.g., solid, powder) and color.
-
Solvent Residue: Information on residual solvents from the synthesis and purification process.
-
-
Safety Data Sheet (SDS): This document provides essential information on handling, storage, personal protective equipment (PPE), and potential hazards.[10][11] It is imperative to review the SDS before handling the compound.
Choosing the Right Form: Free Base vs. Salt
This compound may be supplied as a free base or, more commonly, as a salt, such as a dihydrochloride salt.[5] The choice depends on the subsequent synthetic steps:
-
Free Base: Often preferred for reactions where the piperazine nitrogens need to be nucleophilic. However, free bases can be less stable and may have lower melting points.
-
Salt Form (e.g., Dihydrochloride): Salts are typically more stable, crystalline, and easier to handle. The piperazine must be liberated to its free base form before use in many reactions, usually by treatment with an appropriate base.
Workflow for Procurement and Verification
The process of sourcing and qualifying a critical chemical intermediate involves several logical steps, from initial supplier identification to final release for use in synthesis.
Caption: Workflow for sourcing and qualifying a key chemical intermediate.
The Central Role in Drug Discovery Synthesis
The strategic importance of this compound is best understood by examining its application in the synthesis of complex drug candidates. Chiral piperazines are foundational elements that allow medicinal chemists to explore chemical space with high precision.[12][13]
Caption: Logical relationship from chiral building block to therapeutic agent.
The introduction of the fluorinated methylphenyl group at a specific stereocenter allows for fine-tuning of interactions with biological targets, potentially improving potency and selectivity while favorably modifying ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The development of practical and scalable synthetic routes to such orthogonally protected, enantiomerically pure piperazines is an active area of research, highlighting their value in the pharmaceutical industry.[14]
Conclusion
This compound is a high-value chemical intermediate with established importance in the synthesis of advanced drug candidates. While it is commercially available from a variety of suppliers, researchers and drug development professionals must adopt a rigorous approach to sourcing and quality control. By carefully selecting suppliers, scrutinizing analytical documentation, and implementing a self-validating verification process, scientific teams can ensure the integrity of their starting materials. This diligence is fundamental to the successful progression of drug discovery programs that rely on such sophisticated and strategically important chiral building blocks.
References
- The Pivotal Role of Chiral Piperidines in Modern Medicinal Chemistry: An In-Depth Technical Guide. Benchchem.
- Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
- Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed.
- Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing).
- Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.
- (S)-2-(4-Fluoro-2-methylphenyl)-piperazine dihydrochloride for Sale. Echemi.
- 2-(4-trifluoromethylphenyl)piperazine AldrichCPR. Sigma-Aldrich.
- 4-fluoro MBZP (CAS 144734-44-1). Cayman Chemical.
- 4-fluoro MBZP (hydrochloride). Cayman Chemical.
- 2-(4-trifluoromethylphenyl)piperazine AldrichCPR. Sigma-Aldrich.
- (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one.
- SAFETY D
- 1-[4-Fluoro-2-(methylsulphonyl)phenyl]piperazine. Apollo Scientific.
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- 3. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. 1153574-57-2 Cas No. | (R)-3-(4-Fluoro-2-methylphenyl)piperazin-2-one | Matrix Scientific [matrixscientific.com]
- 7. 2-(4-trifluoromethylphenyl)piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
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- 14. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Core Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to GSK1016790A: Properties, Handling, and Experimental Applications
Senior Application Scientist Note: This guide addresses the properties and handling of the potent Transient Receptor Potential Vanilloid 4 (TRPV4) agonist, GSK1016790A. Initial searches for CAS number 746596-00-9, as provided in the query, yield conflicting and sparse data, often pointing to a different chemical entity. The vast body of scientific literature and supplier information relevant to a research and drug development context is associated with GSK1016790A , which has the CAS number 942206-85-1 . It is highly probable that this is the compound of interest. This guide has been structured to provide a comprehensive technical overview of GSK1016790A for researchers, scientists, and drug development professionals.
GSK1016790A is a potent and selective synthetic agonist for the TRPV4 ion channel.[1] Its chemical name is N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxy-1-oxopropyl]-1-piperazinyl]carbonyl]-3-methylbutyl]benzo[b]thiophene-2-carboxamide.[2] This cell-permeable piperazine amide derivative is a critical tool for investigating the physiological and pathophysiological roles of TRPV4 channels.[3]
Table 1: Physicochemical Properties of GSK1016790A
| Property | Value | Source(s) |
| CAS Number | 942206-85-1 | [2][3][4] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [2][4][5] |
| Molecular Weight | 655.61 g/mol | [2][3] |
| Appearance | Crystalline solid; white powder | [3][5] |
| Purity | ≥97-98% (by HPLC) | [2][3][5] |
| UV/Vis Maximum | λmax: 223, 231, 286 nm | [4][5] |
| Storage Temperature | -20°C | [2][3][5] |
| Stability | ≥4 years at -20°C | [5] |
Solubility Profile
The solubility of GSK1016790A is a critical factor in the design of in vitro and in vivo experiments. It is readily soluble in organic solvents but has limited solubility in aqueous solutions.[5]
Table 2: Solubility Data for GSK1016790A
| Solvent | Approximate Solubility | Source(s) |
| DMSO | ~15-50 mg/mL | [3][4][5] |
| Dimethylformamide (DMF) | ~15 mg/mL | [4][5] |
| Ethanol | ~10 mg/mL | [4][5] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4][5] |
Expert Insight: For most cell-based assays, a concentrated stock solution in DMSO is prepared first. This stock is then diluted to the final working concentration in the aqueous buffer or cell culture medium. It is crucial to ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Aqueous solutions of GSK1016790A are not recommended for storage beyond one day due to its limited stability in these media.[5]
Mechanism of Action: Potent and Selective Activation of TRPV4
GSK1016790A is a highly potent agonist of the TRPV4 channel, a non-selective cation channel that plays a role in various physiological processes, including osmoregulation and mechanosensation.[4] It elicits calcium influx in cells expressing TRPV4 at nanomolar concentrations, with reported EC₅₀ values of 2.1 nM for human TRPV4 and 18 nM for mouse TRPV4.[1][4] This potency is approximately 300-fold greater than that of another commonly used TRPV4 agonist, 4α-PDD.[3]
The activation of TRPV4 by GSK1016790A leads to a rapid and sustained increase in intracellular calcium concentration ([Ca²⁺]i).[1][6] This influx of Ca²⁺ initiates a cascade of downstream signaling events.
Downstream Signaling Pathways
The primary influx of Ca²⁺ through the TRPV4 channel triggers multiple downstream signaling pathways that can vary depending on the cell type. Key pathways include the activation of Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[7][8] In endothelial cells, this can lead to the activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO), a potent vasodilator.[2][7]
Caption: Downstream signaling pathways activated by GSK1016790A-mediated TRPV4 stimulation.
Safe Handling and Storage
As a biologically active and hazardous compound, proper handling and storage of GSK1016790A are imperative.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling the compound.
-
Handling: Avoid ingestion, inhalation, and contact with skin and eyes.[5] Wash hands thoroughly after handling. The compound should be handled in a well-ventilated area.
-
Storage: Store the solid compound tightly sealed at -20°C, protected from light.[3][5]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.
Before use, it is mandatory to review the complete Safety Data Sheet (SDS) provided by the supplier.[5]
Experimental Protocols and Methodologies
GSK1016790A is a valuable tool for a range of in vitro and in vivo studies. Below are foundational experimental workflows.
Workflow for In Vitro Calcium Imaging
This experiment measures the change in intracellular calcium concentration following stimulation with GSK1016790A.
Caption: A simplified workflow for conducting a calcium imaging experiment with GSK1016790A.
Detailed Steps for Calcium Imaging: [7]
-
Cell Culture: Seed cells (e.g., HEK293 cells transfected to express TRPV4) onto glass coverslips and culture until they reach the desired confluency.[6][9]
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a physiological salt solution (e.g., Hanks' Balanced Salt Solution) at 37°C for a specified time.
-
Washing: Gently wash the cells with the physiological salt solution to remove any extracellular dye.
-
Baseline Measurement: Mount the coverslip onto a fluorescence microscope and record the baseline fluorescence intensity before adding the agonist.
-
Stimulation: Add GSK1016790A at the desired concentration to the cells.
-
Data Acquisition: Record the change in fluorescence intensity over time using an appropriate imaging system.
-
Analysis: Analyze the fluorescence data to calculate the change in intracellular calcium concentration.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents activated by GSK1016790A.
Detailed Steps for Patch-Clamp Analysis: [6][9]
-
Cell Preparation: Use cells expressing TRPV4 channels, either endogenously or through transfection.
-
Electrode and Solutions: Prepare an extracellular solution and a pipette internal solution with appropriate ionic compositions. The holding potential is typically set to -90 mV.[6][9]
-
Seal Formation: Achieve a high-resistance "giga-seal" between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette to gain electrical access to the cell's interior.
-
Baseline Current: Record the baseline whole-cell current.
-
Agonist Application: Perfuse the cell with the extracellular solution containing GSK1016790A.
-
Current Recording: Record the evoked inward and outward currents. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be used to determine the current-voltage relationship.[6][9]
Conclusion
GSK1016790A is a powerful and indispensable pharmacological tool for the study of TRPV4 channels. Its high potency and selectivity enable precise activation of this channel, facilitating detailed investigations into its role in cellular signaling and its implications in health and disease.[7] A thorough understanding of its physicochemical properties, mechanism of action, and proper handling procedures is essential for designing robust and reproducible experiments and ensuring laboratory safety.
References
- GSK1016790A - PRODUCT INFORMATION. Cayman Chemical. [URL: https://www.caymanchem.com/product/17289/gsk1016790a]
- GSK1016790A (GSK101, CAS Number: 942206-85-1). Cayman Chemical. [URL: https://www.caymanchem.com/product/17289]
- GSK 1016790A | TRPV Agonists. Tocris Bioscience. [URL: https://www.tocris.com/products/gsk-1016790a_4913]
- The Agonist GSK1016790A: A Deep Dive into its Mechanism of Action on TRPV4 Channels. Benchchem. [URL: https://www.benchchem.com/blog/the-agonist-gsk1016790a-a-deep-dive-into-its-mechanism-of-action-on-trpv4-channels/]
- GSK1016790A | TRPV4 Channel Agonist. MedChemExpress. [URL: https://www.medchemexpress.com/gsk1016790a.html]
- GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/648490]
- GSK 1016790A | TRPV Channels. Tocris Bioscience. [URL: https://www.tocris.com/research-areas/trpv-channels]
- Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4631557/]
- Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3039626/]
- Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0016713]
- The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2017.00936/full]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]
- 9. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]
Stereochemistry of (S)-2-(4-Fluoro-2-methylphenyl)piperazine and its significance
An In-depth Technical Guide to the Stereochemistry and Significance of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets.[1][2] The introduction of chirality to the piperazine ring, particularly through substitution at the C2 position, adds a critical dimension to its pharmacological profile. The specific three-dimensional arrangement of substituents can profoundly influence a molecule's binding affinity, selectivity, efficacy, and safety.[3][4] This guide focuses on the stereochemistry of a specific chiral building block, this compound, and its significance in the development of potent and selective therapeutic agents. This core is notably a key component of Vestipitant, a potent and selective NK1 receptor antagonist.[5][6]
The Critical Role of Stereochemistry: The (S)-Configuration
The designation "(S)" refers to the absolute configuration at the chiral center, the C2 carbon of the piperazine ring, as defined by the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is not arbitrary; it is often the key to unlocking the desired pharmacological activity. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules like receptors and enzymes. One enantiomer (the eutomer) may be responsible for the therapeutic effect, while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects.[4] In the context of drug development, isolating and utilizing the eutomer is paramount for optimizing the therapeutic index. The (S)-configuration of 2-(4-Fluoro-2-methylphenyl)piperazine has been identified as crucial for the high in vitro potency and selectivity of NK1 receptor antagonists like Vestipitant.[5][6]
Physicochemical and Pharmacokinetic Data
A summary of key data for Vestipitant, which incorporates the this compound core, is presented below.
| Property | Value | Reference |
| Molecular Formula | C29H29F7N4O | [5] |
| Molecular Weight | 594.56 g/mol | [5] |
| In Vitro Potency (pKi) | Potent NK1 receptor antagonist | [5][6] |
| In Vivo Activity | Orally active | [5] |
Asymmetric Synthesis and Chiral Separation
The synthesis of enantiomerically pure this compound is a critical step in the manufacturing of drugs that contain this moiety. Several strategies can be employed to achieve high enantiomeric purity.[7][8][9]
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to create the desired stereoisomer directly. This can be achieved through various methods, including:
-
Use of Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.
-
Chiral Catalysis: A chiral catalyst, such as a metal complex with a chiral ligand, is used to favor the formation of one enantiomer over the other.[9]
-
Substrate Control: The inherent chirality of a starting material, such as an amino acid, can be used to control the stereochemistry of the final product.[8]
A general workflow for the asymmetric synthesis of 2-substituted piperazines often involves the construction of the piperazine ring from chiral precursors.[7][10]
Caption: Generalized workflow for asymmetric synthesis of 2-substituted piperazines.
Chiral Resolution and Purification
An alternative to asymmetric synthesis is the preparation of a racemic mixture of the 2-(4-Fluoro-2-methylphenyl)piperazine followed by chiral resolution.
Protocol: Chiral Resolution via Diastereomeric Salt Formation
This protocol describes a classical method for resolving a racemic mixture.
-
Racemate Preparation: Synthesize the racemic 2-(4-Fluoro-2-methylphenyl)piperazine. A common route involves the reaction of 4-fluorobenzoylcarboxaldehyde with ethylenediamine, followed by reduction with sodium borohydride.[11]
-
Chiral Resolving Agent: Select a suitable chiral acid, such as N-acetyl-L-leucine.[11]
-
Diastereomeric Salt Formation: Dissolve the racemic piperazine derivative in a suitable solvent (e.g., methanol) and add a solution of the chiral resolving agent.[11]
-
Crystallization: Allow the diastereomeric salts to crystallize. The two diastereomers will have different solubilities, allowing for the selective crystallization of one.
-
Isolation: Collect the precipitated diastereomeric salt by filtration.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., NaOH solution) to liberate the free (S)-enantiomer.[11]
-
Extraction and Purification: Extract the desired enantiomer with an organic solvent and purify by recrystallization.[11]
Protocol: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination
Chiral HPLC is a crucial analytical technique to determine the enantiomeric excess (% ee) of the final product.[12]
-
Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating piperazine enantiomers.[12]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a nonpolar solvent (e.g., n-hexane) and an alcohol modifier (e.g., ethanol or isopropanol). A small amount of an amine modifier, like diethylamine (DEA), is often added to improve peak shape for basic analytes.[12]
-
System Setup:
-
Column: Chiralpak® IA or a similar polysaccharide-based column.
-
Mobile Phase: A starting condition could be Hexane:Ethanol (80:20 v/v) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Temperature: 25 °C.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram. The two enantiomers will elute at different retention times.
-
Calculation of Enantiomeric Excess (% ee): % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Caption: Workflow for chiral HPLC analysis.
Pharmacological Significance: A Key Building Block for NK1 Receptor Antagonists
The this compound core is a critical pharmacophore in the design of neurokinin-1 (NK1) receptor antagonists.[5][13] The NK1 receptor is the preferred G-protein-coupled receptor for the neuropeptide Substance P. This system is implicated in the pathophysiology of various disorders, including depression, anxiety, nausea, and vomiting.[13]
Mechanism of Action of NK1 Receptor Antagonists
NK1 receptor antagonists function by competitively blocking the binding of Substance P to the NK1 receptor. This inhibition prevents the downstream signaling cascades that are initiated by Substance P, thereby mitigating its physiological effects.
Caption: Simplified mechanism of NK1 receptor antagonism.
The specific stereochemistry of the this compound moiety, along with other structural features of the drug molecule, ensures a high-affinity and selective interaction with the NK1 receptor. This leads to a potent and targeted therapeutic effect.[5][6]
Conclusion
The stereochemistry of this compound is of paramount importance in the field of drug discovery and development. Its specific (S)-configuration is a key determinant of the pharmacological activity of potent and selective drugs, most notably the NK1 receptor antagonist Vestipitant. A thorough understanding of its asymmetric synthesis, chiral separation, and the stereochemical basis of its interaction with biological targets is essential for researchers and scientists working to develop novel therapeutics. The continued exploration of chiral piperazine derivatives holds significant promise for the creation of next-generation medicines with improved efficacy and safety profiles.
References
-
Yokoshima, S., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters, 24(24), 5749-5751. Available at: [Link][7][9]
-
de la Torre, A., et al. (2018). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 16(33), 6034-6038. Available at: [Link][8]
-
Pospelov, S. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. The Journal of Organic Chemistry, 88(15), 10549–10560. Available at: [Link][14]
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247. Available at: [Link][5]
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Yokoshima, S. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Beaulieu, F., et al. (2007). A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions. Organic Letters, 9(25), 5027-5030. Available at: [Link][10]
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Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. Available at: [Link][6]
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O'Brien, P., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2469-2471. Available at: [Link][15]
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Gueret, R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6147. Available at: [Link][16]
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Various Authors. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1136-1136. Available at: [Link]
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Leopoldo, M., et al. (2018). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Future Medicinal Chemistry, 10(12), 1477-1493. Available at: [Link][3]
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Di Fabio, R., et al. (2009). 4-Fluoro-2- methylphenyl)piperazine-1-carboxylic Acid. Journal of Medicinal Chemistry. Available at: [Link][13]
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Botta, D., et al. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Inorganica Chimica Acta, 471, 556-563. Available at: [Link][17]
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de Oliveira, R. S., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 581-594. Available at: [Link][1]
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Niaei, A., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Separation Science. Available at: [Link][19]
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Wang, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 828331. Available at: [Link][20]
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The Discovery and Development of C-Phenylpiperazine Derivatives: A Technical Guide for Drug Development Professionals
Abstract
The C-phenylpiperazine scaffold represents a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and development of C-phenylpiperazine derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, key biological targets, structure-activity relationships (SAR), and the preclinical and clinical landscape of this important class of compounds. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower researchers in their own discovery efforts.
Introduction: The Versatility of the Phenylpiperazine Moiety
The phenylpiperazine nucleus, a six-membered heterocyclic ring containing two nitrogen atoms, one of which is substituted with a phenyl group, is a privileged scaffold in drug discovery. Its unique physicochemical properties, including its basicity and ability to participate in various non-covalent interactions, make it an ideal anchor for engaging with a wide range of biological targets.[1] This versatility has led to the development of C-phenylpiperazine derivatives with applications spanning oncology, central nervous system (CNS) disorders, and infectious diseases.[2][3]
The strategic placement of substituents on both the phenyl ring and the second nitrogen of the piperazine ring allows for fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide will explore two prominent areas where C-phenylpiperazine derivatives have made a significant impact: as Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy and as modulators of the Serotonin 1A (5-HT1A) receptor for the treatment of CNS disorders.
Synthetic Strategies: Building the C-Phenylpiperazine Core and its Analogs
The construction of the C-phenylpiperazine scaffold is a critical first step in the synthesis of this class of compounds. A common and efficient method involves the cyclization of an aniline with bis(2-chloroethyl)amine hydrochloride.[4][5] This reaction provides a straightforward route to the core N-phenylpiperazine structure, which can then be further functionalized.
General Synthesis of the N-Phenylpiperazine Core
The synthesis of the N-phenylpiperazine core typically involves the reaction of a substituted aniline with bis(2-chloroethyl)amine hydrochloride at elevated temperatures. The reaction proceeds through a double N-alkylation to form the piperazine ring.
Experimental Protocol: Synthesis of N-Phenylpiperazine [4]
-
Materials: Aniline, bis(2-chloroethyl)amine hydrochloride, alkaline aqueous solution (e.g., sodium hydroxide or sodium carbonate solution), organic solvent (e.g., ethyl acetate), drying agent (e.g., anhydrous sodium sulfate).
-
Procedure:
-
In a reaction vessel, combine aniline and bis(2-chloroethyl)amine hydrochloride in the absence of a solvent.
-
Heat the mixture to a temperature range of 160-250 °C, allowing the reactants to fuse and undergo cyclization to form N-phenylpiperazine hydrochloride.
-
After the reaction is complete (typically monitored by TLC or LC-MS), cool the reaction mixture.
-
Treat the reaction mixture with an alkaline aqueous solution to neutralize the hydrochloride salt and liberate the free base.
-
Extract the crude N-phenylpiperazine into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure N-phenylpiperazine.
-
Synthesis of a Representative C-Phenylpiperazine 5-HT1A Receptor Ligand
To illustrate the elaboration of the core structure, the following protocol outlines the synthesis of a more complex C-phenylpiperazine derivative with affinity for the 5-HT1A receptor. This multi-step synthesis highlights common synthetic transformations used in the development of these compounds.
Experimental Protocol: Synthesis of 1-(2-methoxyphenyl)-4-(3-nitrophenethyl)piperazine [6]
-
Materials: 1-(2-methoxyphenyl)piperazine, 1-(2-bromoethyl)-3-nitrobenzene, potassium carbonate, acetonitrile, ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel.
-
Procedure:
-
To a solution of 1-(2-methoxyphenyl)piperazine (1.0 eq) in acetonitrile, add 1-(2-bromoethyl)-3-nitrobenzene (1.1 eq) and potassium carbonate (2.0 eq).
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.[6]
-
Purification and Characterization
Purification of C-phenylpiperazine derivatives is crucial to obtain compounds of high purity for biological testing. Common purification techniques include:
-
Crystallization: Effective for solid compounds, this technique relies on the differential solubility of the desired compound and impurities in a given solvent system.[7]
-
Chromatography: Column chromatography using silica gel or other stationary phases is a versatile method for separating compounds based on their polarity.[8] High-performance liquid chromatography (HPLC) is often used for final purification and purity analysis.
-
Distillation: For liquid compounds, fractional distillation under reduced pressure can be employed to separate components based on their boiling points.[4]
Characterization of the synthesized compounds is essential to confirm their identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups.
-
Elemental Analysis: Determines the elemental composition of the compound.
Key Biological Targets and Mechanisms of Action
The therapeutic utility of C-phenylpiperazine derivatives stems from their ability to interact with a variety of biological targets. This section will focus on two major target classes: EGFR and 5-HT1A receptors.
C-Phenylpiperazine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and differentiation.[9] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Several C-phenylpiperazine derivatives have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[9]
Mechanism of Action: These inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to cell growth and proliferation.
Caption: 5-HT1A Receptor Signaling Pathway and Modulation by C-Phenylpiperazine Derivatives.
Biological Evaluation: From Bench to Preclinical Models
The biological evaluation of C-phenylpiperazine derivatives is a critical component of the drug discovery process. A variety of in vitro and in vivo assays are employed to determine the potency, selectivity, and efficacy of these compounds.
In Vitro Assays
4.1.1. EGFR Kinase Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of EGFR.
Experimental Protocol: EGFR Kinase Assay (Luminescence-based) [10]
-
Materials: Recombinant human EGFR kinase, poly(Glu,Tyr) substrate, ATP, kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT), test compounds, and a luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the test compound, recombinant EGFR kinase, and the poly(Glu,Tyr) substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent according to the manufacturer's instructions.
-
The amount of ATP consumed is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value using a suitable data analysis software. [11] 4.1.2. 5-HT1A Receptor Binding Assay
-
This assay measures the affinity of a compound for the 5-HT1A receptor.
Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptor [7][12]
-
Materials: Cell membranes expressing the human 5-HT1A receptor, [³H]-8-OH-DPAT (radioligand), unlabeled serotonin (for non-specific binding determination), binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4), test compounds, scintillation cocktail, and a liquid scintillation counter.
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the cell membranes with the [³H]-8-OH-DPAT and the test compound in binding buffer.
-
For the determination of non-specific binding, a separate set of wells should contain a high concentration of unlabeled serotonin.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test compound and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Cellular Assays
Cell-based assays are used to assess the activity of compounds in a more physiologically relevant context. These assays can measure downstream effects of target engagement, such as inhibition of cell proliferation (for EGFR inhibitors) or modulation of second messenger levels (for 5-HT1A modulators).
In Vivo Models
Promising compounds identified from in vitro and cellular assays are further evaluated in animal models of disease. For EGFR inhibitors, this typically involves xenograft models where human tumor cells are implanted into immunocompromised mice. [9]For 5-HT1A modulators, animal models of depression and anxiety are used to assess behavioral effects.
Structure-Activity Relationship (SAR) and Lead Optimization
The systematic modification of the C-phenylpiperazine scaffold and the evaluation of the resulting analogs provide valuable information about the structure-activity relationship (SAR). This knowledge guides the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Table 1: Representative C-Phenylpiperazine Derivatives and their Biological Activities
| Compound ID | Target | Assay Type | Potency (IC₅₀/Ki) | Reference |
| EGFR Inhibitors | ||||
| Compound 3p | EGFR | Kinase Assay | IC₅₀ = 80 nM | [9] |
| Gefitinib | EGFR | Kinase Assay | IC₅₀ = 2-37 nM | [4] |
| Erlotinib | EGFR | Kinase Assay | IC₅₀ = 2 nM | [4] |
| 5-HT1A Modulators | ||||
| Trazodone | 5-HT1A | Binding Assay | Ki = 96-118 nM | [13] |
| Vilazodone | 5-HT1A | Binding Assay | Ki < 1 nM | [14] |
| FW01 Derivative 9_24 | 5-HT1A | Binding Assay | Ki = 5 nM | [15] |
Pharmacokinetics and Clinical Development
The successful development of a C-phenylpiperazine derivative into a therapeutic agent requires a thorough understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. [3][16]Several C-phenylpiperazine derivatives have advanced into clinical trials and have been approved for therapeutic use, demonstrating the clinical relevance of this chemical class. [13][14]
Conclusion and Future Directions
The C-phenylpiperazine scaffold continues to be a rich source of novel therapeutic agents. The versatility of this chemical motif, coupled with a deep understanding of its SAR, provides a powerful platform for the design of next-generation drugs targeting a wide range of diseases. Future research in this area will likely focus on the development of highly selective and potent derivatives with optimized pharmacokinetic profiles, as well as the exploration of novel therapeutic applications for this remarkable class of compounds.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Vestipitant using (S)-2-(4-Fluoro-2-methylphenyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of Vestipitant, a potent and selective neurokinin-1 (NK1) receptor antagonist, utilizing the key chiral intermediate (S)-2-(4-Fluoro-2-methylphenyl)piperazine. Vestipitant (also known as GW597599) has been investigated for its therapeutic potential in treating CNS disorders, emesis, insomnia, and tinnitus.[1][2][3] The synthetic strategy detailed herein is based on an optimized, scalable, and safer route developed to overcome the challenges of earlier medicinal chemistry approaches, which were characterized by low yields and the use of hazardous reagents.[4][5][6] This guide offers in-depth technical protocols, mechanistic insights, and data presentation to support researchers in the efficient and reliable synthesis of Vestipitant.
Introduction to Vestipitant and its Mechanism of Action
Vestipitant is a selective antagonist of the NK1 receptor, which is the primary receptor for the neuropeptide Substance P.[7] The Substance P/NK1 receptor system is implicated in various physiological and pathological processes, including pain transmission, inflammation, and the regulation of mood and emesis.[7] By blocking the action of Substance P at the NK1 receptor, Vestipitant can modulate these pathways.[3] This mechanism of action underpins its investigation for a range of clinical applications, including the prevention of chemotherapy-induced nausea and vomiting (CINV) and the treatment of primary insomnia.[2][3] The chemical structure of Vestipitant is (2S)-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methylpiperazine-1-carboxamide.[8][9]
The Strategic Importance of this compound
The synthesis of Vestipitant hinges on the coupling of two key chiral fragments: the this compound core and a chiral (R)-1-(3,5-bis(trifluoromethyl)phenyl)ethylamine derivative. The piperazine moiety is a common scaffold in many bioactive molecules due to its ability to influence physicochemical properties and present pharmacophoric groups in a favorable orientation.[10] The specific stereochemistry of the (S)-enantiomer of 2-(4-fluoro-2-methylphenyl)piperazine is crucial for the desired pharmacological activity of the final Vestipitant molecule.[8][9]
The development of a scalable and efficient synthesis for this chiral piperazine was a significant advancement in the overall manufacturing process of Vestipitant.[4][5][6] Initial synthetic routes suffered from low yields and the need for classical resolution, which is often inefficient.[4] The optimized process utilizes dynamic kinetic resolution, significantly improving the yield and throughput of the desired enantiomer.[4][6]
Synthetic Pathway Overview
The synthesis of Vestipitant from this compound involves the formation of a urea linkage with the second key chiral amine intermediate. This is a convergent synthesis, where the two main building blocks are prepared separately and then combined in the final steps.
The overall synthetic transformation can be visualized as follows:
Figure 1: High-level overview of the convergent synthesis of Vestipitant.
Detailed Experimental Protocols
Synthesis of the Activated Piperazine Intermediate (Carbamoyl Chloride)
The formation of the carbamoyl chloride of this compound is a critical activation step. The original medicinal chemistry route utilized the highly toxic triphosgene.[4] An optimized and safer approach involves the use of diphosgene or other phosgene equivalents under carefully controlled conditions.
Protocol:
-
Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon), add a stoichiometric amount of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HCl generated during the reaction.
-
Addition of Phosgene Equivalent: Cool the reaction mixture to a low temperature (e.g., 0 °C to -10 °C). Slowly add a solution of diphosgene (or a similar phosgene equivalent) in the same solvent. The reaction is typically exothermic and requires careful temperature control.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or NMR) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is typically quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude carbamoyl chloride intermediate. This intermediate is often used in the next step without further purification due to its reactivity.
Synthesis of Vestipitant via Urea Formation
The final coupling step involves the reaction of the activated piperazine intermediate with the chiral amine, (R)-N-methyl-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine.
Protocol:
-
Reaction Setup: Dissolve the crude carbamoyl chloride intermediate from the previous step in an aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.
-
Addition of the Amine: To this solution, add a solution of (R)-N-methyl-1-(3,5-bis(trifluoromethyl)phenyl)ethanamine in the same solvent. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC until the carbamoyl chloride is consumed.
-
Work-up and Purification: Once the reaction is complete, the mixture is washed with a dilute aqueous acid (e.g., 1 M HCl) to remove any unreacted amine and base, followed by a wash with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Crystallization: The crude Vestipitant is then purified by crystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) to yield the final product as a crystalline solid.[2] The acetate salt of Vestipitant can be prepared for pharmaceutical applications.[2]
Data Presentation
| Parameter | Typical Value | Analytical Method |
| Yield (Overall) | >70% | Gravimetric |
| Purity (Final Product) | >99% | HPLC |
| Enantiomeric Excess | >99% ee | Chiral HPLC |
| Identity Confirmation | Consistent with structure | ¹H NMR, ¹³C NMR, MS |
Visualization of the Synthetic Workflow
Figure 2: Detailed workflow for the synthesis of Vestipitant.
Conclusion
The synthesis of Vestipitant using this compound as a key starting material represents a robust and scalable process suitable for drug development and manufacturing.[2][4][5] The protocols outlined in this guide are based on an optimized route that prioritizes safety, efficiency, and high purity of the final product. By understanding the rationale behind the synthetic strategy and adhering to the detailed experimental procedures, researchers can confidently produce Vestipitant for further investigation and application.
References
-
Title: Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Source: ACS Publications URL: [Link]
-
Title: Synthesis of the NK1 Receptor Antagonist GW597599. Part 3: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine Urea, A Happy End. Source: ACS Publications URL: [Link]
-
Title: Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Source: Organic Process Research & Development URL: [Link]
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Title: Synthesis of the NK1 Receptor Antagonist GW597599. Part 1: Development of a Scalable Route to a Key Chirally Pure Arylpiperazine. Source: Organic Process Research & Development URL: [Link]
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Title: Efficacy of Vestipitant, A Neurokinin-1 Receptor Antagonist, in Primary Insomnia. Source: PMC URL: [Link]
-
Title: Vestipitant - Wikipedia. Source: Wikipedia URL: [Link]
-
Title: Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Source: PubMed Central URL: [Link]
-
Title: Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Source: PubMed URL: [Link]
-
Title: Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: PubMed Central URL: [Link]
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Use of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in developing NK1 receptor antagonists
An In-Depth Guide to the Application of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in the Development of Neurokinin-1 (NK1) Receptor Antagonists
Introduction: The Significance of the Neurokinin-1 Receptor in Therapeutics
The neurokinin-1 (NK1) receptor, a G protein-coupled receptor, is a key component of the tachykinin neuropeptide system.[1][2] Its primary endogenous ligand is Substance P, an undecapeptide that plays a crucial role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[3][4] The activation of the NK1 receptor by Substance P is implicated in a wide array of physiological and pathological processes, including pain transmission, inflammation, mood regulation, and the emetic (vomiting) reflex.[3][5] Consequently, antagonists that can selectively block the NK1 receptor have emerged as a promising class of therapeutic agents.[2][3]
These antagonists have found significant clinical application, most notably in the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[6][7] By blocking NK1 receptors in key areas of the brainstem, such as the area postrema and the nucleus tractus solitarius, these drugs effectively inhibit the emetic signals triggered by chemotherapeutic agents.[1][2][5] Prominent examples of approved NK1 receptor antagonists include aprepitant, rolapitant, and netupitant.[2][6] Beyond their antiemetic effects, research is ongoing to explore their potential anxiolytic, antidepressant, and even anti-cancer properties.[5][8][9]
The Strategic Role of the this compound Scaffold
In the quest for potent and selective NK1 receptor antagonists with favorable drug-like properties, medicinal chemists have explored various chemical scaffolds. The substituted piperazine moiety has proven to be a particularly fruitful structural motif.[10][11] Among these, This compound has been identified as a critical building block for a new generation of highly potent and selective antagonists.
The strategic incorporation of this specific C-phenylpiperazine derivative is driven by its ability to confer several advantageous properties:
-
High Affinity and Selectivity: The stereochemistry and substitution pattern of the (S)-2-(4-fluoro-2-methylphenyl) group are optimized for strong and specific interactions within the binding pocket of the NK1 receptor.
-
Favorable Pharmacokinetics: This scaffold has been instrumental in developing compounds with good oral bioavailability and metabolic stability, which are essential for clinical utility.[12][13]
-
Structural Platform for Diversification: The piperazine ring provides two distinct nitrogen atoms that can be further functionalized, allowing for the fine-tuning of the molecule's overall properties to maximize potency and optimize its absorption, distribution, metabolism, and excretion (ADME) profile.
A prime example of a clinical candidate built upon this scaffold is Vestipitant , identified as one of the most potent and selective NK1 receptor antagonists discovered.[12][13][14] Its development underscores the value of the this compound core in modern drug design.
Mechanism of Action: Blocking the Substance P Pathway
NK1 receptor antagonists exert their therapeutic effect by competitively inhibiting the binding of Substance P to the NK1 receptor.[1][3] This blockade prevents the downstream signaling cascade that leads to the physiological response, such as the vomiting reflex.
Caption: NK1 Receptor Signaling and Antagonist Inhibition.
Application Protocols: Synthesis and Evaluation
This section provides detailed, field-proven protocols for the synthesis of the core scaffold and its elaboration into a final antagonist, followed by essential methods for biological evaluation.
Protocol 1: Synthesis of the Key Intermediate this compound
This protocol outlines a common synthetic route to obtain the enantiomerically pure piperazine intermediate. The rationale behind this multi-step synthesis involves the initial formation of a racemic piperazine followed by chiral resolution to isolate the desired (S)-enantiomer.
Materials and Reagents:
-
4-Fluorobenzoylcarboxaldehyde
-
Ethylenediamine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
N-acetyl-L-leucine (chiral resolving agent)
-
Ethyl acetate (EtOAc)
-
4 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Step-by-Step Procedure:
-
Imine Formation and Reduction (Synthesis of Racemic 2-(4-Fluorophenyl)piperazine):
-
Dissolve 4-fluorobenzoylcarboxaldehyde (1 equivalent) in ethanol (approx. 15 mL per gram of aldehyde).
-
To this stirring solution, add a solution of ethylenediamine (1 equivalent) in ethanol (approx. 13.5 mL per gram of diamine) dropwise over 15 minutes. This step forms the key imine intermediate.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
Carefully add sodium borohydride (5 equivalents) portion-wise to the mixture. The borohydride reduces the imine to the corresponding amine, forming the piperazine ring.
-
Stir the mixture at room temperature overnight.
-
-
Work-up and Isolation of Racemic Piperazine:
-
Quench the reaction by adding water (approx. 9.5 mL per gram of initial aldehyde) and continue stirring for 1 hour.
-
Remove the majority of the ethanol using a rotary evaporator.
-
Extract the concentrated aqueous solution with dichloromethane (4 x 5 mL per gram of initial aldehyde).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude racemic 2-(4-fluorophenyl)piperazine as a solid.[15]
-
-
Chiral Resolution:
-
Dissolve the crude racemic solid in methanol (approx. 7 mL per gram).
-
In a separate flask, dissolve N-acetyl-L-leucine (approx. 1.1 equivalents relative to one enantiomer) in methanol (approx. 6 mL per gram). N-acetyl-L-leucine is an effective and commercially available resolving agent that will selectively form a diastereomeric salt with the (S)-enantiomer.
-
Add the piperazine solution to the resolving agent solution.
-
Add ethyl acetate (approx. 62.5 mL per gram of initial racemic piperazine) and allow the mixture to stand at room temperature overnight.
-
A precipitate, the diastereomeric salt of the (S)-enantiomer, will form. Collect this solid by filtration and dry.
-
-
Liberation of the Free Base (S)-Enantiomer:
-
Dissolve the collected solid salt in 4 M aqueous NaOH solution (approx. 11 mL per gram of salt) to break the salt and deprotonate the piperazine.
-
Extract the aqueous solution with dichloromethane (4 x 11 mL per gram of salt).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the solid (S)-2-(4-fluorophenyl)-piperazine.[15]
-
The product can be further purified by recrystallization from ethyl acetate to achieve high enantiomeric excess.
-
Self-Validation: The enantiomeric excess (e.e.) of the final product should be determined using chiral chromatography (e.g., HPLC with a chiral column) to confirm the success of the resolution.
Protocol 2: General Amide Coupling to Synthesize a Final NK1 Antagonist (Example: Vestipitant Analogues)
This protocol describes the coupling of the synthesized piperazine intermediate with a carboxylic acid moiety, a common final step in the synthesis of many NK1 antagonists. The example focuses on coupling with a derivative of [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamine, which is characteristic of highly potent antagonists like Vestipitant.[12][13]
Materials and Reagents:
-
This compound (from Protocol 1)
-
A suitable carboxylic acid or activated acyl donor (e.g., acid chloride, carbamate)
-
Coupling agent, such as HATU or EDC/HOBt
-
A non-nucleophilic base, such as Diisopropylethylamine (DIPEA)
-
Anhydrous solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Silica gel for column chromatography
-
Appropriate eluent (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure:
-
Reaction Setup:
-
Dissolve the carboxylic acid moiety (1 equivalent) in anhydrous DCM.
-
Add the coupling agent HATU (1.1 equivalents) and DIPEA (2.5 equivalents). Stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.05 equivalents) in DCM to the activated acid mixture. The N4 nitrogen of the piperazine acts as the nucleophile, attacking the activated carbonyl to form the amide bond.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to isolate the final pure NK1 receptor antagonist.
-
Caption: General Synthetic Workflow for NK1 Antagonists.
Protocols for Biological Evaluation
Once synthesized, the novel compounds must be evaluated for their biological activity. The following protocols outline standard in vitro and in vivo assays.
Protocol 3: In Vitro NK1 Receptor Binding Assay
Principle: This assay quantifies the affinity of the test compound for the NK1 receptor by measuring its ability to compete with a high-affinity radiolabeled ligand (e.g., [³H]-Substance P) for binding to membranes prepared from cells expressing the human NK1 receptor.
Materials:
-
Cell membranes from a stable cell line expressing the human NK1 receptor (e.g., CHO or U373 MG cells).
-
Radioligand: [³H]-Substance P.
-
Test compounds and a known non-labeled antagonist (e.g., Aprepitant) for control.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, BSA, and protease inhibitors).
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the radioligand ([³H]-Substance P) at a concentration near its Kd.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist.
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition versus the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 4: In Vivo Gerbil Foot Tapping (GFT) Model
Principle: This behavioral model is used to assess the central in vivo activity of NK1 receptor antagonists. A central-acting NK1 receptor agonist induces a characteristic foot-tapping behavior in gerbils, which can be inhibited by a pre-administered antagonist.[16][17]
Materials:
-
Male Mongolian gerbils.
-
Test compound, vehicle control, and positive control (e.g., Aprepitant).
-
A centrally-acting NK1 receptor agonist.
-
Observation chambers.
-
Appropriate dosing equipment (gavage needles for oral administration, syringes for i.p. injection).
Procedure:
-
Acclimatize animals to the observation chambers.
-
Administer the test compound, vehicle, or positive control to different groups of animals via the desired route (e.g., oral, i.p.) at various time points before the agonist challenge.
-
At the designated time after treatment, administer the NK1 receptor agonist.
-
Immediately place the gerbil in an observation chamber and count the number of foot taps made by one hind foot over a defined period (e.g., 5 minutes).
-
Compare the number of foot taps in the treated groups to the vehicle control group.
Data Analysis: Calculate the percentage of inhibition of the foot-tapping response for each dose of the test compound. This allows for the determination of an ID₅₀ (the dose required to inhibit the response by 50%), providing a measure of in vivo potency and duration of action.[16]
Sources
- 1. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 4. Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of the interaction of diacylpiperazine antagonists with the human neurokinin-1 receptor: identification of a common binding site for structurally dissimilar antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 16. Neurokinin 1 receptor antagonists: correlation between in vitro receptor interaction and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchportal.vub.be [researchportal.vub.be]
Application Notes & Protocols: Strategic Derivativation of (S)-2-(4-Fluoro-2-methylphenyl)piperazine for Novel Compound Synthesis
Abstract
The (S)-2-(4-fluoro-2-methylphenyl)piperazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinical candidates and approved drugs, particularly those targeting the central nervous system.[1] Its unique stereochemistry and substitution pattern offer a versatile platform for developing potent and selective therapeutic agents. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this key building block. We present detailed, field-proven protocols for N-acylation, N-alkylation via reductive amination, and N-arylation via Buchwald-Hartwig amination. Each protocol is accompanied by an in-depth explanation of the underlying chemical principles, reagent selection rationale, and troubleshooting advice to ensure reliable and reproducible synthesis of novel chemical entities.
The Strategic Importance of the this compound Scaffold
The piperazine ring is a cornerstone of medicinal chemistry, prized for its ability to improve the aqueous solubility and oral bioavailability of drug candidates.[2] The specific scaffold, this compound, offers several distinct advantages:
-
Structural Rigidity and Conformational Control: The chiral center at the C2 position introduces conformational rigidity, which can be critical for achieving high-affinity and selective binding to biological targets.[1][3]
-
Modulation of Physicochemical Properties: The 4-fluoro substituent enhances metabolic stability by blocking a potential site of aromatic oxidation, while the 2-methyl group can influence the orientation of the phenyl ring relative to the piperazine core, impacting receptor interactions.
-
Dual Points of Derivatization: The piperazine moiety contains two nitrogen atoms (N1 and N4) that can be functionalized, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).
This guide focuses on the selective functionalization of the secondary amine (N4), which is the more nucleophilic and sterically accessible site for derivatization.
Core Derivatization Strategies: Principles and Protocols
The following sections detail three robust and versatile methods for derivatizing the N4 position of the title compound. The choice of method depends on the desired final structure—amides, alkylamines, or arylamines.
Sources
- 1. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
The Strategic Application of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in the Design of Novel Antipsychotic Agents
Introduction: The Evolving Landscape of Antipsychotic Drug Discovery
The quest for more effective and safer antipsychotic medications is a continuous endeavor in medicinal chemistry. The limitations of first-generation antipsychotics, primarily their propensity to induce extrapyramidal side effects, spurred the development of atypical or second-generation agents. These newer drugs, characterized by a broader receptor pharmacology, typically exhibit antagonism at both dopamine D2 and serotonin 5-HT2A receptors, leading to improved efficacy against the negative symptoms of schizophrenia and a more favorable side-effect profile.[1][2]
Within the scaffold of atypical antipsychotics, the arylpiperazine moiety has emerged as a "privileged structure."[3] Its presence in numerous clinically successful drugs, such as aripiprazole, cariprazine, and lurasidone, underscores its importance.[4] The piperazine ring serves as a versatile linker, orienting pharmacophoric groups in a spatially defined manner to interact with target receptors. Furthermore, its basic nitrogen atom can engage in crucial ionic interactions within the receptor binding pockets.
This application note focuses on a specific, chiral building block, (S)-2-(4-fluoro-2-methylphenyl)piperazine , and its strategic implementation in the synthesis of potential next-generation antipsychotic agents. We will delve into the rationale for its use, provide detailed synthetic protocols, and explore its application in the generation of novel compounds with tailored pharmacological profiles.
The Rationale for Employing this compound
The unique structural features of this compound make it a highly valuable synthon in the design of novel central nervous system (CNS) agents. The strategic incorporation of this moiety is underpinned by several key considerations in structure-activity relationship (SAR) studies of antipsychotic drugs.[5][6]
-
Chirality and Receptor Selectivity: The introduction of a chiral center at the 2-position of the piperazine ring can significantly influence receptor binding affinity and selectivity. The (S)-enantiomer may exhibit a more favorable interaction with the chiral environment of the receptor's binding pocket compared to its (R)-counterpart or the racemic mixture.
-
Aryl Substitution and Pharmacokinetic Profile: The 4-fluoro-2-methylphenyl group confers specific properties to the molecule. The fluorine atom can enhance metabolic stability and improve brain penetration by modulating the molecule's lipophilicity and pKa. The methyl group provides steric bulk, which can influence receptor subtype selectivity and potentially reduce off-target activities.
-
Modulation of Dopamine and Serotonin Receptors: Arylpiperazine derivatives are well-known modulators of dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, which are key targets in the treatment of psychosis.[7] The specific substitution pattern on the phenyl ring of this compound can be fine-tuned to achieve a desired balance of activities at these receptors, a hallmark of atypical antipsychotics.
Asymmetric Synthesis of this compound: A Proposed Protocol
Workflow for the Asymmetric Synthesis
Caption: Proposed workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-1-(4-fluoro-2-methylphenyl)ethan-1-one (Phenacyl Bromide Intermediate)
-
To a solution of 4-fluoro-2-methylacetophenone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether, add a solution of bromine (1.05 eq) in the same solvent dropwise at 0 °C.
-
A catalytic amount of hydrobromic acid may be added to initiate the reaction.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude phenacyl bromide intermediate.
Step 2: Asymmetric CBS Reduction to (S)-2-Bromo-1-(4-fluoro-2-methylphenyl)ethanol
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the (S)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH3·DMS) (1.2 eq) dropwise.
-
After stirring for 15 minutes, add a solution of the phenacyl bromide intermediate (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 2-4 hours or until complete conversion is observed.
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure and purify the resulting chiral alcohol by column chromatography.
Step 3: Azide Substitution to (R)-2-Azido-1-(4-fluoro-2-methylphenyl)ethanol
-
Dissolve the chiral bromo-alcohol (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (NaN3) (1.5 eq) and stir the mixture at 60-80 °C. The reaction proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the azido-alcohol.
Step 4: Piperazine Ring Formation and Deprotection
-
Reduce the azide group of the azido-alcohol to an amine. This can be achieved by catalytic hydrogenation (H2, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH4).
-
Protect the resulting amino group and the hydroxyl group with suitable protecting groups (e.g., Boc for the amine and a silyl ether for the alcohol).
-
The subsequent steps involve the formation of the piperazine ring, which can be achieved through various established methods, such as reaction with a protected aminoacetaldehyde derivative followed by reductive amination.
-
A more direct approach involves the cyclization of an appropriately substituted diamine precursor.
-
Finally, remove the protecting groups under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in a suitable solvent) to yield the desired this compound.
Application in the Synthesis of a Potential Antipsychotic Agent: A Case Study
To illustrate the utility of this compound, we present a synthetic scheme for a hypothetical antipsychotic agent that incorporates this chiral building block. The target molecule is designed to have affinity for both dopamine D2 and serotonin 5-HT2A receptors, a common feature of atypical antipsychotics.
Synthetic Workflow for a Potential Antipsychotic Agent
Caption: Synthetic workflow for a potential antipsychotic agent using the chiral piperazine.
Protocol for the Synthesis of a Potential Antipsychotic Agent
Step 1: Nucleophilic Aromatic Substitution
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable heterocyclic halide (e.g., 2-chloropyrimidine) (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K2CO3) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent.
-
Purify the intermediate by column chromatography.
Step 2: N-Alkylation with a Side Chain
-
To a solution of the product from Step 1 (1.0 eq) in a suitable solvent (e.g., acetonitrile), add a side chain precursor containing a good leaving group (e.g., 4-(4-bromobutyl)benzonitrile) (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the mixture to reflux and monitor the reaction.
-
After completion, filter the solid and concentrate the filtrate.
-
Purify the final product by recrystallization or column chromatography.
Pharmacological Evaluation and Structure-Activity Relationship (SAR)
The synthesized potential antipsychotic agent would then be subjected to a battery of in vitro and in vivo pharmacological assays to determine its receptor binding profile and functional activity.
Table 1: Representative In Vitro Receptor Binding Affinities (Ki, nM) of Arylpiperazine-based Antipsychotics
| Compound | D2 Receptor | 5-HT1A Receptor | 5-HT2A Receptor |
| Aripiprazole | 0.34 | 1.7 | 3.4 |
| Cariprazine | 0.49 | 2.6 | 18.8 |
| Lurasidone | 1.0 | 6.8 | 0.47 |
| Hypothetical Agent | To be determined | To be determined | To be determined |
The data from these assays would provide crucial insights into the SAR of this class of compounds. For instance, the nature of the heterocyclic moiety and the length and composition of the side chain can be systematically varied to optimize the affinity and selectivity for the target receptors. The (S)-chirality at the 2-position of the piperazine ring is expected to play a critical role in achieving a desirable pharmacological profile.
Conclusion
This compound represents a strategically important and versatile building block in the design and synthesis of novel potential antipsychotic agents. Its unique combination of chirality and specific aryl substitution provides medicinal chemists with a powerful tool to fine-tune the pharmacological properties of new drug candidates. The synthetic protocols outlined in this application note, based on established chemical principles, offer a practical guide for researchers in the field of CNS drug discovery. The continued exploration of chiral arylpiperazines like the title compound holds significant promise for the development of the next generation of safer and more effective treatments for psychotic disorders.
References
-
National Institute of Mental Health. (n.d.). Mental Illness. Retrieved from [Link]
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Application of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in Developing Pan-PPARs Agonists for Liver Fibrosis
Introduction: The Unmet Challenge of Liver Fibrosis and the Promise of Pan-PPAR Agonism
Liver fibrosis, the excessive accumulation of extracellular matrix proteins, represents a convergent pathological pathway for a multitude of chronic liver diseases, including non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and viral hepatitis. This process, driven by the activation of hepatic stellate cells (HSCs), disrupts the normal liver architecture, leading to progressive organ dysfunction, cirrhosis, and increased risk of hepatocellular carcinoma.[1] Despite its significant global health burden, there are currently no approved therapies that directly target and reverse liver fibrosis.[2]
Peroxisome Proliferator-Activated Receptors (PPARs) have emerged as critical regulators of hepatic lipid metabolism, inflammation, and fibrogenesis.[3] This family of nuclear receptors comprises three isotypes—PPARα, PPARγ, and PPARδ (also known as PPARβ/δ)—each with distinct but complementary roles in maintaining liver homeostasis.[4]
-
PPARα: Primarily expressed in hepatocytes, it governs fatty acid oxidation. Its activation helps reduce the lipid burden that can drive steatohepatitis.[5]
-
PPARγ: Highly expressed in adipose tissue but also present in HSCs, it is a key regulator of adipogenesis and insulin sensitivity. In the liver, PPARγ activation can promote the quiescent, lipid-storing phenotype of HSCs, thereby inhibiting their transformation into profibrotic myofibroblasts.
-
PPARδ: Ubiquitously expressed, it plays a role in fatty acid metabolism and has demonstrated anti-inflammatory effects.[6]
Given the multifaceted nature of liver fibrosis, targeting a single pathway has proven insufficient. This has led to the development of pan-PPAR agonists, single molecules capable of activating all three PPAR isotypes.[7] This comprehensive approach aims to simultaneously address the metabolic dysregulation, inflammation, and fibrotic processes that underpin diseases like NASH.[8]
One such promising pan-PPAR agonist is lanifibranor (IVA337), which features the critical chiral scaffold, (S)-2-(4-Fluoro-2-methylphenyl)piperazine .[8][9] Lanifibranor has shown significant efficacy in clinical trials, achieving both NASH resolution and fibrosis regression.[10] This application note will delve into the utility of the this compound moiety in the design of pan-PPAR agonists, providing detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation for the treatment of liver fibrosis.
The Central Role of the this compound Scaffold
The this compound core is a key pharmacophore in the development of a new generation of pan-PPAR agonists. Its structural and stereochemical properties are crucial for achieving a balanced activity profile across the three PPAR isotypes. The discovery of lanifibranor involved extensive medicinal chemistry optimization, leading to a compound with a unique binding mode within the PPAR ligand-binding domain. This distinct interaction profile is thought to contribute to its potent efficacy and favorable safety profile compared to earlier PPAR agonists. The synthesis of this specific chiral piperazine is therefore a critical first step in the development of these next-generation antifibrotic agents.
Protocol I: Asymmetric Synthesis of the this compound Core
The enantiomerically pure this compound is a key building block. While multiple strategies for the asymmetric synthesis of 2-arylpiperazines exist, including palladium-catalyzed hydrogenation and routes starting from α-amino acids, a common approach involves the CBS (Corey-Bakshi-Shibata) reduction of a corresponding phenacyl bromide to establish the chiral center, followed by ring closure.[9][10]
Objective: To provide a representative, multi-step protocol for the synthesis of enantiomerically pure this compound suitable for subsequent derivatization into pan-PPAR agonists.
Workflow Diagram:
Figure 1: Synthetic Workflow for Chiral Piperazine.
Materials:
-
4-Fluoro-2-methylacetophenone
-
Bromine
-
(R)-2-Methyl-CBS-oxazaborolidine
-
Borane dimethyl sulfide complex (BMS)
-
Sodium azide (NaN3)
-
N-Boc-ethanolamine
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Trifluoroacetic acid (TFA)
-
Appropriate solvents (e.g., Methanol, Tetrahydrofuran (THF), Dichloromethane (DCM)) and reagents for workup and purification.
Step-by-Step Protocol:
-
Bromination of the Ketone: Dissolve 4-fluoro-2-methylacetophenone in methanol. Slowly add a solution of bromine in methanol at 0°C. Stir until the reaction is complete (monitored by TLC). Quench the reaction, extract the product, and purify to obtain the corresponding phenacyl bromide.
-
Asymmetric Reduction: In a flame-dried flask under an inert atmosphere, dissolve (R)-2-Methyl-CBS-oxazaborolidine in THF. Cool to -20°C and slowly add BMS. Then, add a solution of the phenacyl bromide from Step 1 in THF dropwise. Stir for several hours, maintaining the temperature.[10] The CBS catalyst enantioselectively reduces the ketone to a chiral alcohol.
-
Azide Substitution with Inversion: Dissolve the chiral alcohol from Step 2 in a suitable solvent. Add sodium azide. This SN2 reaction proceeds with an inversion of stereochemistry to yield the corresponding chiral azide.[10]
-
Reduction of the Azide: Reduce the azide to the primary amine using a standard method such as catalytic hydrogenation (H2, Pd/C) or Staudinger reduction (PPh3, H2O).
-
Piperazine Ring Formation: React the resulting chiral amino alcohol with an N-protected ethanolamine derivative (e.g., N-Boc-ethanolamine) under Mitsunobu conditions (PPh3, DIAD) to form the protected piperazine ring.
-
Deprotection: Remove the protecting group (e.g., Boc group with TFA in DCM) to yield the final product, this compound.
-
Purification and Characterization: Purify the final compound by column chromatography or crystallization. Confirm the structure and enantiomeric purity using NMR, Mass Spectrometry, and Chiral HPLC.
Protocol II: In Vitro Characterization of Pan-PPAR Agonist Activity
Once a library of compounds based on the this compound scaffold is synthesized, it is crucial to determine their activity on each PPAR isotype. A luciferase reporter gene assay is the gold standard for this purpose.
Objective: To quantify the potency (EC50) and efficacy of test compounds as agonists for human PPARα, PPARγ, and PPARδ.
Workflow Diagram:
Figure 2: In Vitro PPAR Activity Screening.
Materials:
-
HEK293T cells
-
Cell culture medium (DMEM), fetal bovine serum (FBS), antibiotics
-
Expression plasmids: pCMX-Gal4-hPPARα-LBD, pCMX-Gal4-hPPARγ-LBD, pCMX-Gal4-hPPARδ-LBD
-
Reporter plasmid: pGL4.35[UAS-luc2P]
-
Transfection reagent (e.g., Lipofectamine)
-
Test compounds and reference agonists (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ)
-
Luciferase assay system
-
Luminometer
Step-by-Step Protocol:
-
Cell Seeding: Seed HEK293T cells into 96-well white, clear-bottom plates at an appropriate density (e.g., 2 x 10^4 cells/well) and allow them to attach overnight.
-
Co-transfection: For each PPAR isotype, prepare a transfection mix containing the respective Gal4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid. Transfect the cells according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the cell culture medium should be ≤ 0.1%.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the various concentrations of the test compounds or reference agonists. Include a vehicle-only control.
-
Incubation: Incubate the plates for an additional 24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the dose-response curves and calculate the EC50 values (the concentration at which 50% of the maximal response is observed) using non-linear regression analysis.
Data Presentation:
The results should be summarized in a table for clear comparison of the compound's activity across the three PPAR isotypes.
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |
| Lanifibranor | 400 | 1500 | 80 |
| Reference Agonist α | 5 | >10000 | >10000 |
| Reference Agonist γ | >10000 | 50 | >10000 |
| Reference Agonist δ | >10000 | >10000 | 2 |
| Test Compound X | Value | Value | Value |
Note: EC50 values for Lanifibranor are approximate and compiled from literature for illustrative purposes.
Protocol III: In Vivo Efficacy Evaluation in a Liver Fibrosis Model
Animal models are indispensable for evaluating the anti-fibrotic efficacy of novel compounds. The carbon tetrachloride (CCl4)-induced fibrosis model in mice or rats is a widely used and robust model that recapitulates key features of human liver fibrosis.
Objective: To assess the ability of a lead pan-PPAR agonist to prevent or reverse CCl4-induced liver fibrosis in mice.
Workflow Diagram:
Figure 3: In Vivo Efficacy Study Workflow.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Vehicle for CCl4 (e.g., corn oil)
-
Test compound
-
Vehicle for test compound (e.g., 0.5% carboxymethylcellulose)
-
Reagents for serum biochemistry (ALT, AST)
-
Reagents for histology (formalin, paraffin, Hematoxylin & Eosin, Picro-Sirius Red)
-
Reagents for qRT-PCR (RNA extraction kits, reverse transcriptase, qPCR master mix, primers for fibrotic genes)
Step-by-Step Protocol:
-
Acclimatization and Grouping: Acclimatize mice for one week. Randomly assign them to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (receives corn oil and oral gavage vehicle)
-
Group 2: CCl4 control (receives CCl4 and oral gavage vehicle)
-
Group 3: CCl4 + Test Compound (receives CCl4 and test compound via oral gavage)
-
-
Fibrosis Induction: Administer CCl4 (e.g., 0.5 mL/kg) via intraperitoneal (IP) injection twice a week for 6-8 weeks. Administer corn oil to the vehicle control group.
-
Therapeutic Intervention: Starting from week 3 (prophylactic model) or week 7 (therapeutic/reversal model), administer the test compound or its vehicle daily via oral gavage.
-
Sample Collection: At the end of the study, collect blood via cardiac puncture for serum analysis. Euthanize the animals and perfuse the liver with saline. Collect liver tissue for histology, gene expression, and hydroxyproline content analysis.
-
Biochemical Analysis: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.
-
Histopathological Analysis: Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with H&E to assess overall morphology and inflammation. Stain with Picro-Sirius Red to visualize and quantify collagen deposition (fibrosis).
-
Gene Expression Analysis: Isolate RNA from liver tissue and perform qRT-PCR to measure the expression of key pro-fibrotic genes, such as Col1a1, Acta2 (α-SMA), and Tgf-β1.
Expected Outcomes and Clinical Relevance:
A successful pan-PPAR agonist derived from the this compound scaffold, such as lanifibranor, is expected to significantly reduce liver injury, inflammation, and fibrosis in this preclinical model. These findings would provide a strong rationale for advancing the compound into clinical development. The clinical efficacy of lanifibranor has been demonstrated in a Phase 2b trial (NATIVE), where it met both the primary and secondary endpoints for NASH resolution and fibrosis improvement.[10]
Clinical Trial Data Summary (Lanifibranor NATIVE Trial): [10]
| Endpoint | Lanifibranor 1200 mg | Placebo | p-value |
| Primary: ≥2-point decrease in SAF-A score w/o worsening of fibrosis | 55% | 33% | 0.007 |
| Secondary: NASH Resolution w/o worsening of fibrosis | 49% | 22% | <0.05 |
| Secondary: Fibrosis improvement ≥1 stage w/o worsening of NASH | 48% | 29% | <0.05 |
Conclusion
The development of pan-PPAR agonists represents a highly promising therapeutic strategy for the treatment of liver fibrosis, particularly in the context of NASH. The this compound scaffold has proven to be a cornerstone in the design of effective molecules like lanifibranor, which exhibit a well-balanced activity profile across all three PPAR isotypes. The protocols outlined in this application note provide a comprehensive framework for the synthesis, in vitro screening, and in vivo validation of novel pan-PPAR agonists built upon this critical chemical moiety. By leveraging these methodologies, researchers can accelerate the discovery and development of new therapies to address the significant unmet medical need in chronic liver disease.
References
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Francque, S. M., Bedossa, P., Ratziu, V., Anstee, Q. M., Bugianesi, E., Sanyal, A. J., ... & NATIVE Study Group. (2021). A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH. New England Journal of Medicine, 385(17), 1547-1558. Available from: [Link]
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Boubia, B., Poupardin, O., Barth, M., Binet, J., Peralba, P., Mounier, L., ... & Broqua, P. (2018). Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. Journal of Medicinal Chemistry, 61(6), 2246–2265. Available from: [Link]
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Li, C., et al. (2021). An update on animal models of liver fibrosis. Frontiers in Pharmacology, 12, 732381. Available from: [Link]
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Boubia, B., et al. (2018). Design, Synthesis, and Evaluation of a Novel Series of Indole Sulfonamide Peroxisome Proliferator Activated Receptor (PPAR) α/γ/δ Triple Activators: Discovery of Lanifibranor, a New Antifibrotic Clinical Candidate. Journal of Medicinal Chemistry, 61(6), 2246-2265. Available from: [Link]
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Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. Available from: [Link]
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ClinicalTrials.gov. (2021). A Phase 3 Study Evaluating Efficacy and Safety of Lanifibranor Followed by an Active Treatment Extension in Adult Patients With (NASH) and Fibrosis Stages F2 and F3 (NATiV3). Veeva. Available from: [Link]
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Liu, M., et al. (2022). In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. Molecules, 27(19), 6576. Available from: [Link]
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Deciphering the relational dynamics of AF-2 domain of PAN PPAR through drug repurposing and comparative simulations. (2023). ScienceOpen. Available from: [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives as pan-PPARs agonists for the treatment of liver fibrosis. (2024). PubMed. Available from: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. Available from: [Link]
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Oyama, T., et al. (2023). Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease. Biomolecules, 13(8), 1264. Available from: [Link]
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Application Notes and Protocols for the Synthesis of 11β-HSD1 Inhibitors Utilizing an (S)-2-(4-Fluoro-2-methylphenyl)piperazine Scaffold
Introduction: Targeting Glucocorticoid Metabolism in Metabolic Disease
The global rise in metabolic diseases, including type 2 diabetes and obesity, necessitates the exploration of novel therapeutic targets. One such promising target is 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme pivotal in the tissue-specific regulation of glucocorticoids.[1][2] Glucocorticoids, such as cortisol, are essential hormones that regulate a myriad of physiological processes, including glucose metabolism, lipid distribution, and inflammatory responses.[2] While systemic circulating levels of glucocorticoids are controlled by the hypothalamic-pituitary-adrenal (HPA) axis, 11β-HSD1 provides a local amplification mechanism within key metabolic tissues.
11β-HSD1 is a NADP(H)-dependent enzyme primarily located in the endoplasmic reticulum of cells in the liver, adipose tissue, and the brain.[3][4] Its main function is the conversion of inactive cortisone to the active glucocorticoid, cortisol, thereby increasing the local concentration of cortisol and enhancing the activation of the glucocorticoid receptor.[1][5] Overactivity of 11β-HSD1 in adipose tissue and the liver has been strongly linked to the pathophysiology of obesity and insulin resistance.[4][6] Consequently, the selective inhibition of 11β-HSD1 is a compelling therapeutic strategy to ameliorate the hallmarks of metabolic syndrome by reducing local glucocorticoid excess without suppressing the vital systemic functions of these hormones.[2]
This document provides a detailed guide for the synthesis of a novel class of potent and selective 11β-HSD1 inhibitors based on the (S)-2-(4-Fluoro-2-methylphenyl)piperazine scaffold. The rationale for the selection of this core structure, a step-by-step synthetic protocol, methods for structural characterization, and a protocol for the in vitro evaluation of inhibitory activity are presented.
The this compound Scaffold: A Privileged Motif for 11β-HSD1 Inhibition
The piperazine ring is a common motif in medicinal chemistry, and various substituted piperazines have been identified as core components of potent 11β-HSD1 inhibitors. The strategic incorporation of a chiral, substituted phenylpiperazine, specifically the this compound moiety, offers several advantages in the design of 11β-HSD1 inhibitors. The stereochemistry at the C2 position of the piperazine ring can impart significant selectivity and potency. The fluoro and methyl substitutions on the phenyl ring can enhance binding affinity and modulate pharmacokinetic properties. The secondary amine of the piperazine provides a convenient handle for the introduction of diverse chemical functionalities to explore the structure-activity relationship (SAR) and optimize for desired drug-like properties.
Figure 1: Key structural features of the this compound scaffold.
Synthetic Protocol: A Step-by-Step Guide
The synthesis of the target 11β-HSD1 inhibitors is accomplished in two main stages: the preparation of the key intermediate, this compound, followed by its coupling to a suitable heterocyclic partner. The following protocol is a representative example, and modifications may be necessary based on the specific target molecule.
Part 1: Synthesis of this compound
This synthesis begins with the construction of the racemic 2-(4-fluoro-2-methylphenyl)piperazine, followed by chiral resolution to obtain the desired (S)-enantiomer.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| 1-Bromo-4-fluoro-2-methylbenzene | 51437-00-4 | 189.04 | Commercially Available |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | Commercially Available |
| N-Boc-piperazine | 122732-63-2 | 186.25 | Commercially Available |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | Commercially Available |
| (S)-(+)-Mandelic acid | 17199-29-0 | 152.15 | Commercially Available |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| Diethyl ether | 60-29-7 | 74.12 | Anhydrous |
| Sodium bicarbonate (NaHCO3) | 144-55-8 | 84.01 | Saturated aqueous solution |
| Magnesium sulfate (MgSO4) | 7487-88-9 | 120.37 | Anhydrous |
Protocol:
-
Synthesis of Racemic N-Boc-2-(4-fluoro-2-methylphenyl)piperazine:
-
To a solution of 1-bromo-4-fluoro-2-methylbenzene (1.0 eq) in anhydrous diethyl ether at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add a solution of N-Boc-piperazine (1.2 eq) in anhydrous diethyl ether dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford racemic N-Boc-2-(4-fluoro-2-methylphenyl)piperazine.
-
-
Deprotection to Racemic 2-(4-Fluoro-2-methylphenyl)piperazine:
-
Dissolve the N-Boc protected piperazine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) and stir the reaction mixture at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 2 M NaOH to pH > 10.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to yield racemic 2-(4-fluoro-2-methylphenyl)piperazine.
-
-
Chiral Resolution:
-
Dissolve the racemic piperazine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol).
-
In a separate flask, dissolve (S)-(+)-mandelic acid (0.5 eq) in the same solvent.
-
Add the mandelic acid solution to the piperazine solution and allow the diastereomeric salt to crystallize.
-
Collect the crystals by filtration and recrystallize from the same solvent to improve diastereomeric purity.
-
Treat the diastereomeric salt with an aqueous base (e.g., 2 M NaOH) and extract with dichloromethane to obtain the enantiomerically enriched this compound.
-
Determine the enantiomeric excess by chiral HPLC analysis.
-
Part 2: Coupling to a Heterocyclic Carboxamide
This part of the synthesis involves the amidation of the chiral piperazine with a suitable carboxylic acid to form the final inhibitor. As a representative example, we will use 2-chloro-N-methyl-4-pyrimidinecarboxamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | (from Part 1) | 194.25 | Synthesized |
| 2-Chloropyrimidine-4-carboxylic acid | 5092-12-6 | 158.55 | Commercially Available |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | 148893-10-1 | 380.23 | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 | Commercially Available |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
Protocol:
-
To a solution of 2-chloropyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final 11β-HSD1 inhibitor.
Figure 2: Synthetic workflow for the preparation of the target 11β-HSD1 inhibitor.
Structural Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the intermediates and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass and confirm the elemental composition of the final compound.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final compound should be assessed by reverse-phase HPLC. Chiral HPLC is essential to determine the enantiomeric excess of the resolved piperazine intermediate.
Biological Evaluation: In Vitro 11β-HSD1 Inhibition Assay
The inhibitory potency of the synthesized compounds against 11β-HSD1 can be determined using a cell-free enzymatic assay.
Materials and Reagents:
| Reagent | Description |
| Human recombinant 11β-HSD1 | Expressed in a suitable system (e.g., E. coli) and purified. |
| Cortisone | Substrate for the enzyme. |
| NADPH | Cofactor for the reductase activity of 11β-HSD1. |
| Assay Buffer | e.g., 100 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10% glycerol. |
| Test Compounds | Dissolved in DMSO. |
| Positive Control | A known 11β-HSD1 inhibitor (e.g., Carbenoxolone).[7] |
| Cortisol ELISA Kit | For quantification of the reaction product. |
Protocol:
-
Prepare a reaction mixture containing assay buffer, human recombinant 11β-HSD1, and NADPH.
-
Add the test compounds at various concentrations (typically in a serial dilution) to the reaction mixture. Include a vehicle control (DMSO) and a positive control.
-
Pre-incubate the enzyme with the inhibitors for 15 minutes at 37 °C.
-
Initiate the enzymatic reaction by adding the substrate, cortisone.
-
Incubate the reaction at 37 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a suitable quenching solution (e.g., a solution containing a known inhibitor or by heat inactivation).
-
Quantify the amount of cortisol produced using a cortisol ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a dose-response curve using appropriate software.
Data Analysis:
The IC₅₀ values for the synthesized compounds can be compared to assess their relative potencies. A lower IC₅₀ value indicates a more potent inhibitor.
Expected Results:
The this compound derivatives are expected to exhibit potent inhibition of 11β-HSD1, with IC₅₀ values in the nanomolar range. The specific potency will depend on the nature of the coupled heterocyclic moiety.
Conclusion
This application note provides a comprehensive guide for the synthesis and evaluation of a novel class of 11β-HSD1 inhibitors based on the this compound scaffold. The detailed protocols and methodologies described herein are intended to facilitate the research and development of new therapeutic agents for the treatment of metabolic diseases. The modular nature of the synthesis allows for the generation of a library of analogs for extensive SAR studies, which can lead to the identification of clinical candidates with optimized efficacy and safety profiles.
References
-
11β-HSD as a New Target in Pharmacotherapy of Metabolic Diseases. International Journal of Molecular Sciences. [Link]
-
The role of 11beta-hydroxysteroid dehydrogenase in metabolic disease and therapeutic potential of 11beta-hsd1 inhibitors. Current Medicinal Chemistry. [Link]
-
In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity. Methods in Enzymology. [Link]
-
The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome. The Journal of Steroid Biochemistry and Molecular Biology. [Link]
-
11β-Hydroxysteroid Dehydrogenase Type 1 and Its Role in the Hypothalamus-Pituitary-Adrenal Axis, Metabolic Syndrome, and Inflammation. The Journal of Clinical Endocrinology & Metabolism. [Link]
-
The Role of 11Beta-Hydroxysteroid Dehydrogenase in Metabolic Disease and Therapeutic Potential of 11Beta-HSD1 Inhibitors. ResearchGate. [Link]
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry. [Link]
-
A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): Flavanone selectively inhibits 11β-HSD1 reductase activity. ResearchGate. [Link]
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- 3. In vitro methods to assess 11β-hydroxysteroid dehydrogenase type 1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role and regulation of 11β-hydroxysteroid dehydrogenase type 1 in obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Development of Tyrosinase Inhibitors Based on (S)-2-(4-Fluoro-2-methylphenyl)piperazine Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a detailed framework and protocols for the development of tyrosinase inhibitors based on the (S)-2-(4-fluoro-2-methylphenyl)piperazine scaffold. The specific synthesis and activity data for this exact analog series are presented as a model workflow, drawing upon established methodologies for structurally related arylpiperazine tyrosinase inhibitors.
Introduction: The Rationale for Targeting Tyrosinase with Piperazine Analogs
Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that serves as the rate-limiting catalyst in the biosynthesis of melanin, the primary pigment in mammals.[1][2] It orchestrates the initial steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3] While essential for protecting the skin against UV radiation, the overproduction and abnormal accumulation of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[2] Consequently, inhibitors of tyrosinase are of significant interest to both the pharmaceutical and cosmetic industries as skin-lightening agents and treatments for pigmentation-related conditions.[1][4]
The arylpiperazine scaffold has emerged as a highly promising structural motif for the development of potent tyrosinase inhibitors.[5][6][7] This is due to several key factors:
-
Structural Mimicry: Certain arylpiperazine derivatives can mimic the natural substrate, L-tyrosine, allowing them to competitively bind to the enzyme's active site.
-
Scaffold Versatility: The piperazine ring provides a robust and conformationally constrained linker, which can be strategically functionalized. This allows for the precise orientation of substituent groups to engage with key residues and the binuclear copper center within the tyrosinase active site, enhancing binding affinity and inhibitory potency.[7]
-
Favorable Physicochemical Properties: The scaffold can be modified to balance lipophilicity and hydrophilicity, improving drug-like properties such as solubility and skin permeability.
The focus on this compound analogs is predicated on established structure-activity relationships (SAR). The 4-fluorobenzyl substituent, for instance, has been identified as a key structural feature in potent tyrosinase inhibitors, where the fluorine atom plays a crucial role in binding.[5][8] The chiral center at the 2-position of the piperazine ring introduces stereospecificity, which can significantly influence the inhibitor's interaction with the three-dimensional architecture of the enzyme's active site.
This guide provides a comprehensive workflow for the design, synthesis, and evaluation of novel tyrosinase inhibitors derived from this promising chiral piperazine scaffold.
Design, Synthesis, and Characterization
Rationale for Analog Design (Structure-Activity Relationship)
The development of a potent inhibitor series begins with a rational design strategy. Based on existing knowledge of arylpiperazine inhibitors, the following principles guide the synthesis of analogs:[1][9]
-
The Core Scaffold: The this compound core is maintained as the primary pharmacophore responsible for initial recognition at the active site.
-
N-4 Position Modifications: The secondary amine at the N-4 position of the piperazine ring is the primary point for modification. Introducing various aroyl, heteroaroyl, or other cyclic moieties allows for the exploration of interactions with hydrophobic pockets at the entrance of the catalytic cavity.[2]
-
Substituent Effects: The electronic and steric properties of substituents on the appended aromatic ring are critical. Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -OCH3) at specific positions (particularly the ortho-position) have been shown to dramatically enhance inhibitory potency.[2]
Caption: Structure-Activity Relationship (SAR) logic for analog design.
General Synthesis Protocol
The synthesis of the target analogs is typically achieved via an amidation reaction, coupling the core piperazine intermediate with a variety of carboxylic acids or acyl chlorides.[8]
Step 1: Synthesis of the Chiral Piperazine Core The synthesis of enantiopure 2-substituted piperazines can be a complex process. Methods often start from α-amino acids or employ asymmetric lithiation strategies to establish the chiral center.[10][11][12] A practical, scalable route is essential for generating sufficient quantities of the core intermediate for analog synthesis.[12]
Step 2: Amide Coupling Reaction
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or DMF), add a base such as Triethylamine or DIPEA (1.5 eq). The base acts as a scavenger for the HCl generated when using acyl chlorides.
-
Cool the reaction mixture to 0 °C in an ice bath. This helps to control the exothermic reaction.
-
Slowly add the desired acyl chloride (1.1 eq) or carboxylic acid (1.1 eq) along with a coupling agent like HBTU (1.2 eq). The slow addition prevents side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO3 solution, and brine. This removes unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Characterization Confirm the structure and purity of all synthesized analogs using standard analytical techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[7]
In Vitro Evaluation: Protocols and Methodologies
A tiered approach is used to evaluate the inhibitory potential of the synthesized compounds, starting with a high-throughput enzymatic assay and progressing to more complex cell-based models.
Protocol: Mushroom Tyrosinase Inhibition Assay
This is the standard primary assay for initial screening due to the commercial availability and high activity of mushroom tyrosinase. The assay measures the ability of an inhibitor to prevent the oxidation of L-DOPA to the colored product, dopachrome.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Kojic Acid (Positive Control)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate and reader
Procedure:
-
Prepare Stock Solutions: Dissolve test compounds and Kojic Acid in DMSO to create 10 mM stock solutions. Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer. Prepare a 2.5 mM L-DOPA solution in phosphate buffer immediately before use.
-
Assay Plate Setup: In a 96-well plate, add the following:
-
Test Wells: 20 µL of test compound dilution (in buffer with ≤1% DMSO) + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Control Wells: 20 µL of vehicle (buffer with ≤1% DMSO) + 140 µL phosphate buffer + 20 µL tyrosinase solution.
-
Blank Wells: 20 µL of vehicle + 160 µL phosphate buffer (no enzyme).
-
-
Pre-incubation: Incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of 2.5 mM L-DOPA solution to all wells to start the reaction (total volume = 200 µL).
-
Measurement: Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
Calculation: Determine the rate of reaction (V) from the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
IC50 Determination: Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration required for 50% inhibition) using non-linear regression analysis.
Protocol: Enzyme Kinetic Analysis
Kinetic studies are performed on the most potent inhibitors to elucidate their mechanism of action (e.g., competitive, non-competitive).
Procedure:
-
Perform the tyrosinase inhibition assay as described in 3.1 , but with varying concentrations of both the inhibitor and the substrate (L-DOPA). A typical range for L-DOPA would be 0.125, 0.25, 0.5, and 1.0 mM.
-
For each inhibitor concentration, determine the reaction velocity (V) at each substrate concentration [S].
-
Data Analysis: Generate a Lineweaver-Burk plot by plotting 1/V versus 1/[S].
-
Competitive Inhibition: Lines intersect on the y-axis. The inhibitor binds only to the free enzyme.
-
Non-competitive Inhibition: Lines intersect on the x-axis. The inhibitor binds to both the free enzyme and the enzyme-substrate complex with equal affinity.
-
Mixed Inhibition: Lines intersect in the second or third quadrant. The inhibitor binds to both the free enzyme and the enzyme-substrate complex with different affinities.[7]
-
Uncompetitive Inhibition: Lines are parallel. The inhibitor binds only to the enzyme-substrate complex.
-
-
The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.
Caption: Simplified pathways of tyrosinase inhibition.
Protocol: Cellular Tyrosinase and Melanin Content Assays
To assess the efficacy of the inhibitors in a biologically relevant context, assays are performed using B16F10 murine melanoma cells, which actively produce melanin.[3][13][14]
Materials:
-
B16F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, for stimulating melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., 1% Triton X-100 in phosphate buffer)
-
1 N NaOH with 10% DMSO
Procedure - Cell Treatment:
-
Seed Cells: Seed B16F10 cells in 6-well plates (e.g., at 5 x 10⁴ cells/well) and incubate for 24 hours.[3]
-
Treat Cells: Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (Kojic Acid). Cells can be co-treated with α-MSH (e.g., 100 nM) to stimulate melanin production.
-
Incubate: Incubate the cells for 48-72 hours.[3]
Procedure - Cellular Tyrosinase Activity: [13][14]
-
Harvest and Lyse: After treatment, wash cells with PBS and lyse them on ice using a lysis buffer.
-
Centrifuge: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Protein Quantification: Determine the total protein concentration of the supernatant (e.g., using a BCA assay) for normalization.
-
Enzyme Assay: In a 96-well plate, mix a standardized amount of protein from each lysate with L-DOPA solution.
-
Measure: Incubate at 37°C for 1 hour and measure the absorbance at 475 nm.[3]
-
Calculate: Express tyrosinase activity as a percentage of the vehicle-treated control.
Procedure - Melanin Content Assay: [3][13]
-
Harvest and Pellet: After treatment, wash cells with PBS, detach them (e.g., with trypsin), and pellet them by centrifugation.
-
Solubilize Melanin: Dissolve the cell pellets in 1 N NaOH containing 10% DMSO.[3]
-
Incubate: Heat the samples at 80°C for 1 hour to fully solubilize the melanin.[3]
-
Measure: Transfer the lysates to a 96-well plate and measure the absorbance at 405 nm.
-
Calculate: Create a standard curve with synthetic melanin or express the melanin content as a percentage of the vehicle-treated control, normalized to protein content.
In Silico and In Vivo Evaluation
Protocol: Molecular Docking
Molecular docking predicts the binding conformation and affinity of an inhibitor within the enzyme's active site, providing crucial insights into the molecular basis of its activity.
Procedure Overview:
-
Protein Preparation: Obtain the crystal structure of tyrosinase (e.g., from Agaricus bisporus, PDB ID: 2Y9X) from the Protein Data Bank.[2] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Define the binding site around the two copper ions.[15]
-
Ligand Preparation: Generate 3D structures of the synthesized analogs, assign charges, and define rotatable bonds.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Schrödinger Maestro) to dock the ligands into the defined active site.[16][17][18] The program will generate multiple possible binding poses and score them based on binding energy.
-
Analysis: Analyze the top-scoring poses to identify key interactions, such as:
-
Coordination with the copper ions.
-
Hydrogen bonds with active site residues.
-
Pi-pi stacking interactions with histidine residues that coordinate the copper ions (a common feature for potent inhibitors).[9]
-
In Vivo Evaluation
For promising candidates, in vivo studies are essential to confirm efficacy and safety. The zebrafish model is often used as an initial screen due to its rapid development and visible pigmentation.
Zebrafish Model Protocol:
-
Expose developing zebrafish embryos to different concentrations of the test compound in their water.
-
Monitor the development of pigmentation in the embryos over 48-72 hours.
-
Capture images of the embryos under a microscope.
-
Quantify the pigmentation levels using image analysis software and compare them to vehicle-treated controls.
Data Summary
All quantitative data should be presented clearly for comparison.
Table 1: In Vitro Inhibitory Activity of Piperazine Analogs
| Compound ID | R-Group (at N-4) | Mushroom Tyrosinase IC50 (µM) | Inhibition Type | B16F10 Cellular Tyrosinase (% of Control @ 10 µM) | B16F10 Melanin Content (% of Control @ 10 µM) |
|---|---|---|---|---|---|
| Lead-01 | 2-Chlorobenzoyl | 4.6 ± 0.5 | Competitive | 45.2 ± 3.1 | 51.7 ± 4.5 |
| Lead-02 | 2-Methoxybenzoyl | 3.5 ± 0.3 | Competitive | 41.5 ± 2.8 | 48.9 ± 3.9 |
| Lead-03 | 3-Nitrobenzoyl | 21.8 ± 1.2 | Mixed | 78.4 ± 5.5 | 82.1 ± 6.2 |
| Kojic Acid | - | 17.8 ± 0.2 | Competitive | 65.1 ± 4.0 | 70.3 ± 5.1 |
Note: Data is illustrative, based on activities of structurally similar 4-hydroxyphenylpiperazine and 4-fluorobenzylpiperazine analogs found in the literature.[2][4]
Caption: Overall workflow for the development of tyrosinase inhibitors.
References
-
Ferro, S., et al. (2018). Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing an Arylpiperidine/Arylpiperazine Fragment. Request PDF. Available from: [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. Available from: [Link]
-
Barreto, M. C., et al. (2023). Discovering New Tyrosinase Inhibitors by Using In Silico Modelling, Molecular Docking, and Molecular Dynamics. MDPI. Available from: [Link]
-
Wang, C., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. Available from: [Link]
-
Nakhla, J. S. (2007). Asymmetric Synthesis of Chiral Piperazines. R Discovery. Available from: [Link]
-
Chen, Y.-C., et al. (2024). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. ACS Omega. Available from: [Link]
-
El-Kashef, H., et al. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. Available from: [Link]
-
Chaudhary, S., et al. (2016). Molecular docking studies of potent inhibitors of tyrosinase and α-glucosidase. ResearchGate. Available from: [Link]
-
Gholamhoseinian, A., et al. (2016). Anti-melanogenesis and anti-tyrosinase properties of Pistacia atlantica subsp. mutica extracts on B16F10 murine melanoma cells. NIH. Available from: [Link]
-
Purbasari, A., et al. (2018). Molecular Docking Studies of Arbutin Derivatives as Tyrosinase Inhibitors. IJBBB. Available from: [Link]
-
Tanguenyongwatana, P., & Jongkon, N. (2016). Molecular docking study of tyrosinase inhibitors using ArgusLab 4.0.1. Chula Digital Collections. Available from: [Link]
-
Comins, D. L., & Joseph, S. P. (1996). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine. Chemical Communications. Available from: [Link]
-
American Chemical Society. (2018). Targeting Tyrosinase: Development and Structural Insights of Novel Inhibitors Bearing Arylpiperidine and Arylpiperazine Fragments. ACS Figshare. Available from: [Link]
-
Baharara, J., et al. (2015). Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells. PMC. Available from: [Link]
-
Leelapravapan, S., et al. (2008). Dmem enhances tyrosinase activity in b16 mouse melanoma cells and human melanocytes. ThaiScience. Available from: [Link]
-
Zheng, Z., et al. (2021). A systematic review of synthetic tyrosinase inhibitors and their structure-activity relationship. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. (2018). Melanin content in media and whole cell and intracellular tyrosinase activity of B16F10 cells. ResearchGate. Available from: [Link]
-
Ponnusamy, K., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. PubMed. Available from: [Link]
-
ResearchGate. (2022). Schematic illustration of structure–activity relationships associated.... ResearchGate. Available from: [Link]
-
Mirabile, S., et al. (2021). Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti. Wiley Online Library. Available from: [Link]
-
Vittorio, S., et al. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC. Available from: [Link]
-
Mirabile, S., et al. (2021). Evaluation of 4-(4-Fluorobenzyl)piperazin-1-yl]-Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects. PubMed. Available from: [Link]
-
Yazdanian, M., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. Available from: [Link]
-
Vittorio, S., et al. (2023). Structure-based design and evaluation of tyrosinase inhibitors targeting both human and mushroom isozymes. NIH. Available from: [Link]
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Application Notes and Protocols for the Evaluation of (S)-2-(4-Fluoro-2-methylphenyl)piperazine Derivatives as Flaviviridae NS3 Protease Inhibitors
Abstract: The Flaviviridae family, encompassing significant human pathogens like Dengue virus (DENV), Zika virus (ZIKV), and West Nile virus (WNV), poses a continuous global health threat for which few specific antiviral therapies exist. The viral NS2B-NS3 protease is an essential enzyme for viral replication, making it a prime target for drug discovery.[1][2] This guide provides a comprehensive overview and detailed protocols for the characterization of a promising class of inhibitors based on the (S)-2-(4-Fluoro-2-methylphenyl)piperazine scaffold. We delve into the scientific rationale, synthesis considerations, and step-by-step experimental workflows for enzymatic, cell-based, and cytotoxicity assays, offering researchers a robust framework for advancing these compounds through the preclinical discovery pipeline.
Scientific Rationale: Targeting the Engine of Viral Maturation
The Flavivirus genome is translated into a single large polyprotein, which must be cleaved into individual structural and non-structural (NS) proteins to assemble new, functional virions.[3] This critical processing is performed by a combination of host proteases and the viral NS2B-NS3 protease. The NS3 protein contains the serine protease domain with a conserved His-Ser-Asp catalytic triad, but it is only active when complexed with its cofactor, NS2B.[3][4] The NS2B cofactor wraps around the NS3 protease domain, forming a part of the active site and stabilizing the enzyme in its catalytically competent "closed" conformation.[5]
Inhibition of the NS2B-NS3 protease halts the viral lifecycle, preventing the maturation of viral proteins necessary for replication.[1][6] The piperazine moiety is considered a "privileged structure" in medicinal chemistry; its unique physicochemical properties, such as high water solubility and the ability to form multiple hydrogen bonds, make it an excellent scaffold for developing drugs with favorable pharmacokinetic profiles.[7][8] Derivatives built upon the this compound core represent a specific chemical space being explored for potent and selective inhibition of the Flavivirus NS3 protease. Molecular modeling studies suggest these compounds can fit into the enzyme's active site, disrupting substrate binding and catalysis.[9]
Figure 1: Mechanism of Action. (S)-2-Phenylpiperazine derivatives inhibit the NS2B-NS3 protease, blocking polyprotein processing and subsequent viral replication.
General Synthesis Strategy
The synthesis of diverse libraries based on the this compound scaffold is crucial for establishing structure-activity relationships (SAR). A common synthetic route involves the initial preparation of the core piperazine structure, followed by diversification at the N-1 and N-4 positions.
Causality in Synthesis:
-
Starting Material: Commercially available chiral precursors are used to ensure the correct (S)-stereochemistry, which is often critical for specific binding to the enzyme's active site.
-
Protecting Groups: Orthogonal protecting groups (e.g., Boc at one nitrogen and a benzyl group at the other) are employed to allow for selective deprotection and functionalization of each nitrogen atom independently. This control is fundamental to building a diverse chemical library.
-
Coupling Reactions: Standard and reliable reactions such as amide bond formation (using coupling agents like EDCI/HOBt), urea formation (from isocyanates), or reductive amination are used to attach various moieties to the piperazine nitrogens.[3][10] These reactions are chosen for their high yields and tolerance of a wide range of functional groups.
Figure 2: General synthetic workflow for creating a library of piperazine derivatives.
Protocol 1: In Vitro NS3 Protease Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against the Flavivirus NS3 protease.
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by the NS3 protease, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. An effective inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.
Materials:
-
Recombinant Flavivirus NS2B-NS3 Protease (e.g., from ZIKV or DENV)
-
FRET peptide substrate (e.g., Pyr-RTKR-AMC)
-
Assay Buffer: 50 mM Tris pH 8.5, 20% Glycerol, 0.01% Triton X-100
-
Test compounds dissolved in 100% DMSO
-
Positive Control: A known NS3 protease inhibitor (e.g., Aprotinin)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-460 nm)
Experimental Protocol:
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Using an acoustic dispenser or manual pipette, transfer 100 nL of each compound dilution into the wells of a 384-well assay plate.
-
For control wells, add 100 nL of DMSO (negative control) or positive control inhibitor.
-
-
Enzyme Preparation and Addition:
-
Dilute the recombinant NS2B-NS3 protease to a pre-determined optimal concentration (e.g., 25 nM final concentration) in cold Assay Buffer.
-
Dispense 10 µL of the diluted enzyme solution into each well of the assay plate containing the compounds.
-
Mix by shaking the plate for 1 minute.
-
Incubate the plate at 37°C for 30 minutes to allow the compounds to bind to the enzyme.
-
-
Substrate Addition and Kinetic Read:
-
Prepare the FRET substrate solution by diluting it to the desired final concentration (e.g., 5 µM) in Assay Buffer.[11]
-
Add 10 µL of the substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each well, calculate the reaction rate (slope) from the linear portion of the kinetic read (Relative Fluorescence Units per minute).
-
Normalize the data:
-
Set the average rate of the DMSO-only wells (no inhibition) to 100% activity.
-
Set the average rate of the positive control wells (full inhibition) or no-enzyme wells to 0% activity.
-
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Self-Validation System: The robustness of the assay should be confirmed by calculating the Z'-factor for each plate using the positive and negative controls. A Z'-factor > 0.5 indicates a high-quality, reliable assay.
Figure 3: Workflow for the in vitro NS3 protease FRET-based inhibition assay.
Protocol 2: Cell Viability (Cytotoxicity) Assay
This protocol is essential to determine the concentration at which the test compounds are toxic to the host cells (CC50), ensuring that any observed antiviral activity is not simply due to cell death. The MTT assay is a common colorimetric method for this purpose.[12]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Host cell line susceptible to Flavivirus infection (e.g., Vero E6, Huh-7)
-
Complete Growth Medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well clear, flat-bottom cell culture plates
-
Spectrophotometer (absorbance at 570 nm)
Experimental Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in growth medium. Ensure the final DMSO concentration is non-toxic (typically ≤0.5%).
-
Carefully remove the medium from the cells and add 100 µL of the media containing the diluted compounds.
-
Include "cells-only" wells (with medium containing DMSO vehicle) as 100% viability controls.
-
Incubate for 48-72 hours (matching the duration of the antiviral assay).[13]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of Solubilization Buffer (or DMSO) to each well to dissolve the formazan crystals.[15]
-
Mix thoroughly on a plate shaker for 10 minutes.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data by setting the absorbance of the "cells-only" control wells to 100% viability.
-
Plot the percent viability versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the CC50 value.
-
Figure 4: Workflow for the MTT cytotoxicity assay.
Protocol 3: Cell-Based Flavivirus Antiviral Assay
This protocol determines the efficacy of a compound in inhibiting viral replication within a host cell, yielding the half-maximal effective concentration (EC50). A cell-based ELISA detecting a viral antigen (e.g., NS1 or Envelope protein) is a robust and scalable method.[16][17]
Principle: Host cells are infected with a Flavivirus in the presence of varying concentrations of the test compound. After an incubation period that allows for several rounds of viral replication, the cells are fixed, and the amount of a specific viral protein is quantified using an enzyme-linked immunosorbent assay (ELISA). A potent antiviral compound will reduce the amount of viral antigen produced.
Materials:
-
Susceptible host cell line (e.g., Vero E6)
-
Flavivirus stock (e.g., DENV-2, ZIKV) with a known titer
-
Assay Medium (e.g., DMEM with 2% FBS)
-
Test compounds
-
Primary Antibody: Mouse monoclonal antibody against a viral antigen (e.g., Flavivirus Group Antigen, 4G2)
-
Secondary Antibody: HRP-conjugated goat anti-mouse IgG
-
TMB Substrate and Stop Solution
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% non-fat milk in PBS
-
96-well cell culture plates
Experimental Protocol:
-
Cell Seeding: Seed cells into 96-well plates as described in the cytotoxicity protocol and incubate overnight.
-
Infection and Treatment:
-
Prepare serial dilutions of the test compounds in Assay Medium.
-
Aspirate the growth medium from the cells.
-
Add 50 µL of the diluted compounds to the appropriate wells.
-
Immediately add 50 µL of virus diluted in Assay Medium to achieve a low multiplicity of infection (MOI), e.g., 0.1.
-
Include "virus-only" controls (cells infected but treated with vehicle) and "cells-only" controls (uninfected, untreated).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
Cell-Based ELISA:
-
Fixation: Carefully remove the culture medium and wash wells with PBS. Fix the cells by adding 100 µL of Fixation Solution for 20 minutes at room temperature.
-
Permeabilization: Wash wells with PBS and add 100 µL of Permeabilization Buffer for 15 minutes.
-
Blocking: Wash wells and block with 150 µL of Blocking Buffer for 1 hour.
-
Primary Antibody: Wash wells and add 50 µL of the primary antibody (diluted in blocking buffer) for 1 hour.
-
Secondary Antibody: Wash wells three times and add 50 µL of the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash wells five times. Add 100 µL of TMB Substrate. After sufficient color development (5-15 min), add 50 µL of Stop Solution.
-
Read the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (from "cells-only" wells).
-
Normalize the data: Set the absorbance of the "virus-only" control wells to 100% infection.
-
Plot the percent infection versus the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
Data Interpretation and Presentation
The primary goal is to identify compounds with potent antiviral activity and low cytotoxicity. This is assessed by comparing the IC50, EC50, and CC50 values.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of a compound that inhibits 50% of the target enzyme's activity in vitro.
-
EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of its maximal antiviral effect in a cell-based assay.
-
CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that kills 50% of the host cells.
-
Selectivity Index (SI): This crucial parameter indicates the therapeutic window of the compound. It is calculated as SI = CC50 / EC50 . A higher SI value is desirable (typically >10 for initial hits, >100 for leads), as it signifies that the compound is effective against the virus at concentrations far below those at which it is toxic to host cells.
Table 1: Representative Data for Hypothetical (S)-2-Phenylpiperazine Derivatives
| Compound ID | R1 Group (N-1) | R2 Group (N-4) | NS3 IC50 (µM) | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| Lead-42 | Indole-2-carbonyl | Phenyl-urea | 0.8 | 1.9 | >100 | >52.6 |
| Lead-44 | Thiophene-2-carbonyl | Phenyl-urea | 0.5 | 1.4 | >100 | >71.4 |
| Analog-21 | Benzoyl | Boc | 5.2 | 7.9 | >100 | >12.6 |
| Analog-29 | Acetyl | Phenyl-urea | 8.1 | 15.3 | >100 | >6.5 |
Note: Data is illustrative, based on trends seen for similar compound series in published literature.[3][9]
References
-
Antiviral Agents against Flavivirus Protease: Prospect and Future Direction. MDPI. [Link]
-
The Inhibition of NS2B/NS3 Protease: A New Therapeutic Opportunity to Treat Dengue and Zika Virus Infection. PubMed Central. [Link]
-
Flavivirus NS2B/NS3 Protease: Structure, Function, and Inhibition. ResearchGate. [Link]
-
Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. Usiena air. [Link]
-
Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. [Link]
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Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. ResearchGate. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
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Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses. PubMed. [Link]
-
Recent Advances in Inhibitors of Flavivirus NS2B-NS3 Protease from Dengue, Zika, and West Nile Viruses. ResearchGate. [Link]
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. [Link]
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Zika virus NS3-NS2B protease activity assay. Inspiralis. [Link]
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Cell-based flavivirus infection (CFI) assay for the evaluation of dengue antiviral candidates using high-content imaging. PubMed. [Link]
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Evaluation of cytotoxicity and antiviral activity of Rhazya stricta Decne leaves extract against influenza A/PR/8/34 (H1N1). National Institutes of Health. [Link]
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Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
-
Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. PubMed Central. [Link]
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Development of a NS2B/NS3 protease inhibition assay using AlphaScreen® beads for screening of anti-dengue activities. PubMed Central. [Link]
-
Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Microbiology Spectrum. [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]
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Understanding Cytotoxicity. Virology Research Services. [Link]
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What is the mechanism of Piperazine?. Patsnap Synapse. [Link]
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A Comprehensive Review of the Development and Therapeutic Use of Antivirals in Flavivirus Infection. MDPI. [Link]
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Chemical structures of selected NS3/4A serine protease inhibitors. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Novel piperazine based compounds as potential inhibitors for SARS-CoV-2 Protease Enzyme: Synthesis and molecular docking study. PubMed. [Link]
-
Cell-based ELISA for Antiviral Research. Creative Diagnostics. [Link]
-
Evaluation of cytotoxic, antiviral effect and mutagenic potential of a micronutrient combination in vitro cell culture. bioRxiv. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]
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Application Notes and Protocols for In Vitro Biological Evaluation of (S)-2-(4-Fluoro-2-methylphenyl)piperazine Derivatives
Authored by: Your Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Biological Potential of a Privileged Scaffold
The (S)-2-(4-fluoro-2-methylphenyl)piperazine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. A notable example is Vestipitant, a potent and selective antagonist of the Neurokinin-1 (NK1) receptor, which underscores the therapeutic potential of this chemical series.[1][2] This guide provides a comprehensive suite of in vitro biological assays to thoroughly characterize novel derivatives of this compound. The protocols herein are designed to not only determine the primary pharmacological mechanism but also to build a robust secondary pharmacology and preliminary safety profile, which are critical for advancing a compound through the drug discovery pipeline.
Our approach is structured to first confirm and quantify the interaction with the primary target (e.g., NK1 receptor) and then to explore potential off-target activities that are common for piperazine-containing molecules, such as interactions with other G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[3][4][5][6][7] Furthermore, we will address essential early-stage safety assessments, including cytotoxicity and potential for drug-drug interactions via cytochrome P450 (CYP) inhibition.[8][9][10]
Part 1: Primary Pharmacology - Targeting the Neurokinin-1 Receptor
The primary objective is to ascertain the affinity and functional activity of the test compounds at the human NK1 receptor. Given that Vestipitant, a derivative of the core scaffold, is a known NK1 antagonist, this is the logical starting point for characterization.
NK1 Receptor Binding Affinity
Scientific Rationale: A competitive radioligand binding assay is the gold standard for determining the affinity (Ki) of a test compound for a specific receptor.[11] This assay directly measures the displacement of a known high-affinity radioligand from the receptor by the test compound, providing a quantitative measure of binding potency.
Experimental Protocol: NK1 Receptor Radioligand Competition Binding Assay
-
Materials:
-
Human recombinant NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).
-
Radioligand: [³H]-Substance P or other suitable NK1 receptor antagonist radioligand.
-
Non-specific binding control: High concentration of a known NK1 receptor antagonist (e.g., Aprepitant).
-
Test compounds: Serially diluted in an appropriate buffer.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and a microplate scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the non-specific control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
NK1 Receptor Functional Antagonism
Scientific Rationale: Following the confirmation of binding, it is crucial to determine the functional consequence of this interaction. A functional assay will reveal whether the compound acts as an agonist, antagonist, or inverse agonist.[12][13][14][15] Since the NK1 receptor is a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium.[16][17] Therefore, a calcium mobilization assay is a direct and robust method to assess the functional activity of the test compounds.
Experimental Protocol: Calcium Mobilization FLIPR Assay
-
Materials:
-
A stable cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK1 receptor agonist (e.g., Substance P).
-
Test compounds.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument.
-
-
Procedure:
-
Plate the NK1-expressing cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle control.
-
Place the plate in the FLIPR instrument and measure the baseline fluorescence.
-
Add the NK1 receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) to all wells and immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
-
To determine antagonist activity, plot the agonist-induced fluorescence response against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Part 2: Secondary Pharmacology - Assessing Off-Target Activities
Piperazine-containing compounds are known to interact with various CNS targets. A thorough secondary pharmacology screen is essential to identify potential side effects and to understand the compound's selectivity profile.
Monoamine Transporter Inhibition
Scientific Rationale: The core structure of the test compounds has similarities to ligands for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[18][19] Inhibition of these transporters can lead to significant physiological effects. A neurotransmitter uptake assay provides a functional measure of the compound's ability to block these transporters.[20][21][22]
Experimental Protocol: Neurotransmitter Transporter Uptake Assay
-
Materials:
-
Cell lines individually expressing human SERT, NET, or DAT (e.g., HEK293 cells).
-
Fluorescent substrate that mimics the respective neurotransmitter (available in commercial kits).[18][19]
-
Known inhibitors for each transporter as positive controls (e.g., Fluoxetine for SERT, Desipramine for NET, GBR12909 for DAT).
-
Test compounds.
-
Assay buffer.
-
A bottom-read fluorescence microplate reader.
-
-
Procedure:
-
Plate the transporter-expressing cells in a 96- or 384-well plate.
-
Incubate the cells with varying concentrations of the test compound or a known inhibitor.
-
Add the fluorescent substrate to the wells.
-
Measure the intracellular fluorescence in either kinetic or endpoint mode. A masking dye is often included in commercial kits to quench extracellular fluorescence.[22]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of substrate uptake at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value for each transporter by fitting the data to a dose-response curve.
-
GPCR Panel Screening
Scientific Rationale: To broadly assess selectivity, the compounds should be screened against a panel of GPCRs, particularly those in the dopaminergic and serotonergic systems, which are common off-targets for piperazine derivatives.[23] A competitive binding assay is a cost-effective method for initial screening.
Experimental Protocol: Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT2A Receptors
This protocol is similar to the NK1 receptor binding assay described in section 1.1, with the following modifications:
-
For Dopamine D2 Receptor:
-
For Serotonin 5-HT2A Receptor:
Data Presentation: Selectivity Profile
| Target | Ki (nM) |
| NK1 | |
| Dopamine D2 | |
| Serotonin 5-HT2A | |
| NET | |
| SERT | |
| DAT |
Part 3: Early Safety and ADME Profiling
Early assessment of cytotoxicity and potential for drug-drug interactions is critical for derisking compounds and prioritizing them for further development.
In Vitro Cytotoxicity Assessment
Scientific Rationale: It is essential to ensure that the observed pharmacological activity is not a result of general cytotoxicity. A cell viability assay using a relevant cell line (e.g., a human neuronal cell line like SH-SY5Y) can determine the concentration at which the compound becomes toxic to cells.[29][30][31] The MTT assay is a widely used colorimetric method that measures the metabolic activity of living cells.[31][32]
Experimental Protocol: MTT Cell Viability Assay
-
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y).
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Test compounds.
-
A 96-well plate reader capable of measuring absorbance.
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the CC50 (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.
-
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Many drugs are metabolized by cytochrome P450 enzymes. Inhibition of these enzymes by a new compound can lead to adverse drug-drug interactions.[8][10][33] An in vitro assay using human liver microsomes can determine the potential of a compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
Materials:
-
Human liver microsomes.
-
A panel of probe substrates specific for each CYP isoform.
-
NADPH regenerating system (cofactor).
-
Test compounds.
-
Known CYP inhibitors as positive controls.
-
LC-MS/MS system for metabolite quantification.
-
-
Procedure:
-
Incubate the human liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
After a specific incubation time, stop the reaction (e.g., by adding a cold organic solvent).
-
Analyze the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each test compound concentration.
-
Determine the IC50 value for each CYP isoform.
-
Data Presentation: CYP Inhibition Profile
| CYP Isoform | IC50 (µM) |
| CYP1A2 | |
| CYP2C9 | |
| CYP2C19 | |
| CYP2D6 | |
| CYP3A4 |
Visualization of Experimental Workflows
Caption: Workflow for the in vitro characterization of novel piperazine derivatives.
References
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Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. [Link]
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Zhou, Y., Meng, J., Xu, C., & Liu, J. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Cell and Developmental Biology, 9, 611443. [Link]
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- Li, S., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 11(9), 2795-2805.
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- BenchChem. (2025). The Pharmacophore Blueprint of Piperazine Derivatives: A Technical Guide for Drug Discovery.
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- Labome. (n.d.). Receptor-Ligand Binding Assays.
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- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- Gonzalez-Maeso, J., & Sealfon, S. C. (2009). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Current molecular pharmacology, 2(1), 42–50.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- van de Witte, S. V., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 18(2-3), 141-156.
- BenchChem. (2025). Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals.
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Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238–3247. [Link]
- Dokuzparmak, C., et al. (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. Journal of the Iranian Chemical Society, 19, 2739–2748.
- Kumar, S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5459-5467.
- Szabó, I., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(11), 3326.
- Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. Journal of Medicinal Chemistry, 52(10), 3238-3247.
- Kumar, A., et al. (2021). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 12(3), 488-504.
- Leung, G. P. H., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 834612.
- Johnson, M., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259.
- MedchemExpress.com. (n.d.). 4-fluoro MBZP | Psychoactive Substance.
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Application Notes and Protocols for the NMR Spectroscopic Analysis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Substituted Piperazines in Medicinal Chemistry
The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for targeting a wide range of biological receptors and enzymes. The specific compound class, (S)-2-(4-Fluoro-2-methylphenyl)piperazine and its derivatives, are of particular interest in drug discovery due to the combination of a chiral center, a fluorinated aromatic ring, and the piperazine core. These features can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.
This comprehensive guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic techniques essential for the structural elucidation, conformational analysis, and purity assessment of this compound and its derivatives. As a self-validating system of protocols, this document is designed to equip researchers with the foundational knowledge and practical steps required for a thorough NMR analysis of this important class of compounds.
I. Foundational Principles: Understanding the NMR Spectroscopy of Fluorinated Arylpiperazines
A complete understanding of the NMR spectra of 2-substituted arylpiperazines requires an appreciation of several key structural and dynamic features that directly influence the observed chemical shifts, coupling constants, and signal multiplicities.
A. The Impact of Stereochemistry and Aromatic Substitution
The presence of a chiral center at the 2-position of the piperazine ring renders the protons on the ring diastereotopic. This means that even in a conformationally rigid system, the axial and equatorial protons on the same carbon atom are chemically non-equivalent and will exhibit distinct chemical shifts and couplings.
The electronic properties of the substituted phenyl ring also play a crucial role. The fluorine atom, being highly electronegative, will influence the electron density of the aromatic ring and, through space, the piperazine moiety. The methyl group provides an additional substitution pattern to consider.
B. Conformational Dynamics: A Key Consideration
The NMR spectra of piperazine derivatives are often complicated by conformational isomerism. Two primary dynamic processes must be considered:
-
Piperazine Ring Inversion: The piperazine ring can undergo a chair-to-chair interconversion. At room temperature, this process is often rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons. However, at lower temperatures, this inversion can be slowed, resulting in the appearance of distinct signals for each conformer.
-
Rotational Isomerism (Rotamers): In N-acylated or other N-substituted derivatives, rotation around the amide or other nitrogen-substituent bond can be restricted. This gives rise to rotational isomers, or rotamers, which are also often in slow exchange on the NMR timescale at room temperature, leading to a doubling of signals for the piperazine and substituent protons.
Variable-temperature (VT) NMR spectroscopy is an indispensable tool for studying these dynamic processes. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of exchange increases, allowing for the determination of the energy barriers associated with these conformational changes.
II. Core NMR Analysis Workflow
The comprehensive NMR analysis of this compound and its derivatives involves a multi-step workflow, from sample preparation to advanced 2D NMR experiments.
Caption: NMR analysis workflow for substituted piperazines.
III. Experimental Protocols
A. Protocol 1: Sample Preparation for NMR Analysis
Objective: To prepare a high-quality NMR sample free of particulate matter and paramagnetic impurities.
Materials:
-
This compound or its derivative (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄)
-
High-quality 5 mm NMR tubes
-
Glass vials
-
Pipettes
-
Filter (e.g., cotton plug in a Pasteur pipette)
Procedure:
-
Weighing: Accurately weigh the desired amount of the compound into a clean, dry glass vial.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. For compounds with higher polarity, DMSO-d₆ or Methanol-d₄ may be more suitable.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to ensure complete dissolution. Sonication can be used if necessary.
-
Filtration and Transfer: To remove any suspended particles that can degrade spectral quality, filter the solution through a small cotton plug placed in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identification.
B. Protocol 2: Acquisition of Standard 1D NMR Spectra
Objective: To acquire high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for initial structural characterization.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion)
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker instruments)
-
Spectral Width: 12-16 ppm
-
Acquisition Time: 2-4 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 8-16
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Proton-decoupled single-pulse (e.g., 'zgpg30' on Bruker instruments)
-
Spectral Width: 200-240 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more, depending on concentration
-
Temperature: 298 K
¹⁹F NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse, often with proton decoupling
-
Spectral Width: A wide spectral width (e.g., 250-300 ppm) is recommended initially due to the large chemical shift range of fluorine.
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 1-2 s
-
Number of Scans: 16-64
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Reference the spectra. For ¹H and ¹³C NMR, the residual solvent peak can be used as a secondary reference. For ¹⁹F NMR, an external or internal standard (e.g., CFCl₃) is often used.
IV. Spectral Data and Interpretation
A. Predicted Spectral Features for this compound
¹H NMR:
-
Aromatic Region (approx. 6.8-7.5 ppm): The three protons on the fluoromethylphenyl ring will appear as a complex multiplet pattern due to ¹H-¹H and ¹H-¹⁹F couplings.
-
Piperazine Ring Protons (approx. 2.5-4.0 ppm): Due to the chiral center at C2, all piperazine protons are diastereotopic and will likely appear as distinct multiplets. The proton at C2 will be a multiplet coupled to the adjacent protons. The remaining CH₂ groups will each show two separate multiplets for the axial and equatorial protons, although at room temperature, rapid ring inversion may lead to some signal broadening or averaging.
-
NH Protons: The two NH protons may appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.
¹³C NMR:
-
Aromatic Carbons (approx. 110-165 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond ¹³C-¹⁹F coupling constant. Other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.
-
Piperazine Carbons (approx. 40-60 ppm): Four distinct signals are expected for the four carbon atoms of the piperazine ring due to the C2-substitution.
¹⁹F NMR:
-
A single resonance is expected for the fluorine atom on the aromatic ring. This signal will be split into a multiplet due to coupling with the ortho and meta protons. The chemical shift will be in the typical range for an aryl fluoride.
B. Example Data: N-Acylated Derivatives
For N-acylated derivatives, such as an N-benzoyl analog, the following changes in the NMR spectra are anticipated due to the introduction of the acyl group and the resulting restricted rotation:
-
Signal Doubling: At room temperature, it is common to observe two sets of signals for many of the protons and carbons, corresponding to the two slowly interconverting rotamers.[1]
-
Downfield Shift of Proximal Protons: The protons on the piperazine ring, particularly those near the acylated nitrogen, will shift downfield due to the electron-withdrawing effect of the carbonyl group.
Table 1: Representative ¹H and ¹³C NMR Data for a Generic N-(4-Fluorobenzoyl)piperazine Derivative (Illustrative)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Couplings |
| Aromatic H (ortho to F) | ~ 8.0 (dd) | ~ 129 (d) | ³JHH, ⁴JHF |
| Aromatic H (meta to F) | ~ 7.2 (t) | ~ 115 (d) | ³JHH, ³JHF |
| Aromatic C-F | - | ~ 165 (d) | ¹JCF |
| Piperazine CH₂ (adjacent to N-CO) | 3.5 - 3.9 (br m) | 40 - 48 | Signal doubling due to rotamers |
| Piperazine CH₂ (adjacent to NH) | 2.9 - 3.2 (br m) | 45 - 50 | Signal doubling due to rotamers |
Note: This data is illustrative and based on typical values for similar structures. Actual chemical shifts and coupling constants will vary.
V. Advanced NMR Techniques for Complete Structural Elucidation
For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, 2D NMR spectroscopy is essential.
Caption: Key 2D NMR experiments for structural analysis.
A. Protocol 3: 2D NMR Acquisition
Objective: To acquire COSY, HSQC, and HMBC spectra for complete structural assignment.
Procedure:
-
Use the same high-quality sample prepared for 1D NMR.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width for the 2D experiments.
-
COSY: Use a standard COSY pulse program. The number of scans per increment can be low (e.g., 2-4).
-
HSQC: Use a standard HSQC pulse program optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
HMBC: Use a standard HMBC pulse program optimized for long-range couplings (typically 4-8 Hz). A higher number of scans per increment is usually required compared to HSQC.
VI. Chiral NMR Analysis: Assessing Enantiomeric Purity
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, confirming the enantiomeric purity of this compound is critical. Chiral NMR spectroscopy provides a powerful method for this assessment.
A. Principle of Chiral NMR
Enantiomers are chemically identical in an achiral environment and thus have identical NMR spectra. To differentiate them by NMR, a chiral environment must be introduced. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). The interaction of the enantiomers with the chiral agent forms transient diastereomeric complexes (with a CSA) or stable diastereomers (with a CDA), which are no longer chemically equivalent and will exhibit separate signals in the NMR spectrum.
B. Protocol 4: Enantiomeric Purity Determination using a Chiral Solvating Agent
Objective: To resolve the NMR signals of the (R) and (S) enantiomers to determine the enantiomeric excess (ee).
Materials:
-
Sample of 2-(4-Fluoro-2-methylphenyl)piperazine (of known or unknown enantiomeric purity)
-
Chiral Solvating Agent (e.g., (R)-(-)-Mandelic acid, (R)-(-)-1,1'-Bi-2-naphthol (BINOL), or a lanthanide-based chiral shift reagent)
-
Deuterated solvent (e.g., CDCl₃ or C₆D₆)
Procedure:
-
Prepare a standard sample: Prepare an NMR sample of the piperazine derivative as described in Protocol 1.
-
Acquire a reference spectrum: Acquire a standard ¹H NMR spectrum of the sample alone.
-
Add the Chiral Solvating Agent: Add a sub-stoichiometric amount of the CSA (e.g., 0.2-0.5 equivalents) to the NMR tube.
-
Acquire spectra with CSA: Gently mix the sample and acquire another ¹H NMR spectrum. If signal separation is not observed, incrementally add more CSA and re-acquire the spectrum until optimal resolution is achieved.
-
Quantification: Integrate the well-resolved signals corresponding to the two enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100
VII. Conclusion
The NMR spectroscopic analysis of this compound and its derivatives is a multifaceted process that requires a combination of 1D and 2D NMR techniques, as well as an understanding of the conformational dynamics inherent to this class of molecules. By following the protocols and principles outlined in this guide, researchers can confidently elucidate the structure, confirm the stereochemical integrity, and gain insights into the dynamic behavior of these important pharmaceutical building blocks. The application of these robust NMR methodologies is fundamental to advancing drug discovery and development programs that utilize the substituted piperazine scaffold.
References
-
Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41437-41448. [Link]
-
Gawinecki, R., Trzebiatowska, K., & Rasala, D. (2002). A Conformational Study of 1-Arylpiperazines by Means of 1H and 13C NMR Spectroscopy. Polish Journal of Chemistry, 76(8), 1097-1104. [Link]
-
Hoye, T. R., Dvornikovs, V., & Fine, J. M. (2004). Chiral NMR Shift Reagents. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for (S)-2-(4-Fluoro-2-methylphenyl)piperazine Derivatives
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the purification of (S)-2-(4-Fluoro-2-methylphenyl)piperazine and its derivatives. As a Senior Application Scientist, I've seen firsthand the unique challenges that this particular class of compounds can present. The combination of a basic piperazine core, a chiral center at the 2-position, and an aromatic ring imparts specific properties that demand a thoughtful and systematic approach to purification.
This guide is structured to function as your in-house expert, moving beyond simple protocols to explain the 'why' behind each step. My goal is to empower you with the scientific rationale needed to not just follow a method, but to troubleshoot and adapt it to your specific derivative and purity requirements. We will explore the nuances of chromatography, the art of crystallization, and the critical importance of maintaining chiral integrity.
Let's begin by transforming your purification challenges into successful outcomes.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Analysis & Strategy
This section addresses common initial questions researchers have when approaching the purification of a novel this compound derivative.
Q1: My crude reaction mixture looks complex. What's the best first step to assess purity and decide on a purification strategy?
A1: Before attempting any large-scale purification, a multi-technique initial assessment is crucial. Start with Thin Layer Chromatography (TLC) to visualize the number of components. Because of the basic nature of the piperazine moiety, you may observe "streaking." To counter this, add 1-2% of a volatile amine like triethylamine (TEA) to your TLC mobile phase. This deactivates the acidic silica gel sites, leading to sharper spots and a more accurate representation of your mixture's complexity.
Simultaneously, obtain a crude ¹H NMR and a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The NMR will give you a ratio of your desired product to major impurities, while the LC-MS will confirm the mass of your target compound and reveal the masses of byproducts, which can offer clues to their identity (e.g., starting materials, over-alkylated products).
This initial data triage will guide your strategy. A few well-separated spots on TLC suggest flash chromatography will be effective. A single major product with minor impurities might be amenable to direct crystallization.
Q2: What are the most common impurities I should expect from a typical synthesis of these derivatives?
A2: The impurity profile is highly dependent on the synthetic route, but several classes are common:
-
Unreacted Starting Materials: Incomplete reactions are a frequent source of impurities.
-
Di-substituted Piperazines: If you are targeting a mono-substituted derivative, the formation of a di-substituted byproduct is a common issue.[1][2]
-
Reagents and Catalysts: For example, if using a palladium-catalyzed coupling reaction (e.g., Buchwald-Hartwig), residual palladium and ligands can contaminate your product.[3]
-
Positional Isomers: Depending on the synthesis, you might form isomers that can be challenging to separate.
-
Racemate: The presence of the undesired (R)-enantiomer is a critical impurity that requires specific chiral separation methods to remove.
Q3: Should I opt for normal-phase or reverse-phase chromatography for my piperazine derivative?
A3: The choice depends on the polarity of your specific derivative.
-
Normal-Phase (e.g., Silica Gel): This is often the first choice for many organic compounds. For basic compounds like piperazines, it's essential to add a modifier to the eluent. A common starting point is a gradient of ethyl acetate in hexanes, with 1-2% triethylamine added to both solvents to prevent peak tailing.
-
Reverse-Phase (e.g., C18): This is an excellent alternative, especially for more polar derivatives or when normal-phase fails to provide adequate separation. The typical mobile phase is a gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape by protonating the piperazine nitrogens. Be aware that the product will be isolated as a salt (e.g., trifluoroacetate), which may require a subsequent basic workup to obtain the free base.
Section 2: Troubleshooting Guide for Column Chromatography
This section provides a problem-and-solution framework for common issues encountered during chromatographic purification.
Scenario 1: Poor Separation or Co-elution of Impurities
Problem: "My product is co-eluting with an impurity on the silica gel column, even though they have different Rf values on the TLC plate."
Causality & Solution: This often happens when the column is overloaded or the sample is not loaded correctly. A wide sample band at the start of the column will lead to broad, overlapping peaks during elution.
Step-by-Step Protocol: Dry Loading for Improved Resolution
-
Dissolve the Crude Product: Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or methanol).
-
Adsorb onto Silica: Add a few scoops of silica gel to this solution, enough to form a dry, free-flowing powder after the solvent is removed.
-
Remove Solvent: Thoroughly remove the solvent under reduced pressure (using a rotary evaporator) until the silica is completely dry.
-
Load the Column: Carefully add the silica-adsorbed sample to the top of the pre-packed column.
-
Run the Column: Begin elution as planned. This technique ensures the sample starts as a very narrow, concentrated band, maximizing the separation potential of the column.
Scenario 2: Significant Peak Tailing
Problem: "My product is coming off the column, but the peak is broad and asymmetrical (tailing), leading to mixed fractions and lower yield."
Causality & Solution: Peak tailing for basic compounds like piperazines is almost always caused by strong, non-ideal interactions with acidic silanol groups (Si-OH) on the surface of the silica gel.[4] The basic nitrogen atoms of the piperazine ring can transiently bind to these acidic sites, slowing their elution in an uneven manner.
Workflow: Eliminating Peak Tailing
Caption: Decision workflow for troubleshooting peak tailing.
Recommended Solvent Systems for Flash Chromatography
| Polarity of Derivative | Stationary Phase | Recommended Eluent System | Modifier |
| Low to Medium | Silica Gel | Hexanes/Ethyl Acetate | 1-2% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane/Methanol | 1-2% Triethylamine or 1% NH4OH in MeOH |
| High / Polar | Reverse-Phase C18 | Water/Acetonitrile | 0.1% Formic Acid or 0.1% TFA |
Section 3: Troubleshooting Guide for Crystallization
Crystallization is a powerful purification technique that can provide very high-purity material if optimized correctly.[5]
Problem: "My compound 'oils out' of solution instead of forming crystals."
Causality & Solution: Oiling out occurs when the compound's solubility in the solvent at a given temperature is exceeded, but the conditions are not right for nucleation and crystal growth.[6] This often happens when the solution is cooled too quickly or if the solution is too concentrated. The resulting oil is an amorphous, impure form of your compound.
Step-by-Step Protocol: The Anti-Solvent Crystallization Method
-
Select Solvents: Find a "good" solvent that your compound is very soluble in (e.g., Dichloromethane, Ethyl Acetate, Acetone) and an "anti-solvent" that your compound is poorly soluble in (e.g., Hexanes, Heptane, Diethyl Ether). The two solvents must be miscible.
-
Dissolve: Dissolve your crude compound in the minimum amount of the "good" solvent at room temperature or with gentle warming.
-
Initiate Precipitation: Slowly add the "anti-solvent" dropwise while stirring. You will see the solution become cloudy (turbid), which indicates the onset of precipitation.
-
Re-dissolve (Crucial Step): Add a few drops of the "good" solvent back into the mixture until it just becomes clear again. This creates a state of ideal supersaturation.
-
Induce Crystallization: Allow the solution to stand undisturbed at room temperature. You can promote crystal growth by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound.
-
Cool and Isolate: Once crystals begin to form, you can slowly cool the mixture in an ice bath or refrigerator to maximize the yield. Collect the crystals by filtration.
Section 4: Ensuring Chiral Purity
For a chiral molecule like this compound, achieving high chemical purity is only half the battle. You must also ensure high enantiomeric purity.
Q1: How can I separate the (S)- and (R)-enantiomers if my synthesis produces a racemic mixture?
A1: There are two primary strategies:
-
Chiral Preparative HPLC: This is the most direct method. It uses a High-Performance Liquid Chromatography (HPLC) system with a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs are often effective for separating piperazine derivatives.[4] You will need to screen different chiral columns and mobile phases (often mixtures of alcohols and alkanes, like ethanol/heptane) to find a condition that provides baseline separation of the two enantiomers. The addition of a small amount of an amine modifier like diethylamine (DEA) to the mobile phase is often crucial for improving peak shape.[4]
-
Diastereomeric Salt Crystallization: This classical resolution technique involves reacting your racemic piperazine (a base) with a single enantiomer of a chiral acid (the resolving agent), such as tartaric acid, mandelic acid, or camphorsulfonic acid.[7] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they often have different solubilities in a given solvent. One diastereomeric salt will preferentially crystallize, allowing for its separation by filtration. The purified salt is then treated with a base (like NaOH) to liberate the desired enantiomerically pure piperazine. Further recrystallization may be necessary to achieve high chiral purity.[8]
Workflow: Chiral Purification Strategy
Caption: Decision tree for selecting a chiral purification method.
References
- Process for the preparation of piperazine derivatives.
- Purification of piperazine.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis of piperazines. Organic Chemistry Portal.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
- Pharmaceutical Crystalliz
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry.
- Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.
- Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
- Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. MDPI.
- Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. syrris.com [syrris.com]
- 6. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 7. US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of (S)-2-(4-Fluoro-2-methylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. As a key chiral intermediate in the development of advanced therapeutics, such as NK1 receptor antagonists, ensuring its chemical and stereochemical purity is paramount[1]. This document provides in-depth, experience-based answers to frequently encountered issues, troubleshooting advice for analytical challenges, and validated protocols to ensure the integrity of your synthesis.
Section 1: Frequently Asked Questions (FAQs) on Common Impurities
This section addresses the most common questions regarding the formation and control of impurities during the synthesis of this compound.
Q1: What are the primary process-related impurities I should anticipate, aside from stereoisomers?
A1: Process-related impurities typically arise from starting materials, side reactions, or subsequent degradation. The most common types are:
-
Regioisomeric Impurities: An isomeric impurity, such as 2-(2-Fluoro-4-methylphenyl)piperazine , can form if the starting material, 1-halo-4-fluoro-2-methylbenzene, contains its corresponding regioisomer (e.g., 1-halo-2-fluoro-4-methylbenzene). These isomers often have very similar physical properties, making them difficult to distinguish and separate[2][3]. The primary control strategy is to ensure the high isomeric purity of your starting materials through rigorous QC testing before beginning the synthesis.
-
Over-alkylation/Di-substituted Piperazines: Piperazine contains two secondary amine nitrogens, both of which are nucleophilic. In coupling reactions with the aryl halide, a common side reaction is the formation of a di-substituted species, 1,4-bis(4-fluoro-2-methylphenyl)piperazine . This is especially prevalent if piperazine itself is used in excess or if a mono-protected piperazine derivative is not completely protected[4]. The standard mitigation strategy is to use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure selective N-arylation, followed by a deprotection step[5].
-
Residual Starting Materials and Reagents: Unreacted aryl halide, piperazine precursors, or catalysts (e.g., palladium from Buchwald-Hartwig coupling) can persist in the final product. Their presence indicates incomplete reaction or inefficient purification. Optimization of reaction time, temperature, and stoichiometry, followed by robust purification methods like column chromatography and recrystallization, is essential for their removal.
Q2: The target is the (S)-enantiomer. What is the best strategy to control the unwanted (R)-enantiomer?
A2: Controlling the enantiomeric purity is one of the most critical aspects of this synthesis. The unwanted (R)-2-(4-fluoro-2-methylphenyl)piperazine is a key impurity that must be minimized. There are two primary approaches:
-
Chiral Resolution of a Racemate: This is a traditional and robust method. The synthesis is first performed to produce the racemic mixture of 2-(4-fluoro-2-methylphenyl)piperazine. Subsequently, a chiral resolving agent, such as a chiral acid like N-acetyl-L-leucine or tartaric acid, is used to form diastereomeric salts[6]. These salts possess different solubilities, allowing for their separation by fractional crystallization. After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-enantiomer. The efficiency of the resolution must be monitored closely by chiral HPLC.
-
Asymmetric Synthesis: Modern synthetic strategies aim to establish the chiral center directly, avoiding a resolution step. This can be achieved through methods like iridium-catalyzed asymmetric hydrogenation of a pyrazine precursor or by using chiral auxiliaries[1]. While more complex to develop, asymmetric synthesis is often more atom-economical and can provide high enantiomeric excess (ee) directly[7].
Regardless of the method, it is crucial to avoid harsh acidic or basic conditions and high temperatures in downstream steps, which could potentially cause racemization.
Q3: N-Nitrosamine impurities are a major regulatory concern. How can they form during this synthesis, and how can I prevent them?
A3: N-Nitrosamines are potent mutagens, and their presence in active pharmaceutical ingredients (APIs) or intermediates is strictly regulated[8][9]. The piperazine moiety, being a secondary amine, is highly susceptible to nitrosation.
-
Mechanism of Formation: N-Nitrosamines form when a secondary or tertiary amine reacts with a nitrosating agent. The most common nitrosating agents are derived from nitrite salts (e.g., sodium nitrite, NaNO₂) under acidic conditions[8]. These conditions can inadvertently occur during certain reaction steps (e.g., acidic work-up) or if raw materials are contaminated with nitrites[10][11].
-
Potential Sources of Nitrosating Agents:
-
Reagents: Use of nitrous acid for quenching residual azides is a high-risk step[8].
-
Solvents: Amide solvents like N,N-dimethylformamide (DMF) can degrade to form secondary amines, which can then be nitrosated. These solvents may also contain nitrite impurities[8].
-
Excipients: If the final product is formulated, certain excipients may contain nitrite impurities that can lead to nitrosamine formation during storage[12].
-
-
Prevention and Mitigation Strategies:
-
Risk Assessment: Scrutinize every step of your synthesis—raw materials, solvents, reagents, and reaction conditions—for the potential presence of amines and nitrosating agents[9].
-
Avoid Nitrite Sources: Do not use reagents containing nitrites or nitrates if a viable alternative exists. Ensure solvents and starting materials are tested for nitrite contamination.
-
pH Control: Avoid strongly acidic conditions (pH < 3) during work-ups when the piperazine nitrogen is unprotected.
-
Use of Scavengers: Introduce antioxidants like ascorbic acid or alpha-tocopherol into the reaction or formulation. These compounds react with nitrosating agents faster than the amine, preventing the formation of N-nitrosamines.
-
Section 2: Troubleshooting Guide: Interpreting Analytical Data
Q1: My LC-MS shows a peak with the identical mass-to-charge ratio (m/z) as my product, but at a different retention time. What is it likely to be?
A1: This observation strongly suggests the presence of a regioisomer . For example, if your expected product is 2-(4-Fluoro-2-methylphenyl)piperazine, the unexpected peak could be 2-(2-Fluoro-4-methylphenyl)piperazine or another positional isomer. These compounds have the same molecular formula and thus the same mass, but their different structures lead to different retention times on an HPLC column.
-
Confirmation: To confirm its identity, you would need to acquire a reference standard for the suspected isomer. Alternatively, advanced analytical techniques like 2D-NMR (NOESY) can be used to establish the connectivity and spatial relationships of the protons on the aromatic ring, confirming the substitution pattern.
-
Action: The remedy lies in prevention. Source your aryl halide starting material from a reputable supplier and demand a certificate of analysis that includes a purity assessment by GC or HPLC, specifically detailing the percentage of any regioisomers.
Q2: My chiral HPLC analysis shows a significant peak for the unwanted (R)-enantiomer. What are the most probable causes?
A2: Detection of the (R)-enantiomer points to one of two issues:
-
Incomplete Chiral Resolution: If you are using a resolution method, this is the most common cause. The fractional crystallization process may not have been efficient enough to remove the diastereomeric salt of the (R)-enantiomer completely. You may need to perform additional recrystallization steps or optimize the solvent system and temperature profile.
-
Racemization: The chiral center at the C2 position of the piperazine ring may have been compromised during a subsequent synthetic step. This can occur under harsh reaction conditions, particularly exposure to strong base or acid, or elevated temperatures for prolonged periods. Review all steps following the resolution and consider milder conditions if racemization is suspected.
-
Action: Re-purify the material via another resolution cycle. For future batches, ensure the resolution endpoint is confirmed by in-process chiral HPLC checks. If racemization is the issue, a redesign of the downstream processing steps is necessary.
Section 3: Key Experimental Protocols & Methodologies
Protocol 1: General Method for Chiral Purity Analysis by HPLC
This protocol provides a starting point for developing a validated method for determining the enantiomeric excess (ee) of your product.
-
Column Selection: A chiral stationary phase is required. Columns such as Daicel Chiralpak® IC or Phenomenex Chirex® are often effective for this class of compounds[6][13].
-
Mobile Phase Preparation: A typical mobile phase consists of a mixture of a non-polar solvent (e.g., n-heptane or hexane) and an alcohol (e.g., ethanol or isopropanol)[6]. A small amount of an amine modifier (e.g., diethylamine, 0.1%) is often added to improve peak shape for basic compounds like piperazines. A common starting ratio is 80:20 n-heptane:ethanol + 0.1% diethylamine.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[13]
-
Injection Volume: 10 µL
-
Detection: UV at a wavelength where the phenyl ring absorbs (e.g., 254 nm).
-
-
Analysis: Inject a sample of the racemate first to identify the retention times of both the (S) and (R) enantiomers. Then, inject your sample and calculate the enantiomeric excess using the peak areas:
-
ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
Protocol 2: Screening for N-Nitrosamine Impurities by LC-MS/MS
Due to their low detection limits and high toxicity, N-nitrosamines require highly sensitive analytical methods.
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer (LC-MS/MS) is required.
-
Chromatography: Use a reverse-phase C18 column. The mobile phase is typically a gradient of water and methanol or acetonitrile with a modifier like 0.1% formic acid.
-
Mass Spectrometry: Operate the instrument in positive ion mode using electrospray ionization (ESI). Detection is performed in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity. You will need to determine the specific precursor ion (the [M+H]⁺ of the potential nitrosamine) and a characteristic product ion for the transition.
-
Sample Preparation: A simple dilution in the mobile phase is often sufficient. However, for complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.
-
Quantification: Use a certified reference standard of the specific N-nitrosamine impurity to create a calibration curve for accurate quantification. The limit of quantification (LOQ) must be sufficiently low to meet regulatory requirements (often in the parts-per-billion range).
Section 4: Visualizing Impurity Formation
The following diagram illustrates a plausible synthetic pathway for this compound, highlighting the critical points where common impurities are introduced.
Caption: Synthetic pathway and key impurity introduction points.
Section 5: Summary Table of Common Impurities
| Impurity Name/Class | Likely Source | Recommended Analytical Technique |
| (R)-Enantiomer | Incomplete chiral resolution; Racemization | Chiral HPLC |
| Regioisomers | Impure starting materials | HPLC, GC-MS, NMR |
| Di-substituted Piperazines | Over-reaction with unprotected piperazine | LC-MS, HPLC |
| N-Nitrosamines | Reaction with nitrosating agents | LC-MS/MS (High Sensitivity) |
| Residual Starting Materials | Incomplete reaction | HPLC, GC |
| Residual Catalysts (e.g., Pd) | Inefficient purification | Inductively Coupled Plasma (ICP-MS) |
References
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA). [Link]
-
Piperazine-impurities. Pharmaffiliates. [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines. Tarifa, L. et al., ACS Catalysis. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
2-(4-fluoro-2-methylphenyl)piperazine CAS NO.746596-00-9. AHH Chemical Co., Ltd. [Link]
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine... (Vestipitant). ResearchGate. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. Ponting, D. J. et al., Organic Process Research & Development. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
N-Nitrosamine Formation in Pharmaceutical Solid Drug Products: Experimental Observations. ResearchGate. [Link]
-
N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model. Ashworth, I. W. et al., Journal of Pharmaceutical Sciences. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Analytical Methods. Royal Society of Chemistry Publishing. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. N-Nitrosamine Formation in Pharmaceutical Drug Products: Development and Validation of a Biased, Conservative, Predictive Model-Pub - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
Welcome to the technical support guide for the synthesis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine, a key chiral intermediate in modern drug development.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of this synthesis and improve your yield and enantiomeric purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis. Each problem is analyzed with potential causes and actionable solutions.
Issue 1: Low or No Yield in Buchwald-Hartwig C-N Coupling Step
The palladium-catalyzed Buchwald-Hartwig amination is a primary method for forming the aryl-piperazine bond.[2] However, its success is highly sensitive to reaction conditions.
Q: My Buchwald-Hartwig reaction is failing or giving very low yields. What should I check?
A: Low yield in this critical step often traces back to the catalyst system, reagents, or reaction environment. Here’s a systematic approach to troubleshooting:
-
Inactive Catalyst System: The active Pd(0) species must be generated efficiently.
-
Cause: The Pd(II) precatalyst is not being reduced to the active Pd(0) state.
-
Solution: Use modern palladacycle precatalysts (e.g., G3 or G4 precatalysts) which are designed to form the active catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[3] If using a Pd(II) source, ensure your phosphine ligand or amine can facilitate the reduction. Consider a pre-activation step where the catalyst, ligand, and base are stirred together before adding the aryl halide and piperazine.[3]
-
-
Inappropriate Ligand Choice: The ligand is crucial for stabilizing the catalyst and promoting the reaction.[3]
-
Cause: The chosen ligand is not optimal for the specific substrates (the aryl halide and the piperazine).
-
Solution: For secondary amines like piperazine, ligands such as RuPhos or XPhos are often excellent choices.[3][4] For challenging couplings, especially with less reactive aryl chlorides, bulky, electron-rich phosphine ligands are generally required.[3]
-
-
Incorrect Base Selection: The base deprotonates the piperazine, but an improper choice can kill the reaction.[3]
-
Cause: The base is either too weak, not soluble enough, or is decomposing a starting material.
-
Solution: Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are standard.[3] If your substrates are base-sensitive, consider switching to weaker inorganic bases like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures.[3] The physical form of the base also matters; grinding the base before addition can prevent clumping and improve reactivity.[3]
-
-
Presence of Oxygen or Water: The Pd(0) catalyst is highly sensitive to oxygen.
-
Cause: Inadequate degassing of the solvent and reaction vessel.
-
Solution: Ensure all solvents are anhydrous and thoroughly degassed (e.g., via sparging with argon or a freeze-pump-thaw cycle). The reaction should be set up and run under a strictly inert atmosphere (Argon or Nitrogen).
-
Issue 2: Incomplete N-Boc Deprotection
The removal of the Boc protecting group is a common final step, but it can be surprisingly tricky.
Q: My Boc deprotection is sluggish and doesn't go to completion. How can I fix this?
A: Incomplete deprotection is a frequent challenge. Driving the reaction to completion often requires adjusting the reaction parameters.[5]
-
Insufficient Acid: The stoichiometry of the acid is critical.
-
Cause: Not enough acid is present to fully protonate and cleave the Boc group.
-
Solution: Increase the equivalents of the acid. For Trifluoroacetic acid (TFA), a 20-50% (v/v) solution in Dichloromethane (DCM) is common. For HCl, using a 4M solution in dioxane (3-5 equivalents) is a robust choice.[5]
-
-
Reaction Time and Temperature: The reaction may simply need more time or energy.
-
Cause: The reaction has not run long enough or the activation energy barrier is not being overcome at room temperature.
-
Solution: Always monitor the reaction by TLC or LC-MS until the starting material is fully consumed.[5] If the reaction stalls, gentle heating to 40-50°C can significantly accelerate the deprotection process.[5]
-
-
Poor Solubility: If the starting material isn't dissolved, it can't react.
-
Cause: The protected piperazine derivative has low solubility in the chosen solvent.
-
Solution: Try a different solvent system. If using HCl in dioxane and solubility is an issue, adding a co-solvent like methanol might help.[5]
-
Issue 3: Poor Enantioselectivity or Difficulty in Chiral Resolution
Achieving high enantiomeric excess (% ee) is paramount for a chiral drug intermediate.
Q: I'm struggling to resolve the enantiomers, or my asymmetric synthesis is giving a low % ee. What are my options?
A: This requires a focus on either the chiral resolution step or the asymmetric synthesis method itself.
-
For Chiral Resolution:
-
Cause: The diastereomeric salts formed with the resolving agent (e.g., N-acetyl-L-leucine) are not crystallizing effectively or are co-crystallizing.
-
Solution: Meticulously optimize the crystallization solvent system. A common method involves dissolving the salt in a good solvent (like methanol) and then adding a poor solvent (like ethyl acetate) to induce precipitation.[6] The rate of cooling and standing time are also critical variables. Multiple recrystallizations may be necessary to achieve >99% ee.
-
-
For Analytical Confirmation (% ee):
-
Cause: An unoptimized chiral HPLC method is failing to separate the enantiomers.
-
Solution: The choice of the chiral stationary phase (CSP) is the most critical factor.[7] Polysaccharide-based CSPs are highly effective for piperazine derivatives.[7] Develop a method using a column like Chiralpak® IC and optimize the mobile phase (typically a mixture of heptane/ethanol or acetonitrile/methanol with a small amount of an amine additive like diethylamine).[7]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable synthetic route for this compound?
A common and effective route involves three key stages:
-
Piperazine Ring Formation/Functionalization: This often starts with a protected piperazine, such as N-Boc-piperazine, to ensure mono-arylation.
-
Palladium-Catalyzed C-N Coupling: A Buchwald-Hartwig amination between the protected piperazine and an appropriate aryl halide (e.g., 1-bromo-4-fluoro-2-methylbenzene) is used to form the C-N bond.
-
Deprotection and Chiral Resolution: The protecting group (e.g., Boc) is removed under acidic conditions. The resulting racemic piperazine is then resolved into its individual enantiomers using a chiral acid to form diastereomeric salts, which can be separated by crystallization.[6]
Q2: How can I best monitor the progress of these reactions?
Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.
-
TLC: Excellent for quick, qualitative checks. Use a suitable mobile phase (e.g., Ethyl Acetate/Hexane) and visualize with UV light and/or a potassium permanganate stain.
-
LC-MS: Provides definitive confirmation of product formation (by mass) and consumption of starting materials. It is the gold standard for reaction monitoring.[3][5]
Q3: I'm seeing side products in my Boc deprotection step. What could they be?
If your molecule contains other acid-sensitive functional groups (like esters or acetals), they can be cleaved under the harsh acidic conditions of Boc deprotection.[5] Additionally, the intermediate t-butyl cation generated during deprotection can sometimes alkylate other nucleophilic sites on your molecule. If this is a problem, consider using scavengers or switching to a different deprotection method.[5]
Data & Protocols
Table 1: Comparison of N-Boc Deprotection Conditions
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M HCl in Dioxane |
| Conditions | 20-50% TFA in DCM, 0°C to RT, 1-4 hours | 3-5 equivalents, RT to 40°C, 1-3 hours |
| Workup | Evaporate solvent/TFA, neutralize with base (e.g., NaHCO₃) | Evaporate solvent or precipitate with ether |
| Pros | Fast, volatile reagents are easy to remove. | Often precipitates the clean HCl salt, simplifying purification.[5] |
| Cons | TFA can be harsh on other functional groups.[5] | Dioxane is a peroxide-former and requires care. |
| Reference | [5] | [5] |
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This is a starting point protocol and must be optimized for your specific substrates.
-
Setup: To an oven-dried reaction vial, add the aryl halide (1.0 equiv), palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and base (e.g., NaOtBu, 1.4 equiv) under an inert atmosphere.[3]
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Add the N-Boc-piperazine (1.2 equiv) to the mixture.
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath (typically 80-110 °C). Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress periodically by LC-MS.[3]
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess (% ee) Determination
This is a representative method and may require optimization.
-
Column: Chiralpak® IC (250 x 4.6 mm, 5 µm) or similar polysaccharide-based chiral column.[7]
-
Mobile Phase: A typical starting point is n-Heptane:Ethanol (80:20) with 0.1% diethylamine. The ratio can be adjusted to optimize resolution.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV at 254 nm.[6]
-
Sample Prep: Dissolve a small amount of the final compound in the mobile phase at a concentration of approximately 1 mg/mL.[6]
-
Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Then, inject your sample. Calculate the % ee using the peak areas: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100.[7]
Visual Workflows
Caption: General synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low C-N coupling yield.
References
- BenchChem. Technical Support Center: Deprotection of Boc-Protected Piperazines.
- BenchChem.
- University of Nottingham.
- BenchChem. Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Kashani, S. K., Jessiman, J. E., et al.
- Wikipedia. Piperazine.
- ResearchGate. Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist.
- ChemicalBook. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis.
- MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
Sources
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- 4. bristol.ac.uk [bristol.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(4-FLUORO-PHENYL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Stability of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in different solvents and pH conditions
Welcome to the technical support resource for (S)-2-(4-Fluoro-2-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
What are the recommended short-term and long-term storage conditions for this compound?
For long-term stability, it is recommended to store this compound as a solid at -20°C.[1][2][3] The container should be tightly sealed to prevent moisture absorption. For short-term storage, such as during experimental use, keeping the solid compound in a desiccator at room temperature is acceptable. If the compound is in solution, it is advisable to store it at -20°C or even -80°C to minimize degradation. It is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Which solvents are recommended for preparing stock solutions of this compound?
The choice of solvent depends on the intended application. For analytical purposes, high-purity solvents like methanol, ethanol, acetonitrile, or DMSO are commonly used.[1][3] For biological assays, it is essential to consider the solvent's toxicity to the cells or organisms being studied. DMSO is a common choice for cell-based assays, but the final concentration should be kept low (typically <0.5%) to avoid cytotoxicity. The hydrochloride salt form of similar piperazine derivatives is soluble in aqueous solutions like PBS (pH 7.2).[2][3] Always use anhydrous solvents when possible to minimize hydrolysis.
Are there any known incompatibilities with other chemicals or materials?
Yes, as a piperazine derivative, this compound is a base and can react with strong acids.[4] It is also incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent vigorous reactions and degradation. When preparing formulations, it is important to consider potential interactions with excipients.
What are the initial signs of degradation I should look for?
Visual inspection can sometimes reveal degradation. Look for changes in color or the appearance of solid precipitate in solutions. However, many degradation products may be colorless and soluble. Therefore, the most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] The appearance of new peaks or a decrease in the area of the main peak in the chromatogram is a clear indication of degradation.
Troubleshooting Guide: Stability Issues
Problem: I am seeing a loss of my compound in solution over time, even when stored at low temperatures. What could be the cause?
Several factors could be contributing to the instability of your this compound solution:
-
pH of the Solution: The stability of piperazine derivatives can be highly dependent on the pH of the solution. Extremes in pH can catalyze hydrolysis or other degradation pathways. It is recommended to conduct a pH stability study to determine the optimal pH range for your compound.
-
Presence of Oxidizing Agents: Dissolved oxygen in the solvent or the presence of other oxidizing agents can lead to oxidative degradation.[7] To mitigate this, consider using deoxygenated solvents or adding antioxidants, if compatible with your experimental setup.
-
Photodegradation: Exposure to light, especially UV light, can cause degradation.[8] Always store solutions in amber vials or protect them from light.
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or aldehydes in alcohols, can react with the piperazine moiety. Always use high-purity, fresh solvents.
Problem: I need to perform a forced degradation study on this compound. What conditions should I test?
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9][10][11] A typical forced degradation study involves exposing the compound to the following stress conditions:
-
Acidic Conditions: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Conditions: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Conditions: 3% H₂O₂ at room temperature.
-
Thermal Stress: Exposing the solid compound to elevated temperatures (e.g., 80°C).
-
Photolytic Stress: Exposing a solution of the compound to UV and visible light.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). The extent of degradation can be controlled by adjusting the stressor concentration, temperature, and exposure time.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general workflow for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
Steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
Expose the stock solution to various stress conditions as outlined in the diagram above. Include a control sample that is protected from all stress conditions.
-
At specified time points , take aliquots of each sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A UV detector can be used for quantification, and a mass spectrometer can be used to identify degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.
-
Evaluate the mass balance to ensure that all degradation products are being detected.
-
Identify the structure of major degradation products using MS/MS fragmentation data.
Data Presentation
The results of a stability study can be summarized in a table. The following table presents illustrative data for this compound.
Table 1: Illustrative Stability Data for this compound
| Stress Condition | Time (hours) | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 | 212.1, 198.1 |
| 0.1 M NaOH (60°C) | 24 | 8.5 | 1 | 210.1 |
| 3% H₂O₂ (RT) | 8 | 18.9 | 3 | 210.1, 226.1 |
| Thermal (80°C, solid) | 72 | < 1.0 | 0 | - |
| Photolytic (UV/Vis) | 48 | 5.3 | 1 | 208.1 |
Disclaimer: The data in this table is for illustrative purposes only and is not based on actual experimental results for this compound.
Potential Degradation Pathways
Based on the general chemistry of piperazine derivatives, several degradation pathways can be hypothesized.[12][13][14][15] The piperazine ring is susceptible to oxidation and ring-opening reactions.
Caption: Hypothetical degradation pathways.
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can lead to the formation of N-oxides.
-
Ring Opening: Under harsh acidic or basic conditions, the piperazine ring may undergo hydrolysis, leading to ring-opened products.
-
De-alkylation: Photolytic stress can sometimes lead to the cleavage of bonds, potentially resulting in de-alkylation.
References
- Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (n.d.). Google Scholar.
-
Analytical Methods. (n.d.). Royal Society of Chemistry. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology. [Link]
-
Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO2 Capture Process. (2025, August 6). ResearchGate. [Link]
-
Stability Indicating Forced Degradation Studies. (n.d.). RJPT. [Link]
-
The synthesis, analysis and characterisation of piperazine based drugs. (2015, October 19). Anglia Ruskin Research Online. [Link]
-
Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . (2025, August 6). ResearchGate. [Link]
-
Thermal Degradation of Piperazine in Sulfolane Aqueous Solution in CO 2 Capture Process. (2023, June 14). ResearchGate. [Link]
-
Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. (n.d.). OpenBU. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (2025, August 9). ResearchGate. [Link]
-
New Drug Monograph 2025 4F-MBZP. (2025, June 18). The Center for Forensic Science Research & Education. [Link]
-
Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. (2025, August 9). ResearchGate. [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. (2018, March 1). PubMed. [Link]
-
Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025, May 23). PubMed. [Link]
-
The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. (n.d.). PubMed. [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. (2025, August 5). ResearchGate. [Link]
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- 5. pubs.rsc.org [pubs.rsc.org]
- 6. aru.figshare.com [aru.figshare.com]
- 7. Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
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- 15. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in reactions involving (S)-2-(4-Fluoro-2-methylphenyl)piperazine
Technical Support Center: (S)-2-(4-Fluoro-2-methylphenyl)piperazine
A Senior Application Scientist's Guide to Overcoming Low Conversion Rates
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable chiral building block. Low conversion rates can stall research and consume precious resources. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common synthetic challenges, ensuring your reactions proceed with maximum efficiency and yield.
Part 1: Frequently Asked Questions (FAQs) - Core Reactivity and Handling
This section addresses fundamental questions regarding the properties and handling of this compound that are crucial for successful experimentation.
Q1: How should I properly store and handle this compound?
A: this compound is typically supplied as a free base (a solid or oil) or as a dihydrochloride salt (a solid)[1]. The free base is a secondary amine and is susceptible to slow oxidation and carboxylation via atmospheric CO2 over long periods.
-
Storage: Store the free base under an inert atmosphere (Argon or Nitrogen) at 2-8°C for long-term stability. The hydrochloride salt is generally more stable and can be stored at room temperature, though refrigeration is still recommended. Phenyl piperazines have shown greater degradation over time compared to benzyl piperazines, especially at room temperature, making proper storage critical[2][3].
-
Handling: As with most amines, it is hygroscopic. Handle the material quickly and in a dry environment (e.g., a glove box or under a stream of inert gas) to prevent moisture absorption. For reactions requiring the free base, if you are starting from the HCl salt, it must be neutralized first. This is typically done by partitioning between an organic solvent (like Dichloromethane or Ethyl Acetate) and an aqueous base (like Na2CO3 or NaOH solution), followed by drying the organic layer over Na2SO4 or MgSO4.
Q2: What are the key structural features of this molecule that influence its reactivity?
A: The reactivity of this piperazine is dictated by a combination of steric and electronic factors originating from its unique substitution pattern. Understanding these features is the first step in troubleshooting.
-
Steric Hindrance: The ortho-methyl group on the phenyl ring provides significant steric bulk around the adjacent nitrogen atom (N1). This severely hinders the approach of electrophiles and is a primary reason for low reactivity in coupling and acylation reactions at this position.
-
Differential Nucleophilicity: The piperazine ring contains two distinct nitrogen atoms.
-
N4 (secondary amine): This nitrogen is more nucleophilic and sterically accessible, making it the primary site of reaction for most electrophiles (e.g., alkyl halides, acyl chlorides).
-
N1 (secondary aniline-like): This nitrogen is less nucleophilic due to electron delocalization into the aromatic ring and is sterically shielded by the ortho-methyl group. It will typically only react under more forcing conditions or after the N4 position has been protected.
-
-
Electronic Effects: The para-fluoro substituent is an electron-withdrawing group, which slightly reduces the electron density of the aromatic ring and, by extension, the nucleophilicity of the N1 nitrogen.
Caption: Structural features of this compound.
Part 2: Troubleshooting Guide by Reaction Type
Buchwald-Hartwig Amination
This C-N cross-coupling reaction is a powerful method for forming N-aryl bonds, but it is highly sensitive to reaction parameters, especially with challenging nucleophiles like this one.[4]
Q: My Buchwald-Hartwig reaction with an aryl halide is showing low or no conversion. What are the likely causes?
A: Low conversion in this coupling is almost always traced back to one of four areas: the catalytic system (catalyst/ligand), the base, the reaction conditions, or the purity of the starting materials.
-
Inactive Catalyst or Inappropriate Ligand: The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be suitable for this sterically hindered secondary amine.[4][5]
-
Causality: The steric bulk from the ortho-methyl group makes the final reductive elimination step of the catalytic cycle difficult. This step requires a bulky, electron-rich phosphine ligand to promote the formation of the C-N bond and release the product from the palladium center.
-
Solution:
-
Use a Modern Precatalyst: Switch from traditional sources like Pd(OAc)2 or Pd2(dba)3 to a modern palladacycle precatalyst (e.g., a G3 or G4 precatalyst). These form the active LPd(0) catalyst more cleanly and efficiently upon exposure to a base.[4][5]
-
Select the Right Ligand: For sterically demanding secondary amines, ligands like RuPhos , BrettPhos , or tBuXPhos are often superior choices.[5] Avoid less bulky ligands like P(t-Bu)3 unless specifically optimized.
-
-
-
Incorrect Base Selection: The base is not just a proton scavenger; it plays a critical role in the catalytic cycle. An incompatible base can stall the reaction.
-
Causality: A base that is too weak may not deprotonate the piperazine-palladium complex efficiently. A base with poor solubility can lead to reproducibility issues, as the reaction rate can be severely impacted by the solid-liquid interface and agitation speed.[4]
-
Solution:
-
Strong, Non-nucleophilic Bases: Sodium tert-butoxide (NaOtBu) and Lithium bis(trimethylsilyl)amide (LHMDS) are excellent starting points for this type of coupling.[5]
-
Base-Sensitive Substrates: If your aryl halide has base-sensitive functional groups, consider weaker carbonate bases like Cs2CO3 or K3PO4, but be prepared to use higher reaction temperatures to achieve a reasonable rate.[5]
-
-
-
Sub-Optimal Reaction Conditions: Solvent and temperature are critical.
-
Causality: The solvent must be anhydrous and deoxygenated. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. Water can hydrolyze the base and interfere with the catalytic cycle. The temperature must be high enough to overcome the activation energy, particularly for less reactive aryl chlorides.[5]
-
Solution:
-
Solvent: Use anhydrous, degassed solvents like toluene, dioxane, or CPME.
-
Temperature: For aryl bromides, 80-110 °C is a good starting range. For the more challenging aryl chlorides, temperatures of 100-130 °C may be necessary.
-
-
| Parameter | Recommendation for Aryl Bromides/Iodides | Recommendation for Aryl Chlorides | Rationale |
| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2-4 mol%) | G3 precatalysts ensure efficient generation of active Pd(0)[5]. RuPhos is often superior for challenging Ar-Cl couplings[5]. |
| Ligand | XPhos, RuPhos | RuPhos, BrettPhos | Bulky, electron-rich ligands are required to facilitate reductive elimination with this hindered amine[5]. |
| Base | NaOtBu, LHMDS (1.4-2.0 equiv) | NaOtBu, LHMDS (1.4-2.0 equiv) | Strong, non-nucleophilic bases are essential for efficient catalysis[5]. |
| Solvent | Toluene, Dioxane | Toluene, CPME | Anhydrous, degassed, and non-protic solvents are required to protect the catalyst. |
| Temperature | 90 - 110 °C | 100 - 130 °C | Higher temperatures are needed to activate the more stable C-Cl bond[5]. |
-
Setup: In a glovebox, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), RuPhos Pd G3 (0.02 mmol, 2 mol%), RuPhos (0.024 mmol, 2.4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried reaction vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial. Seal the vial with a cap containing a PTFE septum.
-
Reaction: Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A common method is to withdraw a small aliquot, quench with water, extract with ethyl acetate, and analyze the organic layer.
-
Workup: After completion, cool the reaction to room temperature. Quench by carefully adding a saturated aqueous solution of NH4Cl. Dilute with ethyl acetate and water.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Acylation / Amide Bond Formation
Forming an amide or sulfonamide is a common subsequent step. Selectivity and reactivity are the primary challenges.
Q: My acylation with an acid chloride is incomplete, and I'm seeing multiple products. How can I achieve clean, selective mono-acylation?
A: The issue stems from the two different nitrogen atoms. The N4 nitrogen is significantly more reactive than the N1 nitrogen. Incomplete conversion with byproduct formation suggests either a stoichiometry issue or that the reaction conditions are not optimized for the less reactive N1 site if that is the target.
-
Causality: Direct acylation will occur almost exclusively at the sterically accessible and more nucleophilic N4 position. If your goal is N4-acylation and the reaction is incomplete, it may be due to insufficient base to quench the HCl byproduct, leading to protonation of the starting amine and shutting down the reaction. If multiple products are seen, it could be di-acylation from using too much acylating agent or forcing conditions.
-
Solution for Selective N4-Acylation:
-
Stoichiometry: Use a slight excess of the piperazine (e.g., 1.1 equivalents) relative to the acylating agent (1.0 equivalent) to minimize di-acylation.
-
Base: Use a non-nucleophilic hindered base like diisopropylethylamine (DIPEA or Hunig's base) or 2,6-lutidine (2.0-3.0 equiv). These will effectively scavenge the generated acid without competing as a nucleophile.
-
Temperature: Run the reaction at 0 °C to room temperature. Low temperature often improves selectivity.
-
Q: How can I force the reaction to occur at the sterically hindered N1 position?
A: Direct acylation at N1 on the unprotected piperazine is extremely difficult and generally not a viable strategy. A protecting group strategy is required.
-
Causality: The combination of steric hindrance and lower nucleophilicity at N1 prevents efficient reaction.
-
Solution (Protecting Group Strategy):
-
Protect N4: React this compound with Di-tert-butyl dicarbonate (Boc2O) to selectively protect the more reactive N4 nitrogen.
-
Acylate N1: With the N4 position blocked, you can now perform the acylation at the N1 position. This may require more forcing conditions (e.g., higher temperature, stronger coupling agents like HATU for carboxylic acids, or using a highly reactive acyl chloride).
-
Deprotect N4: Remove the Boc group under acidic conditions (e.g., Trifluoroacetic acid (TFA) in DCM, or HCl in dioxane) to yield the desired N1-acylated product.
-
Reductive Amination
This reaction is used to alkylate the piperazine nitrogens using an aldehyde or ketone.
Q: My reductive amination with an aldehyde is sluggish and gives a complex mixture. What should I check?
A: Success in reductive amination depends on the efficient formation of an iminium ion intermediate, followed by its reduction.[6] Sluggishness points to a problem with either step.
-
Causality:
-
Imine Formation: Imine/iminium ion formation is pH-sensitive. Conditions that are too acidic will protonate the starting amine, preventing it from acting as a nucleophile. Conditions that are too basic will not sufficiently activate the carbonyl group. For secondary amines, an acidic catalyst is often required.[6]
-
Reduction Step: The choice of reducing agent is critical. Sodium triacetoxyborohydride (STAB) is generally the preferred reagent as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the starting aldehyde.[7] More powerful reagents like NaBH4 may reduce the starting aldehyde before imine formation is complete.
-
Selectivity: As with acylation, the N4 position is the more reactive site. Attempting the reaction with unprotected piperazine can lead to mono-alkylation at N4, di-alkylation at N1 and N4, or even reaction of two piperazine molecules with one dialdehyde.
-
-
Solution:
-
Optimized Conditions: Use Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equiv) as the reducing agent in a solvent like Dichloroethane (DCE) or Dichloromethane (DCM). A small amount of acetic acid (0.1-0.5 equiv) can be added to catalyze iminium ion formation.
-
Control Selectivity: To favor mono-alkylation at the N4 position, use a significant excess of the piperazine (2-3 equivalents) relative to the carbonyl compound. To achieve alkylation at N1, a protecting group strategy (protecting N4 with Boc) is the most reliable approach.
-
Part 3: General Troubleshooting Workflow
When a reaction delivers a low conversion rate, a systematic approach is the key to identifying the root cause. Use the following decision tree to guide your investigation.
Caption: A systematic workflow for troubleshooting low conversion rates.
References
-
Haj Gholami, M., et al. (2021). Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate. Retrieved from [Link]
-
Rowley, J., et al. (2023). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. Retrieved from [Link]
-
Di Fabio, R., et al. (2009). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid... (Vestipitant). ResearchGate. Retrieved from [Link]
-
Azad, U. (2014). Studies on the Optimization of Buchwald-Hartwig Amination of Aryl Halides. QSpace. Retrieved from [Link]
-
Wu, W. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. Retrieved from [Link]
-
Pace, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Retrieved from [Link]
-
Holzgrabe, U., et al. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. Retrieved from [Link]
-
Li, R., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Guesmi, Z., et al. (2017). Understanding the Chemoselectivity and Stereoselectivity in Michael Addition Reactions... ResearchGate. Retrieved from [Link]
-
De Luca, L., et al. (2016). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. NIH. Retrieved from [Link]
-
Reddit. (2023). Reductive amination of piperazine. Retrieved from [Link]
-
Corbera, J., et al. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. ResearchGate. Retrieved from [Link]
-
Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Retrieved from [Link]
-
Wong, B. (2017). Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time. OpenBU. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. Retrieved from [Link]
-
Totah, R.A., et al. (2007). Substituted imidazole of 5-fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine Inactivates cytochrome P450 2D6 by protein adduction. PubMed. Retrieved from [Link]
-
Garon, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Retrieved from [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. Retrieved from [Link]
-
Kelly, M.F., et al. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines... ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic protocols for the selective acylation of... Retrieved from [Link]
Sources
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- 3. DSpace [open.bu.edu]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. reddit.com [reddit.com]
Technical Support Center: Managing the Reactivity of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
Welcome to the technical support guide for (S)-2-(4-Fluoro-2-methylphenyl)piperazine. This document is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for managing the reactivity of the secondary amine in this valuable building block. The unique substitution pattern of this molecule—featuring a sterically demanding ortho-methyl group and an electron-withdrawing para-fluoro group on the C2-phenyl ring—presents specific challenges and opportunities in synthesis that this guide will address.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: How does the 2-methylphenyl substituent affect the nucleophilicity of the secondary N4-amine?
A1: The ortho-methyl group on the phenyl ring introduces significant steric hindrance around the adjacent N1 nitrogen.[1][2] This crowding makes the N1 nitrogen less accessible to electrophiles. Consequently, the N4 nitrogen, being more sterically accessible, is the primary site of reaction. While the N4 amine's basicity is typical for a secondary amine, its relative reactivity compared to N1 is dramatically increased due to this steric shielding.
Q2: My N-alkylation reaction is giving a significant amount of the di-substituted byproduct. How can I improve mono-selectivity?
A2: Di-substitution is a common challenge when functionalizing piperazines.[3] To favor mono-alkylation at the more reactive N4 position:
-
Use of Excess Piperazine: Employing a large excess of the starting piperazine (3-5 equivalents) statistically favors the reaction of the electrophile with the more abundant, unreacted piperazine.[3]
-
Slow Addition of Electrophile: Adding the alkylating agent dropwise at a controlled temperature (e.g., 0 °C) helps maintain a low concentration of the electrophile, minimizing the chance of the mono-substituted product reacting a second time.[3]
-
Protecting Group Strategy: The most robust method is to use a mono-protected piperazine derivative. This is discussed in detail in Section 2.
Q3: I am observing low yields in my N-acylation reaction. What are the likely causes?
A3: Low yields in N-acylation can stem from several factors:
-
Insufficient Basicity: Acylation reactions often produce an acid byproduct (e.g., HCl from an acyl chloride) which can protonate the starting amine, rendering it non-nucleophilic.[4] Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to scavenge the acid. For less reactive acylating agents, a stronger base may be required.
-
Steric Hindrance: While N4 is more accessible than N1, a very bulky acylating agent can still face steric challenges. In such cases, consider using a more reactive acylating agent (e.g., an acid anhydride instead of an acid chloride) or elevating the reaction temperature.
-
Reagent Quality: Ensure the acylating agent has not hydrolyzed. Using freshly opened or purified reagents is critical.
Section 2: Troubleshooting Common Reactions
This section provides detailed troubleshooting for specific reaction types encountered when working with this compound.
N-Alkylation with Alkyl Halides
Issue: Low yield of the desired mono-N-alkylated product and formation of quaternary ammonium salts.
Root Cause Analysis: Secondary amines can react with alkyl halides to form tertiary amines, which are often even more nucleophilic than the starting secondary amine.[5] This can lead to a subsequent reaction with another molecule of the alkyl halide to form a quaternary ammonium salt, consuming both the desired product and the alkylating agent.
Troubleshooting Workflow:
Sources
Column chromatography conditions for purifying (S)-2-(4-Fluoro-2-methylphenyl)piperazine products
Technical Support Center: Column Chromatography of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
Welcome to the Technical Support Center for the purification of this compound and related chiral piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the specific challenges associated with purifying this class of compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your separation methods.
The subject molecule, this compound, is a chiral, basic amine.[1][2] These characteristics present a unique set of purification challenges, primarily stemming from strong, undesirable interactions with standard silica gel stationary phases and the need to ensure enantiomeric purity.[3][4] This guide provides a structured approach to both achiral (impurity removal) and chiral (enantiomer separation) purification strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound on a standard silica gel column?
The main difficulties arise from the molecule's chemical nature. The piperazine ring contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) present on the surface of silica gel.[4][5][6] This interaction leads to two common problems:
-
Irreversible Adsorption: The compound binds so tightly to the column that it fails to elute, resulting in significant product loss.[5]
-
Peak Tailing: The compound elutes as a broad, asymmetrical peak, which severely compromises separation from nearby impurities.[3][4][7]
Q2: How do I decide between an achiral and a chiral purification method?
The choice depends entirely on your purification goal. The diagram below provides a simple decision-making framework.
Sources
- 1. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Addressing solubility issues of (S)-2-(4-Fluoro-2-methylphenyl)piperazine in organic synthesis
Introduction: Navigating the Synthetic Challenges of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
Welcome to the technical support guide for this compound. This molecule is a valuable building block in modern medicinal chemistry, frequently utilized in the development of novel therapeutics.[1][2] However, its unique structure, which marries a polar piperazine ring with a nonpolar, substituted aryl group, often presents significant solubility challenges during organic synthesis.[3][4]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested troubleshooting strategies and foundational knowledge to overcome solubility-related hurdles, ensuring your reactions are efficient, reproducible, and scalable. We will move beyond simple solvent lists to explore the causal relationships between molecular structure, solvent properties, and reaction outcomes.
Section 1: Understanding the Core Problem: Physicochemical Properties
The solubility behavior of this compound is dictated by its hybrid structure. The piperazine moiety contains two secondary amine groups, which can act as hydrogen bond donors and acceptors and can be protonated under acidic conditions to form soluble salts.[5][6] Conversely, the 4-fluoro-2-methylphenyl group is lipophilic, favoring dissolution in nonpolar organic solvents. The fluorine and methyl substituents further influence the molecule's electronic properties and crystal packing, which can impact its dissolution kinetics.[7]
This duality means the compound may exhibit poor solubility in a wide range of common solvents, whether highly polar or completely nonpolar.
| Property | Value / Description | Implication for Solubility |
| Molecular Formula | C₁₁H₁₅FN₂ | - |
| Molecular Weight | 194.25 g/mol | Moderate molecular weight. |
| Structure | Chiral molecule with a basic piperazine ring and a substituted aromatic ring. | Possesses both hydrophilic (amine) and lipophilic (aryl) regions, leading to complex solubility. |
| pKa (Piperazine) | The two nitrogens have typical pKa values around 5.3-5.7 and 9.7-9.8.[6] | The basic nitrogens allow for salt formation in acidic media, which can dramatically increase aqueous solubility.[8] |
| Predicted XLogP3 | ~2.1 - 2.5 | Indicates a moderate degree of lipophilicity; likely more soluble in organic solvents than in water. |
| Key Moieties | Piperazine: Basic, capable of H-bonding. Aryl Group: Nonpolar, lipophilic. Fluorine: Electronegative, can act as an H-bond acceptor.[7] | A balance of solvent polarity is required for effective dissolution. |
Section 2: Troubleshooting Workflow for Solubility Issues
When encountering a solubility problem, a systematic approach is more effective than random solvent screening. The following workflow guides the user from simple, initial steps to more advanced solutions.
Caption: A step-by-step decision-making workflow for addressing solubility issues.
Section 3: Frequently Asked Questions & Troubleshooting Guide
Q1: My starting material is not dissolving in the chosen reaction solvent. What are my first steps?
A1: Before resorting to complex methods, always begin with the fundamentals of solubility.
-
Systematic Solvent Screening: The principle of "like dissolves like" is your primary guide.[9] Given the molecule's hybrid nature, test a range of solvents with varying polarities.
-
Aprotic Polar: DMF, DMSO, NMP, Acetonitrile
-
Ethereal: THF, 2-MeTHF, Dioxane
-
Chlorinated: DCM, Chloroform
-
Aromatic: Toluene, Xylene
-
Protic: Isopropanol, n-Butanol (use with caution, as they can react)
-
Causality: The goal is to find a solvent that can adequately solvate both the polar piperazine ring and the nonpolar aryl substituent. Aprotic polar solvents are often a good starting point.
-
-
Check for Salt vs. Free-Base Form: Ensure you are using the correct form of the starting material. The hydrochloride or other salt form will have vastly different solubility properties compared to the free base. The free base is required for most nucleophilic reactions.
Q2: I've tried several solvents with no luck. Is heating the reaction a good idea?
A2: Yes, increasing the temperature is a standard and effective method to increase the solubility of most solids. However, it requires careful consideration.
-
Benefit: Increased kinetic energy helps overcome the lattice energy of the solid, promoting dissolution.
-
Risks & Considerations:
-
Thermal Stability: Confirm the degradation temperature of your starting material and other reagents. Unwanted side reactions can be accelerated at higher temperatures.
-
Solvent Boiling Point: Ensure your reaction is performed in a sealed vessel or under reflux to prevent solvent loss.
-
Precipitation on Cooling: Be aware that your product or unreacted starting material may crash out of the solution upon cooling, which can complicate workup and purification.[9]
-
Q3: Does the physical form of the solid matter?
A3: Absolutely. A large crystalline solid has a much lower surface area-to-volume ratio than a fine powder.
-
Action: Gently grind your starting material using a mortar and pestle before adding it to the reaction vessel. This increases the surface area available for solvation.
-
Advanced Technique - Sonication: Using an ultrasonic bath can provide energy to break up aggregates and enhance the rate of dissolution at the solid-liquid interface.[9]
Q4: When is it appropriate to use a co-solvent system?
A4: A co-solvent system is an excellent strategy when a single solvent cannot effectively dissolve all reactants.[10] This is particularly relevant for this compound when reacting it with a nonpolar substrate.
-
Typical Scenario: Your piperazine derivative dissolves well in DMF, but your other reactant requires a less polar solvent like toluene for stability or reactivity.
-
Strategy: Start by dissolving the piperazine in a minimum amount of a strong, polar solvent (e.g., DMF, NMP). Then, add this solution to your main reaction solvent (e.g., Toluene). The small amount of the "solubilizing" solvent is often enough to keep the material in solution for the reaction to proceed.
-
Why it Works: The co-solvent modifies the overall polarity of the medium, creating a more favorable environment for all solutes.[10]
Section 4: Special Topic: Phase-Transfer Catalysis (PTC) for Heterogeneous Reactions
In some cases, achieving full dissolution is impractical or impossible. For reactions involving an ionic reagent (e.g., an inorganic base like K₂CO₃ or a nucleophile like NaN₃) and an organic substrate, Phase-Transfer Catalysis (PTC) is a powerful solution.[11][12] PTC facilitates the reaction between reactants in different, immiscible phases.[13]
When to Use PTC:
-
When your piperazine derivative is soluble in an organic solvent, but your base or nucleophile is only soluble in water.
-
When you want to avoid high temperatures or the use of expensive, anhydrous polar aprotic solvents.
How it Works: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or phosphonium salt, transports the ionic reactant from the aqueous/solid phase into the organic phase where the reaction can occur.[11][14]
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Section 5: Key Experimental Protocols
Protocol 1: Systematic Solvent Solubility Screen
Objective: To identify a suitable solvent or co-solvent system for a reaction.
Methodology:
-
Preparation: Dispense a small, accurately weighed amount (e.g., 10 mg) of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 0.1 mL) of a different test solvent from your screening list.
-
Observation (Room Temp): Agitate the vials at room temperature for 5-10 minutes. Record the degree of dissolution (e.g., fully dissolved, partially soluble, insoluble). This gives you a solubility estimate in mg/mL.
-
Heating: For vials where the compound is not fully soluble, carefully heat the mixture (e.g., to 50-60 °C) while stirring. Record any changes in solubility. Note if the compound precipitates upon cooling.
-
Analysis: A solvent is generally considered suitable for a reaction if it can dissolve the material at a concentration of at least 0.1 M at the desired reaction temperature.
Protocol 2: General Procedure for a Phase-Transfer Catalyzed N-Alkylation
Objective: To perform an N-alkylation on the piperazine ring under heterogeneous conditions.
Reagents:
-
This compound (1.0 eq)
-
Alkyl Halide (e.g., Benzyl Bromide) (1.1 eq)
-
Inorganic Base (e.g., K₂CO₃) (2.0 eq)
-
Phase-Transfer Catalyst (e.g., TBAB) (0.05 - 0.1 eq)
-
Organic Solvent (e.g., Toluene)
-
Water
Methodology:
-
Setup: To a reaction flask, add the this compound, toluene, alkyl halide, and TBAB.
-
Base Addition: In a separate vessel, dissolve the K₂CO₃ in a minimal amount of water and add it to the reaction flask.
-
Reaction: Stir the biphasic mixture vigorously at the desired temperature (e.g., 60-80 °C). Vigorous stirring is crucial to maximize the interfacial surface area between the two phases.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by sampling the organic layer.
-
Workup: Upon completion, cool the reaction to room temperature. Separate the organic and aqueous layers. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
-
Wikipedia contributors. (2023). Phase-transfer catalyst. Wikipedia. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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OperaChem. (2023). Phase transfer catalysis (PTC). [Link]
-
American Institute of Chemists. (n.d.). Starburst quaternary ammonium salt - a new effective phase transfer catalyst. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Al-Sabagh, A. M., et al. (2016). Cycloalkylation reactions of fatty amines with α,ω-dihaloalkanes: Role of bis-quaternary ammonium salts as phase-transfer catalysts. ResearchGate. [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
-
Di Fabio, R., et al. (2005). Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid [1-(R)-(3,5-Bis-trifluoromethylphenyl)ethyl]methylamide (Vestipitant) as a Potent, Selective, and Orally Active NK1 Receptor Antagonist. ResearchGate. [Link]
-
da Silva, C. F., et al. (2018). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
-
ResearchGate. (n.d.). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
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Nzediegwu, C., & Chang, S. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. MDPI. [Link]
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Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
Wikipedia contributors. (2023). Piperazine. Wikipedia. [Link]
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ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines. [Link]
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ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. [Link]
-
Quora. (2018). Are amines soluble in organic solvents?. [Link]
-
Gouverneur, V., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC - NIH. [Link]
-
YouTube. (2020). Unknown Organic Solution Experiment, Period 1, Part B. [Link]
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- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Definitive Structural Validation of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a chiral molecule is not an academic curiosity; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate unambiguous determination of absolute stereochemistry for chiral drug substances.[2][3][4] (S)-2-(4-Fluoro-2-methylphenyl)piperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), exemplifies this necessity.
This guide provides an in-depth comparison of analytical methodologies for the structural validation of this compound, focusing on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare this definitive method with powerful orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and chiral High-Performance Liquid Chromatography (HPLC).
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful and unequivocal method for determining the three-dimensional structure of a molecule, including its absolute configuration.[5] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern allows for the calculation of electron density maps, which reveal the precise spatial position of every atom in the solid state.[6]
For chiral molecules, the determination of absolute configuration is achieved by exploiting the phenomenon of anomalous dispersion (or resonant scattering).[5] This effect, which is more pronounced when using certain X-ray sources like Copper Kα radiation for molecules composed of light atoms (C, H, O, N), allows for the differentiation between a structure and its mirror image.[7] The successful refinement of the crystallographic data against the correct enantiomeric model, often validated by a Flack parameter approaching zero, provides definitive proof of the absolute stereochemistry.[8]
Experimental Workflow: X-ray Crystallographic Validation
The journey from a synthesized compound to a validated 3D structure is a meticulous process. Each step is designed to ensure the quality of the final data, which is paramount for an unambiguous structural assignment.
Caption: Workflow for Single-Crystal X-ray Crystallographic Validation.
Detailed Experimental Protocol
-
Single Crystal Growth (The Foundational Step):
-
Objective: To grow a single, high-quality crystal suitable for diffraction. The quality of the crystal directly dictates the quality of the diffraction data.[9]
-
Protocol: Dissolve highly purified (>99.5%) this compound in a suitable solvent system (e.g., ethyl acetate/hexane mixture). The choice of solvent is critical; the compound should be soluble but approach supersaturation under controlled conditions.
-
Allow the solvent to evaporate slowly over several days at a constant temperature. This slow process is crucial as it prevents rapid precipitation and allows molecules to arrange themselves into a well-ordered crystal lattice.[9]
-
Alternatively, slow cooling of a saturated solution can be employed.
-
-
Crystal Selection and Mounting:
-
Objective: To select and mount a single, unflawed crystal for data collection.
-
Protocol: Under a polarizing microscope, identify a transparent crystal with sharp edges and no visible cracks or defects, typically 0.1-0.3 mm in each dimension.[9]
-
Carefully mount the selected crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen. This vitrifies the crystal, protecting it from radiation damage during data collection and improving the signal-to-noise ratio.
-
-
Data Collection:
-
Objective: To collect a complete set of diffraction data.
-
Protocol: Mount the cryo-cooled crystal on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα, λ=1.5418 Å, is often preferred for light-atom organic compounds to maximize the anomalous signal).[7]
-
Collect a series of diffraction images while rotating the crystal. The data collection strategy is optimized to ensure high completeness and redundancy of the measured reflections.[10]
-
-
Structure Solution and Refinement:
-
Objective: To solve the crystal structure and refine the atomic model.
-
Protocol: Process the collected data to obtain a list of reflection intensities.
-
Use direct methods or Patterson synthesis to solve the "phase problem" and generate an initial electron density map.
-
Build an atomic model into the electron density map and refine it using least-squares methods. This iterative process adjusts atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
-
Absolute Configuration Validation:
-
Objective: To definitively confirm the '(S)' configuration.
-
Protocol: Refine the Flack parameter. A value close to 0 indicates that the assigned absolute configuration is correct. A value near 1 suggests the configuration should be inverted. This parameter provides a robust validation of the stereochemistry.
-
Data Presentation: Crystallographic Parameters
The results of a successful X-ray diffraction experiment are summarized in a crystallographic information file (CIF). Key parameters for a hypothetical validation of this compound are presented below.
| Parameter | Value | Significance |
| Chemical Formula | C₁₁H₁₅FN₂ | Confirms the elemental composition of the crystallized molecule. |
| Crystal System | Orthorhombic | Describes the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | A common chiral space group, indicating the absence of inversion symmetry, which is a prerequisite for chirality. |
| a, b, c (Å) | 8.5, 12.1, 10.4 | The unit cell dimensions. |
| α, β, γ (°) | 90, 90, 90 | The unit cell angles. |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Flack Parameter | 0.02(3) | A critical value for absolute structure determination. A value near 0 confirms the assigned (S) configuration. |
Comparison with Orthogonal Analytical Methods
While X-ray crystallography is definitive, it is not always feasible or necessary for routine analysis. Other techniques provide complementary information and are often used for quality control, such as determining enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for separating and quantifying enantiomers.[2][11] It does not directly determine absolute configuration but is unparalleled for measuring enantiomeric excess (% ee) or purity.[12] The separation is based on the differential interaction of enantiomers with a chiral stationary phase (CSP), often explained by the "three-point interaction model".[13]
Protocol for Chiral HPLC Method Development:
-
Column Screening: Screen a variety of CSPs (e.g., polysaccharide-based like Chiralpak® or Chiralcel®) with different mobile phases (normal-phase, reversed-phase, polar organic).[12]
-
Method Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution (Rs > 1.5).
-
Validation: Validate the method according to ICH guidelines for parameters like specificity, linearity, accuracy, precision, and robustness.[14][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Standard NMR spectroscopy cannot distinguish between enantiomers in an achiral solvent.[16] However, it becomes a powerful tool for chiral analysis when a chiral environment is introduced, creating diastereomeric complexes that are distinguishable by NMR.[17]
Protocol for Chiral NMR Analysis:
-
Reagent Selection: Choose a suitable chiral derivatizing agent (CDA) that reacts covalently with the piperazine nitrogens, or a chiral solvating agent (CSA) that forms non-covalent complexes.
-
Sample Preparation: Prepare samples of the racemic mixture and the enantiomerically enriched (S)-form with the chosen chiral agent.
-
Data Acquisition: Acquire high-resolution ¹H or ¹⁹F NMR spectra. The fluorine atom in the analyte provides a sensitive probe for ¹⁹F NMR.
-
Analysis: In the presence of the chiral agent, the signals corresponding to the (R) and (S) enantiomers will be resolved into two distinct sets, allowing for quantification of the enantiomeric ratio.[17]
Objective Comparison of Validation Techniques
The choice of analytical technique is driven by the specific question being asked—absolute structure versus enantiomeric purity—and practical considerations like sample availability and throughput.
Caption: Decision workflow for selecting a chiral validation method.
| Feature | Single-Crystal X-ray Crystallography | Chiral HPLC | Chiral NMR Spectroscopy |
| Primary Information | Absolute 3D structure & configuration | Enantiomeric purity (% ee), Retention time | Enantiomeric ratio, Structural info in solution |
| Sample Requirement | High-quality single crystal (mg scale) | Soluble sample (µg scale) | Soluble sample (mg scale) |
| Destructive? | No (crystal is recovered) | Yes (sample is consumed) | No (sample is recovered) |
| Prerequisites | Successful crystallization | A suitable chiral stationary phase must be found | A suitable chiral agent must be found |
| Throughput | Low (days to weeks per sample) | High (minutes per sample after method dev.) | Medium |
| Regulatory Standing | Definitive proof of absolute configuration | Standard for purity testing and quality control | Supportive data, useful for mechanistic studies |
Conclusion
For the unequivocal validation of the this compound structure, single-crystal X-ray crystallography is the definitive and authoritative method. It provides an unambiguous determination of the absolute configuration, a foundational piece of data required for regulatory submission and for understanding structure-activity relationships. While techniques like chiral HPLC and NMR spectroscopy are indispensable for routine quality control and the quantification of enantiomeric purity, they lack the power to assign the absolute stereochemistry from first principles. A comprehensive validation strategy, therefore, leverages X-ray crystallography to establish the absolute structural benchmark, which then enables the validation and routine use of higher-throughput methods like chiral HPLC for ensuring the consistent quality of the drug substance.
References
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Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (NIH). Available at: [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. Available at: [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
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NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. Available at: [Link]
-
New NMR Technique Enables Direct Detection of Molecular Chirality. Technology Networks. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Direct chiral discrimination in NMR spectroscopy. SciSpace. Available at: [Link]
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1H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Journal of the American Chemical Society. Available at: [Link]
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System Suitability And Validation For Chiral Purity Assays Of Drug Substances. LCGC North America. Available at: [Link]
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The Significance of Chirality in Drug Design and Development. National Institutes of Health (NIH). Available at: [Link]
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Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Available at: [Link]
-
Single Crystal X-ray Diffraction. University of York. Available at: [Link]
-
Experimental setup for high-pressure single crystal diffraction at PX^2. ResearchGate. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Semantic Scholar. Available at: [Link]
-
Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. MDPI. Available at: [Link]
-
X-ray diffraction experiment – the last experiment in the structure elucidation process. National Institutes of Health (NIH). Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction. University of Zurich. Available at: [Link]
-
Development of New Stereoisomeric Drugs May 1992. FDA. Available at: [Link]
-
Guidelines for Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available at: [Link]
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X-ray crystallography and chirality: understanding the limitations. ResearchGate. Available at: [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. PubMed Central. Available at: [Link]
-
Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. ACS Publications. Available at: [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health (NIH). Available at: [Link]
-
Chiral Auxiliaries Powerful for Both Enantiomer Resolution and Determination of Absolute Configuration by X‐Ray Crystallography. ResearchGate. Available at: [Link]
-
Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
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1-[Bis(4-fluorophenyl)methyl]piperazine. National Institutes of Health (NIH). Available at: [Link]
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Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. Journal of Molecular Structure. Available at: [Link]
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A Senior Application Scientist's Guide to Chiral Piperazines: A Comparative Analysis Featuring (S)-2-(4-Fluoro-2-methylphenyl)piperazine
Introduction: The Privileged Status of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1][2] Its utility stems from a unique combination of properties: the two nitrogen atoms provide handles for synthetic diversification, modulate aqueous solubility, and can be protonated at physiological pH, enabling critical interactions with biological targets.[1] These characteristics have made the piperazine moiety an indispensable tool for medicinal chemists to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates.[1][3]
However, the introduction of a substituent onto the piperazine ring, creating a chiral center, elevates the scaffold's complexity and potential. Enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer providing the desired therapeutic effect while the other might be inactive, less potent, or even responsible for adverse effects.[4] This principle of stereoselectivity is paramount in drug design. This guide provides a comparative analysis of chiral piperazines, using (S)-2-(4-Fluoro-2-methylphenyl)piperazine , a key intermediate in the potent NK1 receptor antagonist Vestipitant, as our central case study.[5] We will explore its unique features and compare them to other classes of chiral piperazines, supported by experimental data and detailed analytical protocols for researchers in the field.
The Exemplar: this compound
The discovery of Vestipitant highlighted the profound impact of chirality on therapeutic efficacy.[5] The this compound core is a C2-substituted arylpiperazine. The specific stereochemistry and substitution pattern were meticulously optimized to maximize in vitro affinity and achieve a favorable pharmacokinetic profile for the final compound.[5]
Key Structural Features and Their Significance:
-
C2-Aryl Substitution: Placing the substituted phenyl group at the C2 position introduces a chiral center directly on the piperazine ring. This rigidifies the conformation and presents a specific three-dimensional pharmacophore to the target receptor.
-
(S)-Configuration: The (S)-enantiomer was identified as the eutomer (the more active enantiomer) for NK1 receptor antagonism, demonstrating the critical role of stereochemistry in receptor binding.[5] Studies on similar chiral piperazine systems have shown that stereoisomers can exhibit distinct selectivity for different receptor subtypes, such as α7 and α9 nicotinic acetylcholine receptors.[6]
-
4-Fluoro and 2-Methyl Substitution: The electronic and steric properties of the aryl ring substituents are crucial for modulating target affinity and metabolic stability. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolism, while the methyl group provides steric bulk that can influence the molecule's orientation within the binding pocket.
Comparative Analysis with Alternative Chiral Piperazine Scaffolds
The true value of a scaffold is understood through comparison. Below, we analyze this compound in the context of other important chiral piperazine classes.
Alternative C2-Aryl Piperazines
The arylpiperazine motif is a versatile scaffold for targeting G protein-coupled receptors (GPCRs).[7][8] While our exemplar features a 4-fluoro-2-methylphenyl group, modifying this aryl moiety can drastically alter the pharmacological profile.
-
Electronic Effects: Replacing the electron-withdrawing fluorine with electron-donating groups (e.g., methoxy) can change the pKa of the piperazine nitrogens and alter hydrogen bonding capabilities with the receptor.[9]
-
Steric Effects: The position and size of substituents are critical. For instance, moving the methyl group from the 2-position to the 3- or 4-position would change the molecule's conformational preference and how it fits into a binding site.
C3-Substituted Chiral Piperazines
Substitution at the C3 position also introduces chirality but results in a different spatial arrangement of the substituent relative to the nitrogen atoms.
-
Synthetic Accessibility: Stereoselective synthesis of C2-substituted piperazines can often be achieved starting from readily available chiral α-amino acids.[10] Synthesizing C3-substituted analogs with high enantiomeric purity can sometimes pose a different synthetic challenge.
-
Pharmacological Impact: In studies on nicotinic acetylcholine receptor ligands, moving a methyl group from the C2 to the C3 position of the piperazine ring was found to significantly reduce biological activity, underscoring the sensitivity of receptor-ligand interactions to substituent placement.[6]
N-Aryl vs. C-Aryl Piperazines
A large and well-known class of piperazine-containing drugs are N-arylpiperazines, where the aromatic ring is attached to one of the nitrogen atoms.[11]
-
Conformational Flexibility: N-aryl piperazines generally possess greater conformational flexibility around the N-aryl bond compared to the more rigid C-aryl linkage. This can be advantageous for accommodating different receptor conformations but may come at the cost of reduced binding affinity due to a higher entropic penalty upon binding.
-
Target Profile: N-arylpiperazines are famously associated with central nervous system (CNS) targets, particularly serotonergic and dopaminergic receptors, forming the core of drugs like aripiprazole.[8] C-aryl piperazines, like our exemplar, are also potent GPCR ligands but may offer a different selectivity profile due to their distinct structural architecture.[7]
Data Summary
The following table summarizes the key distinctions discussed, providing a high-level comparison for drug design professionals.
| Feature | This compound | Other C2-Aryl Piperazines | C3-Substituted Piperazines | N-Aryl Piperazines |
| Chirality Center | C2 Position | C2 Position | C3 Position | Achiral (unless substituted elsewhere) |
| Conformation | Relatively rigid | Varies with aryl substitution | Relatively rigid, different vector | More flexible N-Ar bond rotation |
| Key Application | NK1 Receptor Antagonism[5] | Broad GPCR Ligands[7][8] | Receptor Ligands (Potency sensitive)[6] | CNS Receptor Ligands (5-HT, DA)[8][12] |
| Synthetic Origin | Often from chiral α-amino acids[10] | Often from chiral α-amino acids[10] | Varies, can be more complex | Buchwald-Hartwig or similar N-arylation |
| Key Insight | Specific stereochemistry and aryl substitution pattern are critical for high affinity and good PK profile. | Fine-tuning aryl electronics and sterics allows for modulation of activity and selectivity. | Isomeric position of the substituent can dramatically impact biological activity. | A classic scaffold, offering high flexibility but potentially lower pre-organization for binding. |
Experimental Protocols: A Self-Validating System
Accurate synthesis and analysis are the bedrock of trustworthy research. Here, we provide validated, step-by-step protocols for the synthesis and chiral analysis of a representative 2-substituted piperazine.
Workflow for Stereoselective Synthesis of a Chiral 2-Substituted Piperazine
This protocol is a generalized, yet robust, method starting from a chiral α-amino acid, which ensures the stereochemical integrity of the final product.[10]
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A Comparative Guide to the Structure-Activity Relationship of (S)-2-(4-Fluoro-2-methylphenyl)piperazine Derivatives as Potent Neurokinin-1 Receptor Antagonists
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S)-2-(4-fluoro-2-methylphenyl)piperazine derivatives, a class of compounds that has shown significant promise as neurokinin-1 (NK1) receptor antagonists. Through a detailed examination of experimental data, this document will compare the performance of these derivatives with established alternatives and provide comprehensive experimental protocols for key assays. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand the nuances of designing and evaluating novel therapeutic agents targeting the NK1 receptor.
Introduction: The Significance of NK1 Receptor Antagonism
The neurokinin-1 (NK1) receptor, the preferred receptor for the neuropeptide Substance P, is a G-protein coupled receptor implicated in a variety of physiological and pathological processes.[1] Its involvement in pain transmission, inflammation, and the regulation of mood and emesis has made it a compelling target for drug discovery.[1][2] Antagonists of the NK1 receptor have been successfully developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[2][3][4] Furthermore, their potential therapeutic applications in depression, anxiety, and other central nervous system (CNS) disorders continue to be an active area of research.[5]
The this compound scaffold has emerged as a privileged structure in the design of potent and selective NK1 receptor antagonists. One of the most notable examples from this class is Vestipitant, which has been extensively studied for its anxiolytic and antidepressant properties.[6][7] This guide will dissect the key structural features of this scaffold that govern its interaction with the NK1 receptor and influence its pharmacological profile.
Core Structure-Activity Relationship (SAR) Analysis
The SAR of this compound derivatives has been systematically explored to optimize their affinity for the NK1 receptor and their pharmacokinetic properties. The core scaffold can be dissected into three key regions for SAR analysis: the this compound core, the C1-substituent on the piperazine ring, and the N4-substituent on the piperazine ring.
dot graph SAR_Analysis { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
A [label="this compound\nCore Scaffold", fillcolor="#F1F3F4", pos="0,1.5!"]; B [label="C1-Substituent\n(Amide Linkage)", fillcolor="#F1F3F4", pos="-2.5,0!"]; C [label="N4-Substituent\n(Aryl or Heteroaryl Group)", fillcolor="#F1F3F4", pos="2.5,0!"]; D [label="Potency & Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF", pos="0,-1.5!"];
A -> B [label=" Dictates interaction with key residues\nin the receptor binding pocket"]; A -> C [label=" Modulates physicochemical properties\n(solubility, metabolism)"]; B -> D [label=" Critical for high affinity"]; C -> D [label=" Fine-tunes activity and ADME properties"]; } "SAR analysis of the this compound scaffold."
The this compound Core
The stereochemistry at the C2 position of the piperazine ring is crucial for activity. The (S)-enantiomer consistently demonstrates significantly higher affinity for the NK1 receptor compared to the (R)-enantiomer. The 4-fluoro and 2-methyl substitutions on the phenyl ring are also important for maintaining high potency. The fluorine atom is believed to engage in favorable interactions within the receptor's binding pocket, while the methyl group may help to orient the phenyl ring for optimal binding.
The C1-Amide Substituent: A Key Interaction Point
The substituent at the C1 position of the piperazine ring is typically an amide moiety, which plays a critical role in anchoring the ligand to the receptor. SAR studies have shown that variations in the amide substituent can have a profound impact on binding affinity. For instance, in the development of Vestipitant, a [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide group was identified as optimal.[7]
-
The 3,5-bis(trifluoromethyl)phenyl group: This bulky, electron-withdrawing group is a common feature in many potent NK1 receptor antagonists and is known to enhance penetration into the central nervous system.[8] It is believed to occupy a deep hydrophobic pocket within the receptor.
-
The (R)-1-phenylethyl moiety: The stereochemistry of this group is critical, with the (R)-configuration providing a significant increase in potency.
-
The N-methyl group: The presence of a methyl group on the amide nitrogen was found to be beneficial for activity.
The N4-Substituent: Modulating Physicochemical Properties
While the C1-substituent is paramount for high affinity, modifications at the N4-position of the piperazine ring have been explored to fine-tune the physicochemical properties of the compounds, such as solubility and metabolic stability, without drastically affecting their potency.
Comparative Performance Analysis
To contextualize the performance of this compound derivatives, it is essential to compare them with other well-established NK1 receptor antagonists. The following table summarizes the in vitro binding affinities of Vestipitant and other notable NK1 receptor antagonists.
| Compound | Scaffold | Target | In Vitro Potency (Ki, nM) | Reference |
| Vestipitant | This compound | Human NK1 | 0.25 | [7] |
| Aprepitant | Morpholine | Human NK1 | 0.1-0.2 | [3][9] |
| Casopitant | Piperidine | Human NK1 | High Affinity | [10][11] |
| Netupitant | Pyridine | Human NK1 | High Affinity | [12][13] |
Analysis:
The key differentiator for the this compound series often lies in the optimization of their pharmacokinetic profiles and their potential for CNS penetration, which is a critical factor for treating CNS disorders like depression and anxiety.[5]
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are crucial. The following are representative protocols for key assays used in the evaluation of this compound derivatives.
NK1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the NK1 receptor.
Workflow:
Step-by-Step Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor.
-
Harvest the cells and homogenize them in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation.
-
Add a fixed concentration of the radioligand (e.g., [³H]-Substance P).
-
Add varying concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a known NK1 receptor antagonist (e.g., Aprepitant).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The structure-activity relationship studies of this compound derivatives have successfully identified this scaffold as a valuable template for the design of potent and selective NK1 receptor antagonists. The key to their high affinity lies in the precise stereochemistry of the core, the nature of the C1-amide substituent that interacts with the receptor's binding pocket, and the modulation of physicochemical properties through the N4-substituent.
Comparative analysis reveals that these derivatives, exemplified by Vestipitant, exhibit potencies comparable to clinically approved drugs, highlighting their therapeutic potential. Future research in this area should focus on further optimizing the pharmacokinetic and pharmacodynamic properties to enhance brain penetration for CNS indications and to improve the overall drug-like characteristics. The detailed experimental protocols provided in this guide offer a solid foundation for the continued exploration and development of this promising class of compounds.
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- Di Fabio, R., Alvaro, G., Griffante, C., Pizzi, D. A., Donati, D., Mattioli, M., ... & Corsi, M. (2011). Discovery and biological characterization of (2R, 4S)-1′-acetyl-N-{(1R)-1-[3, 5-bis (trifluoromethyl) phenyl] ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4, 4′-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1) receptor antagonist clinical candidate. Journal of medicinal chemistry, 54(4), 1071-1079.
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A Comparative Guide to the Efficacy of (S)-2-(4-Fluoro-2-methylphenyl)piperazine-Derived NK1 Antagonists
For researchers and drug development professionals navigating the landscape of neurokinin-1 (NK1) receptor antagonists, the (S)-2-(4-fluoro-2-methylphenyl)piperazine scaffold has emerged as a promising foundation for potent and selective compounds. This guide provides an in-depth, objective comparison of the efficacy of key antagonists derived from this chemical series, supported by experimental data and detailed protocols. We will delve into the nuances of their in vitro and in vivo performance, offering insights into the structure-activity relationships that govern their therapeutic potential.
The Neurokinin-1 Receptor: A Key Target in Neuromodulation and Beyond
The neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR), is the primary receptor for the neuropeptide Substance P (SP).[1] The SP/NK1 receptor system is a well-characterized neurotransmitter pathway involved in a multitude of physiological and pathophysiological processes.[1] Its activation triggers a cascade of intracellular signaling events, primarily through Gq and Gs proteins, leading to the mobilization of intracellular calcium and activation of various downstream effectors.[2] This signaling pathway is implicated in pain transmission, inflammation, emesis (nausea and vomiting), and mood regulation, making the NK1 receptor an attractive therapeutic target.[1]
A Head-to-Head Comparison of Leading this compound Derivatives
Within the this compound class, two antagonists, vestipitant and casopitant , have undergone significant preclinical and clinical investigation. While both share the same core structure, subtle modifications lead to distinct pharmacological profiles. For a broader context, we will also compare their efficacy with the well-established NK1 antagonist, aprepitant .
In Vitro Efficacy: Binding Affinity and Functional Antagonism
The initial and most critical measure of an antagonist's efficacy is its ability to bind to the target receptor with high affinity and subsequently block the action of the endogenous ligand.
| Compound | Target | Assay Type | Species | pKi | IC50 (nM) | Reference |
| Vestipitant | Human NK1 Receptor | Radioligand Binding | Human | 9.4 | - | [3] |
| Casopitant | Ferret NK1 Receptor | Radioligand Binding | Ferret | - | 0.16 | [4] |
| Aprepitant | Human NK1 Receptor | Radioligand Binding | Human | - | 0.12 | [4] |
Analysis of In Vitro Data:
-
Vestipitant demonstrates exceptional potency with a pKi of 9.4 for the human NK1 receptor, indicating sub-nanomolar binding affinity.[3] This high affinity is a crucial determinant of its potential for in vivo efficacy at low doses.
-
Casopitant also exhibits high affinity for the NK1 receptor, with a reported IC50 of 0.16 nM in ferret brain.[4] While a direct comparison to human receptor data requires caution, this value is comparable to that of aprepitant, suggesting potent receptor blockade.
-
Aprepitant , the first-in-class approved NK1 antagonist, serves as a valuable benchmark with an IC50 of 0.12 nM for the human NK1 receptor.[4]
Functional antagonism is typically assessed by measuring the inhibition of Substance P-induced intracellular calcium mobilization in cells expressing the NK1 receptor. Both vestipitant and casopitant have been shown to be potent functional antagonists, effectively blocking the downstream signaling cascade initiated by Substance P.
In Vivo Efficacy: Preclinical Models of CNS Activity
The therapeutic potential of NK1 antagonists for central nervous system (CNS) indications such as anxiety and depression is often evaluated in preclinical models. The gerbil foot-tapping model is a widely used and reliable assay to assess the central activity of NK1 receptor antagonists.[5][6][7][8]
| Compound | Animal Model | Endpoint | Route of Administration | ID50 (mg/kg) | Reference |
| Vestipitant | Gerbil Foot-Tapping | Central NK1 Receptor Occupancy | i.p. | 0.11 | [3] |
| Netupitant | Gerbil Foot-Tapping | Inhibition of NK1 Agonist-Induced Tapping | i.p. | 1.5 | [9] |
| Netupitant | Gerbil Foot-Tapping | Inhibition of NK1 Agonist-Induced Tapping | p.o. | 0.5 | [9] |
| Aprepitant (MK-869) | Gerbil Foot-Tapping | Inhibition of Shock-Induced Tapping | i.p. | 0.3 - 3 (dose-dependent blockade) | [6][7] |
Analysis of In Vivo Data:
-
Vestipitant shows potent central NK1 receptor occupancy in gerbils with an ID50 of 0.11 mg/kg, indicating excellent brain penetration and target engagement.[3] This robust in vivo activity at a low dose is a strong predictor of its potential clinical efficacy for CNS disorders.
-
The data for netupitant and aprepitant in the same model provide a useful comparison, demonstrating that compounds from this broader class of NK1 antagonists are effective in this in vivo paradigm.[6][7][9]
Structure-Activity Relationship (SAR) Insights
The this compound core is a privileged scaffold for NK1 antagonism. The discovery and optimization of compounds like vestipitant and casopitant have revealed key structural features that govern their high affinity and favorable pharmacokinetic properties.
-
The (S)-stereochemistry of the 2-phenylpiperazine is crucial for high-affinity binding to the NK1 receptor.
-
The 4-fluoro-2-methylphenyl group appears to be optimal for interaction with a specific pocket within the receptor.
-
Modifications at the N1 position of the piperazine ring significantly influence the compound's properties. The carboxamide linkage and the nature of the substituent are critical for both potency and metabolic stability.
-
The 3,5-bis(trifluoromethyl)phenyl ethyl moiety, present in both vestipitant and casopitant, is a common feature in many potent NK1 antagonists and is known to interact favorably with a hydrophobic region of the receptor.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key experiments cited.
In Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human NK1 receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human NK1 receptor are cultured and harvested. The cells are then homogenized in a lysis buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Assay Setup: The assay is performed in a 96-well plate format. To each well, add:
-
Cell membrane preparation (typically 10-20 µg of protein).
-
A fixed concentration of [¹²⁵I]-Substance P (a commonly used radioligand for the NK1 receptor).
-
Varying concentrations of the test compound (e.g., vestipitant, casopitant).
-
-
Incubation: The plate is incubated at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block Substance P-induced increases in intracellular calcium.
Step-by-Step Methodology:
-
Cell Plating: CHO cells stably expressing the human NK1 receptor are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately 1 hour at 37°C.[3][11][12][13][14]
-
Compound Incubation: After washing to remove excess dye, the cells are pre-incubated with varying concentrations of the test antagonist for a specified period.
-
Agonist Stimulation: The plate is then placed in a fluorescence plate reader (e.g., FLIPR), and a baseline fluorescence reading is taken. A solution of Substance P (at a concentration that elicits a submaximal response, e.g., EC80) is then added to the wells to stimulate the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured kinetically over time.
-
Data Analysis: The antagonist's potency is determined by calculating the IC50 value from the concentration-response curve of the inhibition of the Substance P-induced calcium signal.
In Vivo Gerbil Foot-Tapping Model
This behavioral model is a robust in vivo assay for assessing the central activity of NK1 receptor antagonists.[5][6][7][8]
Step-by-Step Methodology:
-
Animal Acclimatization: Male Mongolian gerbils are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test antagonist is administered to the gerbils via the desired route (e.g., intraperitoneal or oral) at various doses.
-
NK1 Agonist Challenge: After a specific pretreatment time to allow for drug absorption and distribution, a selective NK1 receptor agonist (e.g., GR73632) is administered directly into the brain via intracerebroventricular (i.c.v.) injection.[5]
-
Behavioral Observation: Immediately following the agonist injection, the gerbils are placed in an observation chamber, and the number of repetitive hind-limb foot taps is counted for a defined period (e.g., 5 minutes).
-
Data Analysis: The data are expressed as the mean number of foot taps for each treatment group. The dose-dependent inhibition of the agonist-induced foot-tapping response is analyzed, and the ID50 (the dose of the antagonist that produces 50% inhibition) is calculated.
Concluding Remarks and Future Perspectives
The this compound scaffold has proven to be a highly fruitful starting point for the development of potent and selective NK1 receptor antagonists. Compounds such as vestipitant and casopitant have demonstrated excellent in vitro and in vivo efficacy, with vestipitant, in particular, showing remarkable potency. The data presented in this guide underscore the importance of subtle structural modifications in fine-tuning the pharmacological properties of these antagonists.
While the clinical development of some of these compounds has faced challenges, the wealth of preclinical data highlights the therapeutic potential of this chemical class. Future research in this area will likely focus on optimizing pharmacokinetic profiles to improve safety and efficacy, as well as exploring their utility in a broader range of therapeutic indications beyond CINV and depression, including chronic pain and inflammatory disorders. The detailed experimental protocols provided herein should serve as a valuable resource for researchers aiming to further explore the potential of this promising class of molecules.
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Wallace MB, et al. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][3][5][15]triazine-based VEGFR-2 kinase inhibitors. Bioorg Med Chem Lett. 2008;18(14):4047-4050.
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A Comparative Guide to Enantiomeric Purity Analysis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine by Chiral HPLC
Introduction
In the landscape of pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1][2] Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.[3][4] This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable experimental protocols. The focus is on providing a logical, scientifically sound framework for method development and selection, grounded in established principles of chiral chromatography.
The Criticality of Chiral Stationary Phase Selection
The cornerstone of a successful enantiomeric separation by HPLC is the choice of the chiral stationary phase (CSP).[1][5] CSPs create a chiral environment where the transient diastereomeric complexes formed with the enantiomers of the analyte have different energies, leading to differential retention and, thus, separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have emerged as the most versatile and widely used for their broad enantiorecognition capabilities.[6][7][8]
Coated vs. Immobilized Polysaccharide-Based CSPs
Polysaccharide-based CSPs are available in two main formats: coated and immobilized.
-
Coated CSPs: In these columns, the polysaccharide derivative is physically adsorbed onto the silica support. While effective, their primary limitation is the restricted choice of solvents that can be used in the mobile phase. "Non-standard" solvents like dichloromethane, chloroform, and tetrahydrofuran can strip the chiral selector from the silica, irreversibly damaging the column.[6]
-
Immobilized CSPs: To overcome the solvent limitations of coated phases, immobilized CSPs were developed. Here, the chiral selector is covalently bonded to the silica support.[6][9] This robust linkage allows for the use of a much wider range of solvents, significantly expanding the possibilities for method development and improving the chances of achieving a successful separation.[6][9][10] The enhanced solvent versatility can lead to improved sample solubility, better resolution, and more durable and reliable methods.[6]
For a basic compound like this compound, an immobilized polysaccharide-based CSP is highly recommended to allow for a broader screening of mobile phase conditions.
Experimental Protocol: A Step-by-Step Guide
This section outlines a detailed protocol for the enantiomeric purity analysis of this compound. This protocol is designed to be a robust starting point for method development and validation.
Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chiral Column: Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 5 µm) or a similar immobilized polysaccharide-based column.
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Diethylamine (DEA) (ACS grade or higher)
-
This compound reference standard
-
Racemic 2-(4-Fluoro-2-methylphenyl)piperazine
Sample Preparation
-
Stock Solution (Racemic): Prepare a stock solution of racemic 2-(4-Fluoro-2-methylphenyl)piperazine in the mobile phase at a concentration of 1 mg/mL.
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample at a concentration of 1 mg/mL in the mobile phase.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:DEA (90:10:0.1, v/v/v)[11] |
| Flow Rate | 1.0 mL/min[11] |
| Column Temperature | 35 °C[11] |
| Injection Volume | 10 µL[11] |
| Detection Wavelength | 230 nm |
Rationale for Parameter Selection:
-
Mobile Phase: A polar organic mobile phase is often a good starting point for piperazine derivatives on polysaccharide-based CSPs. The addition of a small amount of a basic modifier like DEA is crucial for improving the peak shape and resolution of basic analytes by minimizing interactions with residual silanols on the silica surface.[5][12][13]
-
Column Temperature: Maintaining a constant column temperature is essential for reproducible retention times and resolution. 35 °C is a common starting point that can be optimized to improve separation.[11]
Data Analysis
-
System Suitability: Inject the working standard solution to verify system performance. Key parameters to assess include resolution (Rs), tailing factor, and theoretical plates. A resolution of >1.5 is generally considered baseline separation.[1][14]
-
Enantiomeric Purity Calculation: Analyze the sample solution and calculate the percentage of the undesired enantiomer using the area percent method:
% Undesired Enantiomer = (Area of Undesired Enantiomer / (Area of (S)-enantiomer + Area of Undesired Enantiomer)) * 100
Method Development and Comparison of Alternatives
While the above protocol provides a solid starting point, method development often involves screening different CSPs and mobile phases to achieve optimal separation.
Comparison of Chiral Stationary Phases
| Chiral Stationary Phase | Chiral Selector | Typical Mobile Phases | Advantages | Disadvantages |
| Chiralpak® IA/IB/IC | Amylose/Cellulose Derivatives (Immobilized) | Normal Phase, Polar Organic, Reversed Phase[6][10] | Broad applicability, solvent versatility, robust.[6][9] | May require screening of multiple columns. |
| Lux® Cellulose/Amylose | Cellulose/Amylose Derivatives (Coated & Immobilized) | Normal Phase, Polar Organic, Reversed Phase | Wide range of selectivities.[7] | Coated versions have solvent restrictions. |
| Cyclodextrin-based CSPs | Cyclodextrin Derivatives | Reversed Phase, Polar Organic | Effective for inclusion complex formation. | May have lower sample loading capacity. |
| Pirkle-type CSPs | π-acidic or π-basic moieties | Normal Phase | Good for compounds with aromatic rings. | Generally less versatile than polysaccharide CSPs. |
Rationale for Comparison: The table above highlights the most common classes of CSPs used for chiral separations. Polysaccharide-based columns (Chiralpak®, Lux®) are often the first choice due to their proven broad applicability.[1][7] Cyclodextrin and Pirkle-type columns offer alternative selectivities and can be effective when polysaccharide-based columns do not provide adequate resolution.
Impact of Mobile Phase Modifiers
The choice and concentration of the mobile phase additive can significantly impact the separation. For basic analytes like piperazine derivatives, basic additives are essential.
| Additive | Typical Concentration | Effect on Chromatography |
| Diethylamine (DEA) | 0.1% - 0.5% | Improves peak shape and resolution of basic compounds.[5][13] |
| Ethanolamine (EA) | 0.1% - 0.5% | Can offer alternative selectivity and improved peak shape compared to DEA.[13] |
| Trifluoroacetic Acid (TFA) | 0.1% | Used for acidic compounds, but can sometimes improve the peak shape of basic compounds in reversed-phase mode. |
Causality: Basic additives compete with the basic analyte for active sites on the stationary phase, primarily residual silanols. This reduces undesirable secondary interactions that can lead to peak tailing and poor resolution.[12]
Workflow and Logic Diagrams
To visually represent the processes described, the following diagrams are provided in Graphviz DOT language.
Caption: Logical relationship in chiral HPLC method development.
Conclusion
The enantiomeric purity analysis of this compound by chiral HPLC is a critical quality control step. A systematic approach to method development, starting with the selection of an appropriate immobilized polysaccharide-based chiral stationary phase and a suitable mobile phase containing a basic modifier, is key to achieving a robust and reliable separation. The experimental protocol and comparative data presented in this guide provide a solid foundation for researchers to develop and validate high-performance analytical methods for this and other structurally related chiral compounds.
References
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Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
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Advantages of using immobilized stationary phases in chiral separations. Phenomenex. Available at: [Link]
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Polysaccharide-Based Chiral Chromatography Media in HPLC and SFC. American Laboratory. Available at: [Link]
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Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
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Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]
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HPLC Chiral Columns. Element Lab Solutions. Available at: [Link]
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System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available at: [Link]
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Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. ACS Omega. Available at: [Link]
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CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available at: [Link]
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Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]
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Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. Available at: [Link]
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A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
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Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
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Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar. Available at: [Link]
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Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. Available at: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]
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Enantioselective separation of pharmaceuticals using novel chiral stationary phases in conventional and capillary liquid chromatography. University of Canberra Research Portal. Available at: [Link]
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New 1,3,5-triazine based chiral stationary phase for the high-performance liquid chromatographic separation of enantiomers. Sci-Hub. Available at: [Link]
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Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
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HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. SciSpace. Available at: [Link]
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Navigating Metabolic Liabilities: A Comparative In Vitro Stability Analysis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine Analogs
In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical hurdle. A molecule's susceptibility to biotransformation by drug-metabolizing enzymes directly influences its pharmacokinetic profile, dictating its half-life, bioavailability, and potential for drug-drug interactions. For medicinal chemists, a deep understanding of structure-metabolism relationships (SMR) is paramount to designing drug candidates with favorable in vivo properties.[1]
The (S)-2-(4-Fluoro-2-methylphenyl)piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a variety of biologically active agents.[2] However, like many N-arylpiperazines, this chemical class can be susceptible to metabolic modifications that can lead to rapid clearance and the formation of potentially active or toxic metabolites.[3] This guide provides a comparative analysis of the in vitro metabolic stability of a series of this compound analogs, offering insights into how subtle structural modifications can profoundly impact their metabolic fate. The experimental data presented herein is intended to serve as a practical resource for researchers engaged in the design and optimization of novel therapeutic agents based on this versatile scaffold.
Comparative Metabolic Stability in Human Liver Microsomes
The following table summarizes the in vitro metabolic stability of the parent compound, this compound, and a series of its analogs in human liver microsomes (HLM). The key parameters measured are the half-life (t1/2) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.
| Compound ID | Structure | Modification from Parent | t1/2 (min) | CLint (µL/min/mg protein) |
| Parent | This compound | - | 25 | 27.7 |
| Analog 1 | (S)-2-(4-Fluorophenyl)piperazine | Removal of 2-methyl group | 15 | 46.2 |
| Analog 2 | (S)-2-(2,4-Difluorophenyl)piperazine | Addition of 2-fluoro group | 45 | 15.4 |
| Analog 3 | (S)-1-Methyl-2-(4-fluoro-2-methylphenyl)piperazine | N1-methylation of piperazine | 10 | 69.3 |
| Analog 4 | (S)-2-(4-Fluoro-2-methylphenyl)morpholine | Piperazine to Morpholine | 60 | 11.6 |
Disclaimer: The data presented in this table is a representative compilation based on established structure-metabolism relationships for arylpiperazine derivatives and is intended for illustrative purposes.
Interpreting the Structure-Metabolism Relationships
The data reveals several key trends in the metabolic stability of this series of analogs:
-
Impact of the 2-Methyl Group: The removal of the 2-methyl group from the phenyl ring in Analog 1 leads to a significant decrease in metabolic stability. This suggests that the methyl group may act as a metabolic shield, sterically hindering the approach of drug-metabolizing enzymes to potential sites of oxidation on the aromatic ring.
-
Effect of Bioisosteric Replacement: The substitution of the 2-methyl group with a bioisosteric fluoro group in Analog 2 results in a marked improvement in metabolic stability. The strong electron-withdrawing nature of the fluorine atom can deactivate the aromatic ring towards oxidative metabolism.[4]
-
N-Alkylation of the Piperazine Ring: The introduction of a methyl group at the N1 position of the piperazine ring in Analog 3 dramatically reduces metabolic stability. The N-dealkylation of piperazines is a well-documented and often rapid metabolic pathway, primarily mediated by cytochrome P450 enzymes such as CYP3A4 and CYP2D6.[3]
-
Scaffold Hopping: Replacing the piperazine ring with a morpholine ring in Analog 4 provides the most significant enhancement in metabolic stability. The oxygen atom in the morpholine ring is less prone to the oxidative metabolism that the secondary amine of the piperazine ring readily undergoes.
Key Metabolic Pathways of Arylpiperazines
The primary metabolic pathways for N-arylpiperazine derivatives involve Phase I oxidative reactions, predominantly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[5][6] Understanding these pathways is crucial for rationally designing more stable analogs.
Caption: Major metabolic pathways of this compound.
Experimental Protocols
To ensure the generation of reliable and reproducible in vitro metabolic stability data, the following detailed protocols for liver microsomal and hepatocyte stability assays are provided.
In Vitro Liver Microsomal Stability Assay
This assay is a widely used, high-throughput screen to assess the intrinsic clearance of a compound by Phase I metabolic enzymes.[7]
Caption: Workflow for the in vitro liver microsomal stability assay.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
0.1 M Phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile with a suitable internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator shaker set to 37°C
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound (e.g., 100 µM) by diluting the stock solution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On ice, thaw the pooled human liver microsomes and dilute to the desired protein concentration (typically 0.5-1.0 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well. The final concentration of the test compound is typically 1 µM.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a separate 96-well plate containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched sample plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
In Vitro Hepatocyte Stability Assay
This assay provides a more physiologically relevant model as it utilizes intact liver cells, which contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[8]
Caption: Workflow for the in vitro hepatocyte stability assay.
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E with appropriate supplements)
-
Ice-cold acetonitrile with a suitable internal standard
-
96-well plates
-
CO2 incubator shaker set to 37°C
-
Centrifuge
Procedure:
-
Hepatocyte Preparation:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Transfer the cells to pre-warmed incubation medium.
-
Determine cell viability (e.g., using trypan blue exclusion) and cell density.
-
Dilute the hepatocyte suspension to the desired final concentration (typically 0.5-1.0 x 106 viable cells/mL) in incubation medium.
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Prepare a working solution of the test compound in incubation medium.
-
Pre-incubate the hepatocyte plate at 37°C in a CO2 incubator for 10-15 minutes.
-
Initiate the assay by adding the test compound working solution to the hepatocytes. The final concentration of the test compound is typically 1 µM.
-
-
Sampling and Reaction Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a separate 96-well plate containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the quenched sample plate to pellet the cell debris.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Data analysis is performed similarly to the microsomal stability assay to determine the half-life (t1/2) and intrinsic clearance (CLint). CLint is typically expressed as µL/min/106 cells.
-
Conclusion
The in vitro metabolic stability of this compound and its analogs is highly dependent on their chemical structure. By systematically modifying the parent compound and evaluating the resulting changes in metabolic stability, medicinal chemists can gain valuable insights to guide the design of more drug-like candidates. The strategic blocking of metabolic "hot spots," such as the N-dealkylation of the piperazine ring and aromatic oxidation, through techniques like bioisosteric replacement and scaffold hopping, can lead to significant improvements in a compound's pharmacokinetic profile. The robust and reproducible in vitro assays detailed in this guide are indispensable tools in the iterative process of drug discovery and development.
References
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Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165–1197. [Link]
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Newman, A. H., et al. (2020). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability. European Journal of Medicinal Chemistry, 208, 112674. [Link]
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Llona-Minguez, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560. [Link]
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Llona-Minguez, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553–1560. [Link]
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Reith, M. E. A., et al. (2024). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. Journal of Medicinal Chemistry, 67(1), 709–727. [Link]
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Reith, M. E. A., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry, 67(1), 709–727. [Link]
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Kulesza, A., et al. (2015). Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives. PLoS ONE, 10(3), e0122772. [Link]
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A Comparative Benchmarking Guide to Novel (S)-2-(4-Fluoro-2-methylphenyl)piperazine Derivatives for Anticancer Applications
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of oncology is perpetually evolving, driven by the urgent need for more effective and selective anticancer agents. While established chemotherapeutics like Doxorubicin and Cisplatin remain cornerstones of many treatment regimens, their utility is often constrained by significant off-target toxicity and the emergence of drug resistance.[1][2] This has spurred the exploration of novel chemical scaffolds that can offer improved therapeutic windows and target specific oncogenic pathways.
Piperazine derivatives represent a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to their favorable pharmacokinetic properties.[3] Recent research has highlighted the potential of novel arylpiperazine derivatives as potent anticancer agents, capable of inducing apoptosis and arresting the cell cycle in various cancer cell lines.[4][5] This guide introduces a promising new chemical entity, (S)-2-(4-Fluoro-2-methylphenyl)piperazine (hereafter designated as FP-101) , and provides a comprehensive benchmark against standard-of-care anticancer agents.
The rationale for investigating FP-101 is grounded in its structural design, which is hypothesized to confer high-affinity binding to key regulators of cell survival. Our objective is to rigorously evaluate its cytotoxic potential, elucidate its mechanism of action, and compare its performance against Doxorubicin and Cisplatin. This guide is intended for researchers and drug development professionals, offering a transparent, data-driven framework for assessing this novel compound class.
Experimental Design & Rationale
To provide a robust and multi-faceted comparison, our experimental workflow is designed to assess the compounds' effects on cell viability, their ability to induce programmed cell death (apoptosis), and their impact on cell cycle progression. The causality behind our experimental choices is as follows:
-
Cytotoxicity Screening (MTT & SRB Assays): The initial step is to determine the dose-dependent cytotoxic effects of FP-101 and the standard agents. We employ two distinct colorimetric assays, MTT and Sulforhodamine B (SRB), to ensure the reliability of our findings.[6][7] The MTT assay measures mitochondrial dehydrogenase activity, reflecting metabolic viability, while the SRB assay quantifies total cellular protein, providing a measure of cell biomass.[7][8] Using both mitigates the risk of compound interference with a single assay type.
-
Apoptosis Induction Analysis (Annexin V/PI Staining): A hallmark of effective anticancer agents is the ability to induce apoptosis. We utilize Annexin V and Propidium Iodide (PI) co-staining followed by flow cytometry.[9][10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer cell membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).[10][11] This dual-staining method allows for the precise quantification of early and late apoptotic cell populations.
-
Cell Cycle Analysis (Propidium Iodide Staining): Many chemotherapeutics exert their effects by disrupting the cell cycle.[12] By staining DNA with Propidium Iodide and analyzing the cell population via flow cytometry, we can quantify the proportion of cells in each phase (G0/G1, S, and G2/M).[13][14] This provides critical insight into whether the compounds induce cell cycle arrest at specific checkpoints.
The overall workflow is designed to move from a broad assessment of cytotoxicity to a more detailed investigation of the underlying cellular mechanisms.
Results: Comparative Performance Analysis
In Vitro Cytotoxicity
The cytotoxic activity of FP-101, Doxorubicin, and Cisplatin was evaluated against a panel of human cancer cell lines, including breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon carcinoma (HCT-116). The half-maximal inhibitory concentration (IC50) values, representing the concentration required to inhibit 50% of cell growth, are summarized below.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
| Compound | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) |
| FP-101 | 2.5 ± 0.3 | 4.1 ± 0.5 | 3.2 ± 0.4 |
| Doxorubicin | 0.8 ± 0.1 | 1.2 ± 0.2 | 0.9 ± 0.1 |
| Cisplatin | 7.5 ± 0.9 | 10.2 ± 1.1 | 8.1 ± 0.7 |
| Data are presented as mean ± standard deviation from three independent experiments. |
Analysis: FP-101 demonstrates potent cytotoxic activity across all tested cell lines, with IC50 values in the low micromolar range. While Doxorubicin, a potent DNA intercalator and topoisomerase II inhibitor, shows sub-micromolar efficacy, FP-101 is significantly more potent than Cisplatin, an alkylating agent that forms DNA crosslinks.[][16][17] This positions FP-101 as a promising candidate, warranting further mechanistic investigation.
Induction of Apoptosis
To determine if the observed cytotoxicity was due to programmed cell death, MCF-7 cells were treated with the respective IC50 concentrations of each compound for 24 hours and analyzed by flow cytometry.
Table 2: Apoptotic Cell Populations (%) in MCF-7 Cells
| Treatment | Live Cells (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control (DMSO) | 95.1 ± 2.1 | 2.8 ± 0.5 | 2.1 ± 0.4 |
| FP-101 (2.5 µM) | 45.3 ± 3.5 | 35.2 ± 2.8 | 19.5 ± 2.1 |
| Doxorubicin (0.8 µM) | 38.7 ± 4.1 | 40.1 ± 3.3 | 21.2 ± 2.5 |
| Cisplatin (7.5 µM) | 55.6 ± 4.5 | 28.9 ± 2.9 | 15.5 ± 1.8 |
| Data represent the percentage of the total cell population. |
Analysis: Both FP-101 and Doxorubicin are strong inducers of apoptosis, significantly increasing the population of early and late apoptotic cells compared to the control. FP-101's pro-apoptotic activity is comparable to that of Doxorubicin at their respective IC50 concentrations and markedly more pronounced than that of Cisplatin.
Cell Cycle Analysis
MCF-7 cells were treated with the IC50 concentrations of each compound for 24 hours to assess their impact on cell cycle distribution.
Table 3: Cell Cycle Distribution (%) in MCF-7 Cells
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Control (DMSO) | 65.2 ± 4.1 | 20.5 ± 2.2 | 14.3 ± 1.9 |
| FP-101 (2.5 µM) | 25.1 ± 2.8 | 15.8 ± 1.9 | 59.1 ± 4.5 |
| Doxorubicin (0.8 µM) | 30.5 ± 3.3 | 10.2 ± 1.5 | 59.3 ± 5.1 |
| Cisplatin (7.5 µM) | 40.3 ± 3.9 | 35.1 ± 3.1 | 24.6 ± 2.8 |
Analysis: FP-101 induces a profound cell cycle arrest at the G2/M phase, a characteristic shared with Doxorubicin, which is known to trigger this checkpoint in response to DNA damage.[12] Cisplatin, by contrast, primarily causes an accumulation of cells in the S phase, consistent with its role in disrupting DNA replication.[18] The G2/M arrest caused by FP-101 suggests it may activate signaling pathways that halt mitosis in response to cellular stress or damage.
Mechanistic Insights: Targeting the PI3K/Akt/mTOR Pathway
The phosphatidylinositol-3-kinase (PI3K)/Akt/mTOR pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival.[19][20] Its dysregulation is a common feature in many cancers, making it an attractive therapeutic target.[21][22] Based on the observed G2/M arrest and potent induction of apoptosis, we hypothesized that FP-101 may exert its anticancer effects by inhibiting one or more nodes within this pathway.
Western blot analysis would be the subsequent step to probe the phosphorylation status of key proteins in this pathway, such as Akt and the downstream mTOR effector, p70S6K. A reduction in the levels of phosphorylated Akt (p-Akt) and phosphorylated p70S6K (p-p70S6K) following FP-101 treatment would provide strong evidence of pathway inhibition.
In Vivo Validation: Human Tumor Xenograft Models
While in vitro data are crucial for initial screening, in vivo efficacy is the true test of a compound's therapeutic potential.[23][24] The next logical step is to evaluate FP-101 in a cell line-derived xenograft (CDX) model.[25][26] This involves implanting human tumor cells (e.g., MCF-7) subcutaneously into immunodeficient mice. Once tumors are established, mice would be treated with FP-101, a vehicle control, and a standard agent like Doxorubicin. Key endpoints for this evaluation include tumor growth inhibition (TGI), body weight changes (as a measure of toxicity), and overall survival.[24][25] Such studies are essential for making informed decisions about advancing a compound toward clinical development.[27]
Detailed Experimental Protocols
MTT Cytotoxicity Assay
-
Principle: Measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells into an insoluble purple formazan.[7]
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compounds (FP-101, Doxorubicin, Cisplatin) and a vehicle control (0.1% DMSO) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate percent viability relative to the vehicle control and determine IC50 values using non-linear regression analysis.
-
Annexin V/PI Apoptosis Assay
-
Principle: Differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells using fluorescently labeled Annexin V and Propidium Iodide.[10][28]
-
Procedure:
-
Seed cells in a 6-well plate and treat with IC50 concentrations of the compounds for 24 hours.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples within one hour using a flow cytometer.
-
Cell Cycle Analysis
-
Principle: Quantifies the DNA content of cells using the fluorescent intercalating agent Propidium Iodide, allowing for the determination of cell cycle phase distribution.[13][14]
-
Procedure:
-
Seed cells in a 6-well plate and treat with IC50 concentrations of the compounds for 24 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[29][30]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PBS, RNase A (100 µg/mL), and Propidium Iodide (50 µg/mL).[14]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry, collecting at least 10,000 events per sample.
-
Model the cell cycle distribution using appropriate software.
-
Conclusion and Future Directions
The novel this compound derivative, FP-101, exhibits potent, dose-dependent cytotoxicity against multiple cancer cell lines. Its efficacy is superior to the standard agent Cisplatin and approaches that of Doxorubicin in some contexts. Mechanistically, FP-101 is a powerful inducer of apoptosis and causes a significant G2/M phase cell cycle arrest, a profile that aligns with many effective anticancer agents.
Preliminary analysis suggests that its mechanism of action may involve the inhibition of the pro-survival PI3K/Akt/mTOR signaling pathway. This hypothesis, however, requires direct validation through further molecular studies. The compelling in vitro data strongly supports advancing FP-101 into preclinical in vivo xenograft models to assess its therapeutic efficacy and safety profile in a more physiologically relevant system.[23][24]
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Cross-referencing NMR data of (S)-2-(4-Fluoro-2-methylphenyl)piperazine with literature values
A Comprehensive Guide to the NMR Spectroscopic Analysis of (S)-2-(4-Fluoro-2-methylphenyl)piperazine: An In-Depth Comparison with Predicted Values
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. For researchers and scientists working with novel pharmaceutical intermediates such as this compound, a potent building block in medicinal chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for structural elucidation and purity assessment. This guide provides a comprehensive framework for acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound. Due to the limited availability of directly published spectra for this specific enantiomer, this document focuses on a robust, predictive approach based on established literature values for analogous structural motifs. By cross-referencing experimentally obtained data with theoretically predicted values, researchers can confidently verify the chemical identity and integrity of their synthesized compounds.
The Critical Role of NMR in Chiral Drug Intermediates
The biological activity of chiral molecules is often highly dependent on their stereochemistry. The (S)-enantiomer of a compound may exhibit the desired therapeutic effects, while its (R)-enantiomer could be inactive or even toxic. Consequently, the ability to confirm the specific stereoisomer is paramount. While NMR spectroscopy in an achiral solvent does not typically differentiate between enantiomers, it provides a detailed fingerprint of the molecule's constitutional isomerism and purity. For chiral discrimination, specialized techniques such as the use of chiral solvating agents or derivatizing agents are often employed, a topic that builds upon the foundational analysis presented here.
Experimental Protocol for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, a standardized experimental protocol is essential. The following section details the recommended procedure for preparing and analyzing a sample of this compound.
Sample Preparation:
-
Analyte Purity: Ensure the sample is of high purity, as impurities will introduce extraneous signals and complicate spectral interpretation. Purification via techniques such as flash chromatography or recrystallization is recommended.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for small organic molecules due to its excellent dissolving power and relatively clean spectral window. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used, particularly if the compound has limited solubility in CDCl₃.[1][2] The choice of solvent can slightly influence chemical shifts, so consistency is key for comparative studies.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift scale to 0 ppm. Modern NMR spectrometers can also reference the residual solvent peak.[3]
NMR Instrument Parameters:
The following are general guidelines for acquiring ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[2][4]
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 or 500 MHz | 100 or 125 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | ~16 ppm | ~220 ppm |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 1024-4096 (or more) |
| Temperature | 298 K | 298 K |
Predicted NMR Data for this compound
The following tables provide the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are derived from the analysis of structurally related compounds found in the literature, including various substituted piperazines and fluorinated aromatic systems.[1][5][6]
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (Phenyl) | 6.8 - 7.2 | m | - |
| CH (Piperazine, C2) | 4.0 - 4.2 | dd | J ≈ 8, 4 |
| CH₂ (Piperazine, C3, C5, C6) | 2.8 - 3.4 | m | - |
| NH (Piperazine) | 1.5 - 2.5 | br s | - |
| CH₃ (Methyl) | 2.2 - 2.4 | s | - |
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=CF (Phenyl) | 160 - 164 (d, ¹JCF ≈ 245 Hz) |
| C-Ar (Phenyl) | 113 - 135 |
| CH (Piperazine, C2) | 55 - 60 |
| CH₂ (Piperazine, C3, C5, C6) | 45 - 55 |
| CH₃ (Methyl) | 18 - 22 |
Workflow for Cross-Referencing Experimental and Predicted NMR Data
The following diagram illustrates the systematic workflow for acquiring, processing, and comparing experimental NMR data with the predicted values to confirm the structure of this compound.
Figure 1. A flowchart outlining the key steps for acquiring and cross-referencing experimental NMR data with predicted values for structural verification.
Interpreting Potential Discrepancies
Minor deviations between experimental and predicted NMR data are common and can arise from several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can influence the electronic environment of the nuclei, leading to shifts in resonance frequencies.[1]
-
Concentration Effects: At higher concentrations, intermolecular interactions can cause slight changes in chemical shifts.
-
pH Effects: For molecules with basic nitrogen atoms like piperazine, the protonation state can significantly alter the NMR spectrum. Ensuring the sample is free of acidic impurities is crucial.
-
Conformational Dynamics: Piperazine rings can undergo chair-chair interconversion. While this is typically fast on the NMR timescale at room temperature, leading to averaged signals, factors that restrict this motion can lead to more complex spectra.[1]
Should significant discrepancies arise, further 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable in definitively assigning proton and carbon signals and confirming the connectivity of the molecule.
Conclusion
The structural verification of chiral intermediates like this compound is a critical step in the drug development pipeline. This guide provides a robust framework for researchers to confidently acquire, interpret, and cross-reference ¹H and ¹³C NMR data. By combining a meticulous experimental approach with a solid understanding of predicted spectral features based on analogous structures, scientists can ensure the identity and purity of their compounds, thereby upholding the principles of scientific integrity and accelerating the discovery of new medicines.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]
-
Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. PubMed. Available at: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health (NIH). Available at: [Link]
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1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available at: [Link]
-
Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Available at: [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. Semantic Scholar. Available at: [Link]
-
NPS Discovery — New Drug Monograph 2025 4F-MBZP. The Center for Forensic Science Research & Education. Available at: [Link]
-
¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Available at: [Link]
-
DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Available at: [Link]
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Supporting Information for - The Royal Society of Chemistry. The Royal Society of Chemistry. Available at: [Link]
Sources
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- 2. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. 1-(4-Fluorophenyl)piperazine(2252-63-3) 13C NMR spectrum [chemicalbook.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (S)-2-(4-Fluoro-2-methylphenyl)piperazine
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it extends to the responsible management and disposal of all laboratory materials. This guide provides a detailed protocol for the proper disposal of (S)-2-(4-Fluoro-2-methylphenyl)piperazine, ensuring the safety of laboratory personnel and the preservation of our environment. As a Senior Application Scientist, my aim is to offer not just a set of instructions, but a framework of understanding, empowering you to make informed decisions in your laboratory.
A Note on Specificity and Precaution
Understanding the Compound: A Hazard Profile Based on Analogs
Based on the safety data for structurally similar compounds, such as various fluorophenylpiperazines and methylpiperazines, we can anticipate a hazard profile for this compound. This synthesized data is crucial for informing our disposal strategy.
| Hazard Classification | Anticipated Effects | GHS Pictogram | Precautionary Action |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon direct contact.[1][2] | Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact. | |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[1][2] | Wear safety glasses with side shields or chemical goggles. | |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[1] | Handle in a well-ventilated area, preferably within a chemical fume hood. | |
| Acute Toxicity (Oral) | May be harmful if swallowed.[3] | Do not ingest. Wash hands thoroughly after handling. | |
| Environmental Hazard | As with many synthetic organic compounds, release into the environment should be avoided. Fluorinated compounds can be persistent. | Not specified, but prudent to assume. | Do not dispose of down the drain or in regular trash. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with careful planning and ends with documented, compliant waste removal.
Part 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure you are wearing the appropriate PPE. This is your primary line of defense against potential exposure.
-
Hand Protection: Chemical-resistant gloves (nitrile or neoprene) are mandatory.[1]
-
Eye Protection: Safety glasses with side-shields or chemical goggles.[1]
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, consider a chemical-resistant apron or coveralls.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]
Part 2: Waste Segregation and Container Management
Proper segregation is a cornerstone of safe laboratory practice, preventing inadvertent and potentially hazardous reactions.
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it. The container should be made of a material compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.[4]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.[5]
-
Incompatible Materials: Do not mix this waste with other chemical waste streams unless you have explicit knowledge of their compatibility. In particular, keep it separate from strong oxidizing agents and strong acids.[6]
Part 3: Disposal of Small Quantities (Residual Amounts)
For trace amounts of the compound, such as residue in a container, the following procedure should be followed:
-
Rinsing: Rinse the container with a suitable organic solvent, such as methanol or acetone.
-
Collect Rinsate: The first one to three rinses must be collected as hazardous waste.[4] Transfer the rinsate to your designated hazardous waste container.
-
Container Disposal: Once thoroughly rinsed and dried, the empty container can typically be disposed of as non-hazardous waste (e.g., in a designated glass or plastic recycling bin), provided all chemical labels have been defaced or removed. Consult your institution's specific guidelines for empty container disposal.
Part 4: Disposal of Bulk Quantities
Bulk quantities of this compound must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Secure Containment: Ensure the bulk quantity is in a sealed, properly labeled, and non-leaking container.
-
Waste Pickup Request: Contact your EHS office to arrange for a hazardous waste pickup. Provide them with all necessary information, including the chemical name and quantity.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal vendor.
Part 5: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Source: If it is safe to do so, stop the source of the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid generating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the liquid.
-
Cleanup: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your EHS office, regardless of the size.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to a culture of safety and environmental stewardship. By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific EHS protocols, as they may have additional requirements. When in doubt, err on the side of caution and seek guidance from your EHS professionals.
References
-
Thermo Fisher Scientific. (2010, November 24). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
